molecular formula C9H20 B1204451 2,4-Dimethylheptane CAS No. 2213-23-2

2,4-Dimethylheptane

Cat. No.: B1204451
CAS No.: 2213-23-2
M. Wt: 128.25 g/mol
InChI Key: AUKVIBNBLXQNIZ-UHFFFAOYSA-N
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Description

2,4-dimethylheptane is an alkane that is heptane in which a hydrogen has been replaced by a methyl group at positions 2 and 4. It has a role as a fungal metabolite. It is an alkane and a volatile organic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylheptane
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InChI

InChI=1S/C9H20/c1-5-6-9(4)7-8(2)3/h8-9H,5-7H2,1-4H3
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InChI Key

AUKVIBNBLXQNIZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID10862873
Record name 2,4-Dimethylheptane
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Molecular Weight

128.25 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,4-Dimethylheptane
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CAS No.

2213-23-2
Record name (±)-2,4-Dimethylheptane
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Record name Heptane, 2,4-dimethyl-
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Record name 2,4-Dimethylheptane
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Record name Heptane, 2,4-dimethyl-
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Foundational & Exploratory

2,4-Dimethylheptane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylheptane, a branched-chain alkane. While not a therapeutic agent, its relevance in biomedical and chemical research is growing, particularly as a potential biomarker for lung cancer. This document details its chemical and physical properties, methods of synthesis and analysis, and its current and potential applications in research and development.

Core Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C9H20.[1] Its branched structure influences its physical properties, such as a lower boiling point compared to its linear isomer, n-nonane.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2213-23-2[1][2][3]
Molecular Weight 128.26 g/mol [1][2][3]
Molecular Formula C9H20[1][3]
Boiling Point ~133°C[2]
log P 5.2[2]
Appearance Colorless, transparent liquid[4]
Solubility Insoluble in water; Soluble in organic solvents[5][6]

Synthesis and Analysis

Methods of Synthesis

The synthesis of this compound can be achieved through several established organic chemistry reactions. The most common methods include:

  • Friedel-Crafts Alkylation: This method involves the reaction of heptane with a methylating agent, such as methyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride.[2] This process introduces methyl groups onto the heptane backbone.[2]

  • Catalytic Cracking and Reforming: In industrial settings, this compound can be produced by breaking down larger hydrocarbons into smaller, branched alkanes through high temperatures and catalytic action.[2]

  • Grignard Reaction: While less common for this specific compound, variations of the Grignard reaction can also be employed to synthesize branched alkanes.[2]

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation (General Procedure)

The following is a generalized protocol for the synthesis of this compound via Friedel-Crafts alkylation. Note: This is a representative procedure and should be optimized for specific laboratory conditions and safety protocols.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: Heptane and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) are added to the flask. The mixture is cooled in an ice bath.

  • Alkylation: A methylating agent (e.g., methyl chloride) is added dropwise from the dropping funnel. The reaction is allowed to proceed at a controlled temperature.

  • Quenching: After the reaction is complete, it is carefully quenched by the slow addition of ice-cold water.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The solution is dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the detection and quantification of this compound, particularly in complex matrices like exhaled breath or environmental samples.

Experimental Protocol: GC-MS Analysis of this compound (General Procedure)

The following provides a general workflow for the analysis of this compound using GC-MS.

  • Sample Collection and Preparation:

    • For exhaled breath analysis, samples are collected in inert bags (e.g., Tedlar bags) and may be pre-concentrated using solid-phase microextraction (SPME).

    • For other matrices, a suitable extraction method (e.g., liquid-liquid extraction, headspace analysis) is employed.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is programmed to separate the volatile organic compounds (VOCs) in the sample.

  • MS Detection:

    • Ionization: Electron ionization (EI) is commonly used.

    • Analysis: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis:

    • The retention time and mass spectrum of the peak corresponding to this compound are compared to a known standard for identification and quantification.

Applications in Research and Development

While this compound is not a therapeutic agent, it has several important applications in scientific research.

Potential as a Lung Cancer Biomarker

Elevated levels of this compound have been detected in the exhaled breath of lung cancer patients, suggesting its potential as a non-invasive biomarker for early diagnosis.[2] Further research is needed to validate its sensitivity and specificity in large-scale clinical studies.[2]

Environmental and Bioremediation Studies

This compound is studied in the context of soil VOC emissions and the impact of climate change.[2] It has also been identified as a degradation product of certain pollutants, making it a potential marker for bioremediation processes.[2]

Hydrocarbon Research

As a branched alkane, this compound serves as a model compound for studying:

  • Isomerization Effects: Its branching leads to a higher octane rating, which is important for fuel efficiency.[2]

  • Solvent Interactions: Its non-polar nature makes it useful for dissolving other non-polar compounds in organic synthesis.[2]

Limited Antimicrobial and Anti-inflammatory Activity

Some studies have reported weak antimicrobial and anti-inflammatory activities for this compound. However, these activities are not potent enough for therapeutic development at this time.

Visualizations

Caption: Chemical Structure of this compound.

Workflow for this compound as a Lung Cancer Biomarker cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Patient Patient with Suspected Lung Cancer Breath_Sample Exhaled Breath Sample Collection Patient->Breath_Sample SPME Solid-Phase Microextraction (SPME) Breath_Sample->SPME GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS Quantification Quantification of This compound GCMS->Quantification Comparison Comparison to Healthy Control Levels Quantification->Comparison Diagnosis Potential Indication of Lung Cancer Comparison->Diagnosis

Caption: Biomarker Workflow.

Simplified Synthesis of this compound via Friedel-Crafts Alkylation Reactants Heptane + Methyl Chloride Product This compound Reactants->Product Friedel-Crafts Alkylation Catalyst AlCl3 (Lewis Acid Catalyst) Catalyst->Product

Caption: Synthesis Diagram.

Conclusion

This compound is a simple branched alkane with emerging significance in specialized areas of scientific research. For drug development professionals, its primary relevance lies in its potential as a non-invasive biomarker for lung cancer detection. Further investigation and validation are required to establish its clinical utility. For researchers in the chemical and environmental sciences, this compound serves as a valuable model compound and an indicator in environmental studies. This guide provides a foundational understanding of its properties, synthesis, analysis, and applications to support ongoing and future research endeavors.

References

Proposed Synthesis of 2,4-Dimethylheptane via Friedel-Crafts Alkylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethylheptane is a branched-chain alkane with applications in fuel and lubricant technologies, as well as a potential building block in organic synthesis. Friedel-Crafts alkylation, a cornerstone of carbon-carbon bond formation, traditionally involves the alkylation of aromatic compounds. However, the principles of this reaction can be extended to the alkylation of alkanes, offering a potential pathway for the synthesis of complex branched alkanes like this compound. This guide outlines a proposed methodology for the synthesis of this compound through the Friedel-Crafts alkylation of isopentane with propene, catalyzed by a Lewis acid.

Proposed Reaction Scheme

The proposed synthesis involves the reaction of isopentane (2-methylbutane) with propene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a protic co-catalyst, like hydrogen chloride (HCl).

Overall Reaction:

CH₃CH(CH₃)CH₂CH₃ + CH₂=CHCH₃ --(AlCl₃/HCl)--> CH₃CH(CH₃)CH₂CH(CH₃)CH₂CH₂CH₃

(Isopentane) + (Propene) --> (this compound)

Reaction Mechanism

The proposed mechanism proceeds through a series of carbocation intermediates, characteristic of Friedel-Crafts alkylations.

  • Initiation: The reaction is initiated by the formation of a propyl carbocation from propene and the acid co-catalyst.

  • Hydride Abstraction: The propyl carbocation abstracts a hydride ion from isopentane, generating a more stable tertiary pentyl carbocation and propane.

  • Alkylation: The tertiary pentyl carbocation then reacts with a propene molecule to form a larger carbocation.

  • Rearrangement and Hydride Transfer: The resulting carbocation may undergo rearrangements to form a more stable carbocation, which then abstracts a hydride from another molecule of isopentane to yield the final product, this compound, and regenerate the tertiary pentyl carbocation to continue the chain reaction.

Potential Side Reactions:

  • Polyalkylation: The product, this compound, can potentially react further with propene, leading to higher molecular weight alkanes.

  • Isomerization: The carbocation intermediates can undergo various rearrangements, leading to the formation of other isomers of dimethylheptane.

  • Oligomerization of Propene: Propene can polymerize under the acidic conditions.

Controlling the reaction conditions, such as temperature, pressure, and reactant ratios, will be crucial to maximize the yield of the desired product and minimize these side reactions.

Proposed Experimental Protocol

This hypothetical protocol is designed for a laboratory-scale synthesis and requires strict adherence to safety procedures for handling Lewis acids and flammable gases.

Materials:

  • Isopentane (2-methylbutane), anhydrous

  • Propene gas

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrogen chloride (HCl) gas, anhydrous

  • Nitrogen gas, high purity

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Dry ice/acetone bath

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser.

  • Gas flow meters for propene and HCl.

  • Pressure-equalizing dropping funnel.

  • Apparatus for fractional distillation.

  • Gas chromatography-mass spectrometry (GC-MS) equipment for product analysis.

Procedure:

  • Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere. The glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Catalyst Preparation: Charge the three-necked flask with anhydrous aluminum chloride (e.g., 0.1 mol) and cool the flask in an ice bath.

  • Reactant Addition: Add anhydrous isopentane (e.g., 1.0 mol) to the flask while stirring.

  • Initiation: Slowly bubble anhydrous hydrogen chloride gas through the stirred mixture for a few minutes to act as a co-catalyst.

  • Alkylation: Begin bubbling propene gas (e.g., 0.5 mol) into the reaction mixture at a controlled rate. Maintain the reaction temperature between 0 and 5 °C using the ice bath. The addition of propene should be slow to control the exothermicity of the reaction and minimize side reactions.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (quenching them in cold saturated sodium bicarbonate solution and extracting with diethyl ether) and analyzing them by GC-MS.

  • Quenching: Once the desired conversion is achieved (or after a set reaction time, e.g., 2-3 hours), stop the flow of propene and slowly and carefully quench the reaction by pouring the mixture onto crushed ice. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Workup: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral, then with water, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess isopentane and any low-boiling side products by distillation.

  • Purification: Purify the crude product by fractional distillation to isolate this compound.

  • Characterization: Characterize the final product by GC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical quantitative data for the proposed synthesis. The actual yields would need to be determined experimentally.

ParameterValue
Isopentane (2-methylbutane)72.15 g (1.0 mol)
Propene21.04 g (0.5 mol)
Aluminum Chloride (AlCl₃)13.33 g (0.1 mol)
Reaction Temperature0 - 5 °C
Reaction Time2 - 3 hours
Theoretical Yield of this compound64.16 g (0.5 mol)
Expected Purity (after purification)>95%

Visualizations

Reaction Pathway

Reaction_Pathway Isopentane Isopentane Carbocation_Formation Carbocation Formation & Rearrangement Isopentane->Carbocation_Formation Propene Propene Propene->Carbocation_Formation Catalyst AlCl₃ / HCl Catalyst->Carbocation_Formation Alkylation_Step Alkylation Carbocation_Formation->Alkylation_Step Product This compound Alkylation_Step->Product Side_Products Side Products (Isomers, Polymers) Alkylation_Step->Side_Products

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Assemble Dry Apparatus Charge 2. Charge AlCl₃ and Isopentane Setup->Charge Initiate 3. Add HCl (co-catalyst) Charge->Initiate Alkylate 4. Add Propene (0-5 °C) Initiate->Alkylate Monitor 5. Monitor by GC-MS Alkylate->Monitor Quench 6. Quench with Ice Monitor->Quench Wash 7. Wash with NaHCO₃ and Brine Quench->Wash Dry 8. Dry with MgSO₄ Wash->Dry Distill 9. Fractional Distillation Dry->Distill Characterize 10. Characterize by GC-MS, NMR Distill->Characterize

Caption: Step-by-step experimental workflow for the proposed synthesis.

The Natural Occurrence of 2,4-Dimethylheptane in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylheptane, a branched-chain alkane, is a volatile organic compound (VOC) that has been reported as a minor constituent in the essential oils of certain plants. While its presence is not widespread, its identification in specific plant species suggests a potential role in plant biochemistry and signaling. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in the plant kingdom, with a focus on its identification, analytical methodologies, and biosynthetic origins. This document is intended for researchers in phytochemistry, natural product chemistry, and drug development who are interested in the diverse array of secondary metabolites produced by plants.

Data Presentation: Occurrence of this compound in Plants

The available scientific literature indicates the presence of this compound in a limited number of plant species. Notably, quantitative data for this specific compound is scarce, reflecting its status as a trace component. The following table summarizes the reported occurrences.

Plant SpeciesPlant PartAnalytical MethodQuantitative DataReference
Nicotiana tabacum (Tobacco)Essential OilNot Specified in available literatureReported as a minor component; specific concentration not detailed in available literature.Generic Database Entry

It is important to note that while the presence of this compound in Solanum lycopersicum (Tomato) has been suggested in some chemical databases, a thorough review of the scientific literature did not yield a primary research article confirming its identification and quantification in this species.

Experimental Protocols: Analysis of this compound in Plant Material

The identification and quantification of volatile alkanes like this compound from plant matrices require sensitive analytical techniques. A generalized experimental protocol, based on common methodologies for plant volatile analysis, is detailed below.

Sample Preparation and Extraction

Objective: To extract volatile compounds, including this compound, from the plant matrix.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Collection: Collect fresh plant material (e.g., leaves, flowers, fruits) and, if necessary, gently grind or chop to increase the surface area.

  • Vial Preparation: Place a known weight of the prepared plant material (typically 1-5 g) into a headspace vial (e.g., 20 mL).

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated alkane or an alkane with a different chain length not expected to be in the sample) to the vial for quantification purposes.

  • Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) to allow volatile compounds to equilibrate in the headspace.

  • SPME Fiber Exposure: Introduce a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) into the headspace of the vial.

  • Extraction: Expose the fiber to the headspace for a defined period (e.g., 20-40 minutes) to allow for the adsorption of volatile compounds.

  • Desorption: Retract the fiber and immediately introduce it into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption of the analytes.

Analytical Instrumentation and Conditions

Objective: To separate, identify, and quantify this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, temperature set at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 5 °C/min.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis
  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum should also be compared with a reference library (e.g., NIST).

  • Quantification: The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Mandatory Visualization

Biosynthetic Pathway of Alkanes in Plants

The biosynthesis of alkanes in plants is a multi-step process that begins with fatty acid synthesis and elongation, followed by a reduction and decarbonylation sequence. While the specific pathway leading to branched alkanes like this compound is not fully elucidated, it is believed to derive from branched-chain fatty acid precursors. The diagram below illustrates the general pathway for n-alkane biosynthesis.

Alkane_Biosynthesis cluster_ER Endoplasmic Reticulum Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase Fatty_Acyl_Elongase Fatty Acyl Elongase (FAE Complex) Malonyl_CoA->Fatty_Acyl_Elongase C16_C18_Acyl_CoA C16-C18 Acyl-CoA Fatty_Acid_Synthase->C16_C18_Acyl_CoA C16_C18_Acyl_CoA->Fatty_Acyl_Elongase VLCFA_CoA Very Long Chain Fatty Acyl-CoA Fatty_Acyl_Elongase->VLCFA_CoA Acyl_CoA_Reductase Acyl-CoA Reductase VLCFA_CoA->Acyl_CoA_Reductase Fatty_Aldehyde Fatty Aldehyde Acyl_CoA_Reductase->Fatty_Aldehyde Decarbonylase Decarbonylase Fatty_Aldehyde->Decarbonylase n_Alkane n-Alkane Decarbonylase->n_Alkane Branched_Alkane Branched Alkane (e.g., this compound) Decarbonylase->Branched_Alkane Branched_Precursor Branched-Chain Acyl-CoA Precursor Branched_Precursor->Fatty_Acyl_Elongase

Caption: General biosynthetic pathway of alkanes in plants.

Experimental Workflow for Plant Volatile Analysis

The following diagram outlines a typical workflow for the analysis of volatile compounds from plant samples, from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Plant Material Collection B Sample Preparation (e.g., Grinding) A->B C Headspace Vial Incubation B->C D HS-SPME Extraction C->D E GC-MS Analysis D->E F Data Acquisition E->F G Peak Identification (Retention Time & Mass Spectra) F->G H Quantification (Internal Standard Method) G->H I Results H->I

Caption: Experimental workflow for plant volatile analysis.

Conclusion

This compound is a branched-chain alkane that has been identified as a minor volatile constituent in Nicotiana tabacum. The lack of extensive research on this specific compound in the botanical realm highlights a gap in our understanding of the full spectrum of plant-produced secondary metabolites. The methodologies outlined in this guide provide a robust framework for the future investigation of this compound and other trace volatile compounds in plants. Further research is warranted to elucidate the precise biosynthetic pathways of branched-chain alkanes in plants and to explore their potential ecological and physiological significance. Such studies could unveil novel bioactive molecules with applications in the pharmaceutical and agrochemical industries.

A Technical Guide to the Microbial Biosynthesis of Branched-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial production of hydrocarbons, particularly alkanes, presents a promising avenue for the sustainable synthesis of biofuels and specialty chemicals. While significant research has focused on straight-chain alkanes, branched-chain alkanes (BCAs) are of particular interest due to their superior cold-flow properties and higher octane numbers, making them ideal components for advanced biofuels. This technical guide provides an in-depth exploration of the core biosynthetic pathways of BCAs in microbes, focusing on the key enzymes, metabolic engineering strategies, and experimental methodologies used to study and optimize their production.

Core Biosynthetic Pathways

The biosynthesis of branched-chain alkanes in microbes is intrinsically linked to the synthesis of branched-chain fatty acids (BCFAs). The overall process can be divided into two main stages: the formation of branched-chain acyl-ACP precursors and their subsequent conversion to alkanes.

Initiation of Branched-Chain Fatty Acid Synthesis

Unlike the synthesis of straight-chain fatty acids, which typically starts with an acetyl-CoA primer, BCFA synthesis utilizes branched-chain acyl-CoA primers. These primers are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][2] Two key enzymatic steps are crucial for this initiation phase:

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids (derived from BCAAs) to produce the corresponding branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA).[3][4] The activity of the BCKD complex is a critical control point in the supply of precursors for BCFA synthesis.[5]

  • β-Ketoacyl-Acyl Carrier Protein (ACP) Synthase III (FabH): This enzyme catalyzes the initial condensation reaction of fatty acid synthesis. The substrate specificity of FabH is a key determinant in the production of BCFAs.[6][7] In bacteria that naturally produce BCFAs, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA.[8][9]

Elongation and Conversion to Alkanes

Once the branched-chain acyl-CoA primer is attached to an acyl carrier protein (ACP), the fatty acid chain is elongated through the iterative action of the Type II fatty acid synthesis (FAS) system. The resulting branched-chain acyl-ACP is then channeled into the alkane biosynthesis pathway, which is catalyzed by two key enzymes originally discovered in cyanobacteria:

  • Acyl-ACP Reductase (AAR): This enzyme reduces the branched-chain acyl-ACP to a branched-chain fatty aldehyde.[1]

  • Aldehyde-Deformylating Oxygenase (ADO): This enzyme subsequently converts the branched-chain fatty aldehyde into a branched-chain alkane with one less carbon atom, releasing formate in the process.[1]

The interplay of these enzymatic steps dictates the final structure and yield of the produced branched-chain alkanes.

Metabolic Engineering Strategies for Enhanced Production

To enhance the production of branched-chain alkanes in microbial hosts like Escherichia coli, which do not naturally produce them in significant quantities, various metabolic engineering strategies have been employed. These strategies focus on increasing the precursor supply and optimizing the expression of the core biosynthetic enzymes.

A common approach involves the heterologous expression of genes from organisms that are natural producers of BCFAs, such as Bacillus subtilis. This includes introducing the genes for the BCKD complex and a FabH variant with a preference for branched-chain acyl-CoA substrates.[10] Further enhancements can be achieved by:

  • Overexpression of fadR: The FadR protein is a transcriptional regulator that represses fatty acid degradation and activates fatty acid biosynthesis. Its overexpression can lead to an increased pool of fatty acid precursors for alkane synthesis.[9]

  • Deletion of competing pathways: Knocking out genes responsible for competing metabolic pathways, such as those involved in fatty aldehyde reduction to fatty alcohols (e.g., yqhD in E. coli), can increase the availability of fatty aldehydes for the ADO enzyme.[9][11]

  • Balancing enzyme expression: Optimizing the expression levels of AAR and ADO is crucial to prevent the accumulation of potentially toxic fatty aldehyde intermediates and to maximize the flux towards alkane production.[12]

Quantitative Data on Branched-Chain Alkane Production

The following tables summarize the quantitative data on the production of branched-chain alkanes in engineered microbial hosts.

Host OrganismGenetic ModificationsPrecursor/InducerBranched-Chain Alkane(s) ProducedTiter (mg/L)Reference
E. coliExpressed AAR, ADC, and FabH2 from B. subtilisPropanoateTetradecane, Hexadecane11.9 (Tetradecane), 14.3 (Hexadecane)[13]
E. coliExpressed BCKD complex and FabH from B. subtilis, FAR complex from P. luminescens, and ADO from N. punctiformeIsoleucine, Leucine, ValineIso- and anteiso-alkanes~2-5[10]
EnzymeOrganismSubstrateProductSpecific Activity/Kinetic ParametersReference
Branched-Chain α-Keto Acid Dehydrogenase ComplexRat Liver/Muscleα-KetoisovalerateIsobutyryl-CoAActivity activated by exercise[5]
β-Ketoacyl-ACP Synthase III (FabH)Bacillus subtilis (bFabH1, bFabH2)Isobutyryl-CoA, Isovaleryl-CoAβ-ketoacyl-ACPLower specific activity than E. coli FabH with acetyl-CoA[6]
β-Ketoacyl-ACP Synthase III (FabH)Xanthomonas campestrisButyryl-CoA, Isobutyryl-CoA, Isovaleryl-CoAβ-ketoacyl-ACPHigher activity with short-chain straight acyl-CoAs[8]

Experimental Protocols

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex Activity

This protocol describes a non-radioactive method for measuring BCKD activity using HPLC or GC-MS to detect the product.

Materials:

  • Cell lysate or purified enzyme preparation

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 2 mM MgCl₂, 1 mM DTT

  • Substrate: 1 mM α-keto[1-¹³C]isocaproate (for GC-MS) or 2-ketoisocaproic acid (for HPLC)[8][14]

  • Cofactors: 2.5 mM NAD⁺, 0.2 mM Coenzyme A

  • Internal Standard (for GC-MS): 3.5 µmol K₂CO₃[8]

  • Quenching solution: 1 M HCl

  • HPLC or GC-MS system

Procedure:

  • Prepare the reaction mixture in a 10 mL test tube by combining the assay buffer, cofactors, and enzyme sample.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • For GC-MS analysis, add the internal standard.[8]

  • Analyze the production of isovaleryl-CoA (by HPLC) or the released ¹³CO₂ (by GC-MS).[8][14]

  • Calculate the enzyme activity based on the amount of product formed over time.

Assay for β-Ketoacyl-ACP Synthase III (FabH) Activity with Branched-Chain Substrates

This protocol utilizes gel electrophoresis to separate and quantify the products of the FabH-catalyzed condensation reaction.[6]

Materials:

  • Purified FabH enzyme

  • Acyl Carrier Protein (ACP)

  • Malonyl-CoA

  • [2-¹⁴C]malonyl-CoA (radiolabeled)

  • Branched-chain acyl-CoA substrates (e.g., isobutyryl-CoA, isovaleryl-CoA)

  • NADPH

  • FabG (β-ketoacyl-ACP reductase)

  • Reaction Buffer: 0.1 M sodium phosphate (pH 7.0)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager

Procedure:

  • Set up the reaction mixture containing ACP, reaction buffer, β-mercaptoethanol, NADPH, FabG, branched-chain acyl-CoA substrate, and [2-¹⁴C]malonyl-CoA.

  • Initiate the reaction by adding the purified FabH enzyme.

  • Incubate the reaction at 37°C for 10-20 minutes.

  • Stop the reaction by adding an equal volume of loading dye containing SDS.

  • Separate the reaction products by conformationally sensitive PAGE (containing urea).

  • Visualize and quantify the radiolabeled acyl-ACP products using a phosphorimager.[15]

Quantification of Branched-Chain Alkanes using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the extraction and analysis of branched-chain alkanes from microbial cultures.

Materials:

  • Microbial culture

  • Ethyl acetate (or hexane) for extraction

  • Internal standard (e.g., n-octadecane)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Extraction:

    • To a known volume of microbial culture, add an equal volume of ethyl acetate containing the internal standard.

    • Vortex vigorously for 20 minutes to ensure thorough extraction.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.

    • Use a temperature program that allows for the separation of different alkane isomers (e.g., initial temperature of 40°C, ramp to 280°C).[16]

    • The mass spectrometer should be operated in full scan mode to identify the alkanes based on their mass spectra.

    • Quantify the branched-chain alkanes by comparing their peak areas to that of the internal standard.[17]

Visualizations

Biosynthesis Pathway of Branched-Chain Alkanes

BCA_Biosynthesis cluster_precursor Precursor Synthesis cluster_fas Fatty Acid Synthesis cluster_alkane Alkane Synthesis Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain alpha-Keto Acids Branched-Chain alpha-Keto Acids Branched-Chain Amino Acids->Branched-Chain alpha-Keto Acids Transaminase Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Branched-Chain alpha-Keto Acids->Branched-Chain Acyl-CoA BCKD Complex Branched-Chain Acyl-ACP Branched-Chain Acyl-ACP Branched-Chain Acyl-CoA->Branched-Chain Acyl-ACP FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->Branched-Chain Acyl-ACP FAS Elongation Branched-Chain Fatty Aldehyde Branched-Chain Fatty Aldehyde Branched-Chain Acyl-ACP->Branched-Chain Fatty Aldehyde AAR Branched-Chain Alkane Branched-Chain Alkane Branched-Chain Fatty Aldehyde->Branched-Chain Alkane ADO

Caption: Overview of the branched-chain alkane biosynthesis pathway in microbes.

Experimental Workflow for Branched-Chain Alkane Production and Analysis

Experimental_Workflow cluster_engineering Metabolic Engineering cluster_production Production cluster_analysis Analysis Plasmid Construction Plasmid Construction Host Transformation Host Transformation Plasmid Construction->Host Transformation Gene Expression Gene Expression Host Transformation->Gene Expression Cultivation Cultivation Gene Expression->Cultivation Induction Induction Cultivation->Induction Extraction Extraction Induction->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Caption: Workflow for producing and analyzing branched-chain alkanes.

Conclusion

The microbial biosynthesis of branched-chain alkanes is a rapidly advancing field with significant potential for the production of next-generation biofuels and valuable chemicals. Understanding the core enzymatic machinery and employing targeted metabolic engineering strategies are key to unlocking the full potential of these microbial cell factories. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize the production of these valuable compounds. Future research will likely focus on the discovery of novel enzymes with enhanced activities and specificities, as well as the development of more sophisticated metabolic models to guide strain engineering efforts.

References

An In-depth Technical Guide to the Physical Properties of Dimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of various dimethylheptane isomers. Dimethylheptanes, as branched-chain alkanes, are significant in fuel science and as nonpolar solvents and intermediates in organic synthesis. Understanding their physical properties is crucial for applications ranging from chemical engineering process design to their use as reference standards in analytical chemistry. This document summarizes key quantitative data, details the experimental methodologies for their determination, and explores the structure-property relationships that govern their physical behavior.

Comparative Physical Properties of Dimethylheptane Isomers

The physical properties of dimethylheptane isomers are primarily influenced by the position of the two methyl groups on the heptane backbone. This structural variation leads to differences in intermolecular forces, molecular packing, and overall molecular shape, which in turn dictate their boiling points, melting points, densities, and refractive indices. The following tables summarize these key physical properties for various dimethylheptane isomers.

Table 1: Boiling and Melting Points of Dimethylheptane Isomers

IsomerBoiling Point (°C)Melting Point (°C)
2,2-Dimethylheptane132.0 - 133.0[1][2][3]-113[2][3]
2,3-Dimethylheptane140.0 - 141.0[4][5][6][7]-112.99 to -116[4][5][6]
2,4-Dimethylheptane133.0 - 134.0[8][9][10][11]Not available
2,5-Dimethylheptane135.8 - 136.0[12][13][14][15]-112.99[14][15]
2,6-Dimethylheptane134.8 - 135.21[16][17][18][19][20]-102.9 to -103.0[18][20]
3,3-Dimethylheptane137.0 - 137.1[21][22][23][24]-102.17[23][24]
3,4-Dimethylheptane140.6 - 141.0[25][26][27]Not available
3,5-Dimethylheptane136.0[28][29]Not available
4,4-Dimethylheptane135.0 - 135.21[30][31]-102.89[31]

Table 2: Density and Refractive Index of Dimethylheptane Isomers (at 20°C)

IsomerDensity (g/mL)Refractive Index (n_D^20)
2,2-Dimethylheptane0.724[2]1.408[2]
2,3-Dimethylheptane0.726 (at 25°C)[4][6]1.409[4]
This compound0.716 - 0.72[8][9]1.402 - 1.404[9][10]
2,5-Dimethylheptane0.715 - 0.721[12][14]1.403 - 1.405[12][14][15]
2,6-Dimethylheptane0.70891 - 0.721[16][17][18]1.40073 - 1.405[16][18]
3,3-Dimethylheptane0.724 - 0.73[22][23]1.408 - 1.410[21][23]
3,4-Dimethylheptane0.73[26]1.41[26]
3,5-Dimethylheptane0.73[28][29]1.404[28]
4,4-DimethylheptaneNot availableNot available

Experimental Protocols

The accurate determination of the physical properties of dimethylheptane isomers relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the dimethylheptane isomers, a common and effective method is distillation .

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • A sample of the dimethylheptane isomer (typically 5-10 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring all joints are secure. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the thermometer, its temperature is recorded.

  • The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor temperature remains constant while the liquid is distilling.

  • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

A variation of this is the Thiele tube method , which is suitable for smaller sample sizes. In this method, a small amount of the liquid is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary tube.

Determination of Melting Point

For dimethylheptane isomers that are solid at or near room temperature, the melting point provides a sharp indication of purity. The capillary tube method is the standard technique.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Sample of the solid dimethylheptane isomer

Procedure:

  • A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube and packed down to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for an accurate measurement.

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range is indicative of a pure compound.

Determination of Density

The density of liquid dimethylheptane isomers can be accurately measured using a pycnometer or a digital density meter .

Apparatus (Pycnometer Method):

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately determined.

  • The pycnometer is filled with the liquid dimethylheptane isomer, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, carefully dried on the outside, and its mass is determined.

  • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Digital Density Meter: Modern digital density meters utilize an oscillating U-tube. The frequency of oscillation of the tube changes when it is filled with the sample, and this change in frequency is directly related to the density of the liquid.

Determination of Refractive Index

The refractive index, a measure of how much light bends as it passes through the liquid, is a characteristic property. It is measured using a refractometer .

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Sample of the liquid dimethylheptane isomer

Procedure:

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

  • A few drops of the dimethylheptane isomer are placed on the surface of the lower prism.

  • The prisms are closed and the light source is positioned.

  • The temperature of the prisms is regulated using the constant temperature circulator (e.g., to 20°C).

  • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.

  • The compensator is adjusted to eliminate any color fringe at the borderline.

  • The borderline is aligned with the crosshairs in the eyepiece.

  • The refractive index is read from the instrument's scale.

Structure-Property Relationships

The isomeric structure of dimethylheptanes has a predictable influence on their physical properties. These relationships are governed by the interplay of intermolecular forces and molecular geometry.

Boiling Point

For alkanes with the same number of carbon atoms, increased branching leads to a lower boiling point.[16][17][25][26] This is because branching results in a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[16][17][25] Consequently, the van der Waals dispersion forces, which are the primary intermolecular forces in nonpolar alkanes, are weaker for more branched isomers.[16][17][25] Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point. For instance, the more linear 2,3-dimethylheptane has a higher boiling point than the more branched 2,2-dimethylheptane.

Melting Point

The effect of branching on melting point is more complex and depends on how well the molecules can pack into a crystal lattice.[12][25] Generally, more symmetrical and compact molecules tend to have higher melting points because they can pack more efficiently into a stable crystal structure, which requires more energy to break apart.[12][25] This can sometimes counteract the effect of weaker van der Waals forces. For example, highly branched isomers that are also highly symmetrical may have unusually high melting points.

Density

The density of alkane isomers is related to how closely the molecules can pack together in the liquid state. Generally, increased branching leads to less efficient packing and therefore a lower density. However, similar to melting points, highly symmetrical and compact branched isomers can sometimes pack more efficiently than their linear counterparts, leading to a higher density.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the isomeric structure of dimethylheptanes and their resulting physical properties.

G cluster_structure Isomeric Structure cluster_forces Intermolecular Interactions cluster_properties Physical Properties Structure Position of Methyl Groups Branching Degree of Branching Structure->Branching Symmetry Molecular Symmetry Structure->Symmetry VdW Van der Waals Forces Branching->VdW Increased branching decreases surface area, weakening VdW forces Packing Molecular Packing Efficiency Branching->Packing Increased branching generally reduces packing efficiency Symmetry->Packing Higher symmetry can improve packing efficiency BP Boiling Point VdW->BP Weaker forces lead to lower boiling point MP Melting Point Packing->MP Efficient packing leads to higher melting point Density Density Packing->Density Efficient packing leads to higher density RI Refractive Index Packing->RI Denser packing generally increases refractive index

Caption: Relationship between dimethylheptane isomeric structure and physical properties.

References

2,4-Dimethylheptane: A Potential Volatile Biomarker for Lung Cancer Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The early detection of lung cancer remains a critical challenge in oncology, with a significant need for non-invasive, reliable biomarkers. Volatile organic compounds (VOCs) in exhaled breath have emerged as a promising avenue for screening, reflecting altered metabolic processes associated with tumorigenesis. Among the numerous VOCs identified, the branched-chain alkane 2,4-dimethylheptane has been consistently detected in the breath of lung cancer patients and in the headspace of lung cancer cell lines, suggesting its potential as a specific biomarker for the disease. This technical guide provides an in-depth overview of the current evidence supporting this compound as a lung cancer biomarker, detailing the quantitative data, experimental protocols for its detection, and the proposed biochemical origins.

Introduction

Lung cancer is the leading cause of cancer-related mortality worldwide, primarily due to diagnosis at advanced stages.[1] The development of non-invasive screening methods is paramount to improving patient outcomes. The analysis of VOCs in exhaled breath is a compelling approach, as it offers a snapshot of the body's metabolic state.[2] Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation, leading to the production of unique VOC profiles that can be detected in the breath.[1]

This compound is a branched-chain alkane that has been identified in several studies as a component of the "volatilome" associated with lung cancer. Its presence is thought to be a result of increased oxidative stress and subsequent lipid peroxidation of polyunsaturated fatty acids within cancer cells. This guide will synthesize the available scientific literature to provide a comprehensive resource for researchers and professionals interested in the potential clinical utility of this compound in lung cancer diagnostics.

Quantitative Data

While numerous studies have qualitatively identified this compound in lung cancer-associated breath samples, specific quantitative data comparing concentrations between lung cancer patients and healthy controls is still emerging. However, in vitro studies using lung cancer cell lines have provided initial quantitative insights.

One study analyzing the headspace of the human lung carcinoma cell line CALU-1 reported a significant increase in the concentration of this compound compared to the control medium.[3][4][5]

Table 1: Relative Concentration of this compound in Headspace of CALU-1 Lung Cancer Cells

Volatile Organic CompoundConcentration Ratio (Cells vs. Medium)
This compound3.04

Data from studies on the human lung carcinoma cell line CALU-1.[5]

It is important to note that this data is from an in vitro cell culture model and further clinical studies are required to establish definitive concentration ranges of this compound in the exhaled breath of lung cancer patients versus healthy individuals. Several studies have, however, included this compound in panels of VOCs that have demonstrated good diagnostic accuracy for lung cancer.

Experimental Protocols

The gold standard for the analysis of VOCs in exhaled breath is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Solid Phase Microextraction (SPME).

Breath Sample Collection

A standardized protocol for breath sample collection is crucial for the reproducibility of results. A typical procedure is as follows:

  • Patient Preparation: Patients are often asked to fast for a certain period (e.g., 12 hours) to minimize the influence of dietary VOCs.

  • Environmental Control: To avoid contamination from ambient air, breath collection should be performed in a controlled environment with purified air.

  • Sample Collection: Subjects exhale into an inert collection bag (e.g., Tedlar® bag) or a specialized breath sampler. The end-tidal breath, which is rich in alveolar air and endogenous VOCs, is typically the target for collection.

Sample Pre-concentration: Solid Phase Microextraction (SPME)

Due to the low concentrations of VOCs in breath (parts per billion to parts per trillion range), a pre-concentration step is necessary. SPME is a widely used, solvent-free technique.

  • Fiber Selection: A SPME fiber with a specific coating is chosen to adsorb the target analytes. For broad-spectrum VOC analysis, a combination fiber such as Carboxen/Polydimethylsiloxane (CAR/PDMS) is often used.

  • Extraction: The SPME fiber is exposed to the collected breath sample for a defined period, allowing the VOCs to adsorb onto the fiber coating.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed VOCs are thermally desorbed onto the GC column.

  • Separation: The VOCs are separated based on their boiling points and affinity for the stationary phase of the GC column. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is commonly used for alkane analysis.

  • Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

Table 2: Example GC-MS Parameters for VOC Analysis

ParameterSpecification
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow rate
Oven Program Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min
Injector Temperature 250°C (for SPME desorption)
MS Ion Source Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Scan Mode Full Scan

Note: These are example parameters and should be optimized for the specific instrumentation and target analytes.

Signaling Pathways and Metabolic Origin

The presence of this compound and other branched-chain alkanes in the breath of lung cancer patients is strongly linked to increased oxidative stress, a hallmark of cancer.[1][2] The proposed mechanism for their formation is through the peroxidation of polyunsaturated fatty acids (PUFAs) that are components of cell membranes.

Reactive oxygen species (ROS), which are produced in excess in cancer cells due to mitochondrial dysfunction and altered metabolism, can attack PUFAs, initiating a chain reaction of lipid peroxidation.[6] This process leads to the degradation of lipids and the formation of a variety of volatile byproducts, including alkanes.

The specific precursor for this compound is likely a branched-chain fatty acid or a PUFA that undergoes a specific fragmentation pattern upon oxidation. While the precise enzymatic or non-enzymatic reactions leading to this compound are still under investigation, the general pathway of lipid peroxidation provides a strong theoretical framework for its origin.

Lipid_Peroxidation_Pathway cluster_membrane Cell Membrane cluster_stress Oxidative Stress cluster_products Products PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) ROS->PUFA Hydrogen Abstraction Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + H• (from another PUFA) Fragmentation Fragmentation Lipid_Hydroperoxide->Fragmentation Degradation DMH This compound Fragmentation->DMH Other_VOCs Other VOCs (Aldehydes, etc.) Fragmentation->Other_VOCs

Proposed pathway of this compound formation via lipid peroxidation.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in exhaled breath as a potential lung cancer biomarker.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing & Interpretation Patient Patient (Lung Cancer vs. Healthy Control) Breath_Collection Exhaled Breath Collection (Tedlar Bag) Patient->Breath_Collection SPME SPME Pre-concentration (CAR/PDMS Fiber) Breath_Collection->SPME GCMS GC-MS Analysis SPME->GCMS Data_Acquisition Data Acquisition (Chromatograms & Mass Spectra) GCMS->Data_Acquisition Data_Analysis Data Analysis (Peak Identification & Quantification) Data_Acquisition->Data_Analysis Biomarker_Validation Biomarker Validation (Statistical Analysis) Data_Analysis->Biomarker_Validation

References

The Geochemical Significance of Branched Alkanes in Sediments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, a diverse group of saturated hydrocarbons, are ubiquitous components of sedimentary organic matter. Their structural variety and biosynthetic origins make them powerful molecular fossils, or biomarkers, that provide critical insights into past depositional environments, diagenetic processes, and the biological inputs into sediments. This technical guide provides a comprehensive overview of the geochemical significance of the major classes of branched alkanes, detailed experimental protocols for their analysis, and quantitative data to aid in their interpretation.

Core Concepts: Sources and Significance of Branched Alkanes

The geochemical interpretation of branched alkanes hinges on understanding their biological sources and the subsequent alterations they undergo after deposition (diagenesis). The primary classes of branched alkanes encountered in sediments are isoprenoid alkanes, iso- and anteiso-alkanes, and branched alkanes with quaternary carbon centers (BAQCs).

Isoprenoid Alkanes: Pristane and Phytane

Pristane (Pr) and phytane (Ph) are C19 and C20 isoprenoid alkanes, respectively, that are primarily derived from the phytyl side-chain of chlorophyll.[1][2] Their relative abundance, expressed as the Pristane/Phytane (Pr/Ph) ratio, has been widely used as an indicator of the redox conditions of the depositional environment.[2][3]

  • Oxic Conditions: In oxygenated environments, the phytyl side chain is oxidized to phytanic acid, which upon decarboxylation yields pristane. This leads to higher Pr/Ph ratios (>3).[2]

  • Anoxic Conditions: Under reducing conditions, phytol is reduced to dihydrophytol and subsequently to phytane, resulting in low Pr/Ph ratios (<1).[2][4]

  • Sub-oxic and Mixed Inputs: Pr/Ph ratios between 1 and 3 can indicate sub-oxic conditions or a mixture of organic matter from different sources.[5]

It is important to note that the Pr/Ph ratio can also be influenced by the source of organic matter (e.g., terrestrial vs. marine) and thermal maturity.[2]

Iso- and Anteiso-Alkanes

These monomethyl branched alkanes are characterized by a methyl group at the second (iso) or third (anteiso) carbon atom from the end of the chain. They are common constituents of bacterial cell membranes and the epicuticular waxes of some higher plants, such as tobacco.[6][7]

  • Bacterial Sources: Bacteria are a major source of iso- and anteiso-alkanes in sediments. Their presence can indicate microbial activity and contribution to the sedimentary organic matter.

  • Higher Plant Waxes: The leaves of some terrestrial plants can contribute significant amounts of long-chain iso- and anteiso-alkanes to sediments.[8] For instance, tobacco plants are known to produce abundant C29-C33 iso- and anteiso-alkanes.[6] The carbon number distribution can be indicative of the source, with iso-alkanes often showing an odd-over-even predominance and anteiso-alkanes an even-over-odd predominance in certain plant species.[6]

Branched Alkanes with Quaternary Carbon Centers (BAQCs)

BAQCs are a complex group of alkanes characterized by at least one quaternary carbon atom. Several homologous series of these compounds have been identified in sediments, often with distinct odd- or even-carbon number preferences.[3][9] Their precise biological source is still under investigation, but they are thought to be produced by specific groups of bacteria.[3][10] Their presence has been linked to particular paleoenvironmental conditions, such as stratified water columns with strong redox gradients.[9]

Quantitative Data on Branched Alkanes in Sediments

The following tables summarize quantitative data for various branched alkanes in different sedimentary environments. These values can serve as a reference for the interpretation of new data.

Table 1: Pristane/Phytane (Pr/Ph) Ratios in Various Depositional Environments

Depositional EnvironmentPr/Ph Ratio RangePredominant Redox ConditionsReference(s)
Marine - Anoxic Basin0.1 - 0.9Anoxic[2]
Marine - Sub-oxic Shelf1.0 - 2.5Sub-oxic[5]
Terrestrial - Peat Bog3.0 - 10.0Oxic[2]
Hypersaline Lagoon< 0.5Anoxic, Archaeal Input[4]
Fluvio-deltaic5.9 - 16.7Oxic to Sub-oxic[11]

Table 2: Abundance of Iso- and Anteiso-Alkanes in Sediments

Location/Sediment TypeCompound ClassCarbon Number RangeConcentration Range (µg/g dry weight)Putative Source(s)Reference(s)
Mangrove Sediments (Avicennia germinans)iso- and anteiso-alkanesC14 - C35up to 54.1 (in leaves)Higher Plants (Mangrove)[8]
Peat Deposit (Dajiuhu, China)2-methyl alkanes (iso)C27, C29 dominantNot specifiedAquatic plants, microbes[12]

Table 3: Occurrence of Branched Alkanes with Quaternary Carbon Centers (BAQCs)

Location/FormationAgePredominant BAQC SeriesPaleoenvironmental InterpretationReference(s)
Officer Basin, South AustraliaNeoproterozoic5,5-diethylalkanesStrong water column redox gradients[9]
Pasquia Hills, CanadaCenomanian-TuronianMultiple seriesNot specified[3]
Wuwei Basin, ChinaCarboniferousNine series (A-I)Weak oxidation-reduction[13][14]

Experimental Protocols

The reliable analysis of branched alkanes in sediments requires a multi-step process involving solvent extraction, fractionation, and instrumental analysis.

Extraction of Total Lipids

A common and effective method for extracting lipids, including branched alkanes, from sediments is Accelerated Solvent Extraction (ASE) or Soxhlet extraction.[15][16]

Protocol: Accelerated Solvent Extraction (ASE)

  • Sample Preparation: Freeze-dry the sediment sample and grind to a fine powder. Homogenize the sample thoroughly.

  • Extraction Cell: Pack a stainless-steel extraction cell with the powdered sediment sample (typically 10-20 g). Add a drying agent like diatomaceous earth or anhydrous sodium sulfate.

  • Solvent System: Use a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v).[17]

  • ASE Conditions:

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static time: 10 minutes

    • Number of cycles: 2-3

  • Collection: Collect the total lipid extract (TLE) in a collection vial.

  • Concentration: Concentrate the TLE under a gentle stream of nitrogen gas or using a rotary evaporator. The extract should be evaporated to near dryness and then re-dissolved in a small volume of hexane for the next step.

Fractionation of the Total Lipid Extract

The TLE is a complex mixture of compounds. To isolate the branched alkanes (which are part of the saturated hydrocarbon fraction), the TLE must be fractionated. This is typically achieved using column chromatography.[18][19]

Protocol: Silica Gel Column Chromatography

  • Column Preparation: Prepare a chromatography column by packing it with activated silica gel (slurried in hexane). Top the silica gel with a small layer of anhydrous sodium sulfate to remove any residual water.

  • Loading the Sample: Load the concentrated TLE (dissolved in a minimal amount of hexane) onto the top of the column.

  • Elution of Fractions:

    • F1: Saturated Hydrocarbons (including branched alkanes): Elute with a non-polar solvent such as n-hexane (typically 2-3 column volumes).[18]

    • F2: Aromatic Hydrocarbons: Elute with a solvent of intermediate polarity, such as a mixture of hexane and DCM (e.g., 7:3 v/v).

    • F3: Polar Compounds: Elute with a polar solvent, such as DCM and/or methanol.

  • Collection and Concentration: Collect each fraction separately and concentrate them as described in the extraction step. The F1 fraction is now ready for instrumental analysis.

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of branched alkanes are performed using GC-MS.[13][20]

Protocol: GC-MS Analysis

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).

    • Mass Spectrometer: Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

  • GC Conditions:

    • Injector Temperature: 280-300 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60-80 °C), ramps up to a high temperature (e.g., 300-320 °C) at a controlled rate (e.g., 4-6 °C/min), and holds at the final temperature for a period of time (e.g., 20-30 min).[13]

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-650.

    • Ion Source Temperature: 230-250 °C.

  • Identification: Individual branched alkanes are identified based on their mass spectra (fragmentation patterns) and their retention times compared to known standards or published data.

  • Quantification: The abundance of each compound is determined by integrating the peak area from the total ion chromatogram (TIC) or specific ion chromatograms and comparing it to the response of an internal standard added in a known concentration.

Visualizations

Diagenetic Pathways of Pristane and Phytane

The formation of pristane and phytane from the phytyl side-chain of chlorophyll is dependent on the redox conditions of the depositional environment.

diagenesis_pristane_phytane Chlorophyll Chlorophyll (Phytol Side-Chain) Phytol Phytol Chlorophyll->Phytol Hydrolysis Phytanic_Acid Phytanic Acid Phytol->Phytanic_Acid Oxidation (Oxic Conditions) Dihydrophytol Dihydrophytol Phytol->Dihydrophytol Reduction (Anoxic Conditions) Pristane Pristane Phytanic_Acid->Pristane Decarboxylation Phytane Phytane Dihydrophytol->Phytane Reduction biosynthesis_iso_anteiso cluster_iso Iso-Alkane Biosynthesis cluster_anteiso Anteiso-Alkane Biosynthesis Valine Valine iso_Butyryl_CoA iso-Butyryl-CoA (C4 starter) Valine->iso_Butyryl_CoA Elongation_iso Elongation with Malonyl-CoA (C2 units) iso_Butyryl_CoA->Elongation_iso Decarboxylation_iso Decarboxylation Elongation_iso->Decarboxylation_iso iso_Alkane Odd-numbered iso-Alkane Decarboxylation_iso->iso_Alkane Isoleucine Isoleucine alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA (C5 starter) Isoleucine->alpha_Methylbutyryl_CoA Elongation_anteiso Elongation with Malonyl-CoA (C2 units) alpha_Methylbutyryl_CoA->Elongation_anteiso Decarboxylation_anteiso Decarboxylation Elongation_anteiso->Decarboxylation_anteiso anteiso_Alkane Even-numbered anteiso-Alkane Decarboxylation_anteiso->anteiso_Alkane analytical_workflow Sample_Collection Sediment Sample Collection & Preparation Extraction Solvent Extraction (ASE or Soxhlet) Sample_Collection->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Saturated_Fraction Saturated Hydrocarbon Fraction (F1) Fractionation->Saturated_Fraction GCMS_Analysis GC-MS Analysis Saturated_Fraction->GCMS_Analysis Data_Processing Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing Interpretation Geochemical Interpretation (Paleoenvironment, Source Input) Data_Processing->Interpretation

References

An In-depth Technical Guide to 2,4-Dimethylheptane: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylheptane is a branched-chain alkane with the chemical formula C₉H₂₀. As a saturated hydrocarbon, it is a colorless and flammable liquid. This document provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound, intended for a technical audience in research and development.

Historical Perspective

The history of this compound is rooted in the early explorations of hydrocarbon chemistry. One of the earliest documented syntheses of a related compound, 2,5-dimethylheptane, was reported by Latham Clarke and S.A. Beggs in the Journal of the American Chemical Society in 1912[1]. While the specific synthesis of this compound is not detailed in readily available literature from that era, its study is intrinsically linked to the broader effort to synthesize and characterize various hydrocarbon isomers.

Industrially, this compound emerged as a component of the complex mixture of hydrocarbons produced during the catalytic cracking of petroleum in the mid-20th century. This process was developed to increase the yield of high-octane gasoline from crude oil. The presence of branched alkanes like this compound is significant as they generally possess higher octane ratings than their straight-chain counterparts, making them valuable components in fuel formulations.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₂₀
Molecular Weight 128.26 g/mol
CAS Number 2213-23-2
Boiling Point 132-133 °C at 760 mmHg
Flash Point 51.7 °C
Density 0.72 g/cm³
Solubility in water 3.11 mg/L at 25 °C (estimated)
logP (o/w) 4.981 (estimated)
Vapor Pressure 10.34 mmHg at 25 °C (estimated)

Experimental Protocols

Detailed methodologies for the key laboratory and industrial production methods of this compound are provided below.

Laboratory Synthesis via Grignard Reaction

This protocol is adapted from a general procedure for the synthesis of branched alkanes and is a plausible route to this compound.[2] The synthesis involves the reaction of a Grignard reagent with a ketone, followed by dehydration of the resulting alcohol and subsequent hydrogenation of the alkene mixture.

Step 1: Synthesis of 5-Methyl-3-heptanol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (0.5 mol). Add anhydrous diethyl ether (100 mL). Slowly add a solution of 2-bromobutane (0.5 mol) in anhydrous diethyl ether (150 mL) from the dropping funnel to initiate the formation of sec-butylmagnesium bromide. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-methylpentanal (0.5 mol) in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.

  • Work-up: Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (250 mL) with stirring. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 5-methyl-3-heptanol.

Step 2: Dehydration of 5-Methyl-3-heptanol

  • Dissolve the crude 5-methyl-3-heptanol (0.38 mol) in toluene (300 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid (0.5 g).

  • Reflux the mixture until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and remove the toluene by distillation to obtain a mixture of alkene isomers.

Step 3: Hydrogenation to this compound

  • In a three-necked flask, dissolve the alkene mixture (0.34 mol) in methanol (200 mL).

  • Carefully add 5% Palladium on carbon (Pd/C) (3 g) to the solution.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) for approximately 100 hours. The progress of the reaction can be monitored by gas chromatography.

  • Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.

  • Remove the methanol by distillation. The resulting liquid is crude this compound, which can be further purified by fractional distillation.

Synthesis via Friedel-Crafts Alkylation (Hypothetical Protocol)

The Friedel-Crafts alkylation provides a more direct, albeit potentially less selective, route to this compound. This hypothetical protocol is based on the general principles of this reaction.[3][4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), place anhydrous aluminum chloride (AlCl₃, 0.2 mol) and n-heptane (1.0 mol).

  • Alkylation: Cool the stirred suspension to 0 °C in an ice bath. Slowly add 2-chloropropane (0.5 mol) from the dropping funnel. After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Second Alkylation: Again, cool the mixture to 0 °C and slowly add methyl chloride (gas, bubbled through the mixture) or iodomethane (0.5 mol). Allow the reaction to proceed at room temperature for another 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). Separate the organic layer and wash it with 1 M HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the excess n-heptane by simple distillation. The residue, a mixture of alkylated heptanes, can be fractionally distilled to isolate this compound. Due to the formation of multiple isomers, purification by fractional distillation is crucial and may be challenging.

Industrial Production and Isolation from Catalytic Cracking Fractions

In a refinery setting, this compound is not synthesized directly but is a component of the light gasoline fraction produced from a fluid catalytic cracking (FCC) unit. The isolation of a pure sample from this complex mixture is a significant challenge.

  • Feedstock and Cracking: A heavy gas oil feedstock is vaporized and passed through a reactor containing a hot, powdered zeolite catalyst at temperatures around 500-540 °C. The large hydrocarbon molecules are "cracked" into smaller, more valuable molecules, including a variety of branched alkanes.

  • Fractionation: The product stream from the FCC unit is sent to a fractionation column. The "light cat gasoline" or "light cracked naphtha" fraction, which has a boiling range of approximately 30-150 °C, is collected. This fraction contains this compound along with numerous other C5-C10 hydrocarbons.

  • Superfractionation: To isolate this compound, this light naphtha fraction would need to be subjected to a series of highly efficient fractional distillation columns (superfractionators). Given the close boiling points of many of the isomers, this is a capital and energy-intensive process.

  • Alternative Separation: Modern separation techniques such as preparative gas chromatography could be used on a laboratory scale to isolate pure this compound from a narrow-boiling-range heart-cut from the initial fractionation.

Visualizations

Grignard Synthesis Pathway for this compound

Grignard_Synthesis sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide Mg Mg 2-Bromobutane 2-Bromobutane Diethyl Ether Diethyl Ether 5-Methyl-3-heptanol 5-Methyl-3-heptanol Alkene Mixture Alkene Mixture 5-Methyl-3-heptanol->Alkene Mixture  Acid-catalyzed  dehydration This compound This compound Alkene Mixture->this compound  H₂, Pd/C 2-Methylpentanal 2-Methylpentanal Intermediate Alkoxide Intermediate Alkoxide 2-Methylpentanal->Intermediate Alkoxide  + sec-Butylmagnesium Bromide Intermediate Alkoxide->5-Methyl-3-heptanol  H₃O⁺ workup

Caption: Grignard synthesis of this compound.

Industrial Production via Fluid Catalytic Cracking (FCC)

FCC_Process Riser Reactor Riser Reactor Cyclone Separator Cyclone Separator Riser Reactor->Cyclone Separator  Cracked Products &  Spent Catalyst Regenerator Regenerator Cyclone Separator->Regenerator  Spent Catalyst Fractionation Column Fractionation Column Cyclone Separator->Fractionation Column  Hydrocarbon Vapors Regenerator->Riser Reactor  Hot Regenerated  Zeolite Catalyst Regenerator->Regenerator Light Cracked Naphtha\n(contains this compound) Light Cracked Naphtha (contains this compound) Fractionation Column->Light Cracked Naphtha\n(contains this compound) Other Products Other Products Fractionation Column->Other Products  LPG, Heavy Naphtha, etc.

Caption: Fluid Catalytic Cracking process overview.

References

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethylheptane (C9H20) is a branched-chain alkane, a type of volatile organic compound.[1] Its analysis is relevant in various fields, including petrochemical analysis, environmental monitoring, and as a reference compound in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of this compound due to its volatility and the detailed structural information provided by mass spectrometry.[2][3] This document provides a comprehensive protocol for the analysis of this compound using GC-MS.

Compound Information

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC9H20[1][4]
Molecular Weight128.25 g/mol [1]
CAS Number2213-23-2[1][4]

Experimental Protocols

1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC, or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD, or equivalent single quadrupole or ion trap MS.[2]

  • GC Column: A non-polar column such as an Agilent DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane phase is recommended.[2][5]

  • Injector: Split/Splitless Inlet.

  • Autosampler: G4513A, or equivalent.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvents: Hexane or Dichloromethane (GC or HPLC grade).[2]

  • Internal Standard (for quantitative analysis): n-Dodecane or another suitable n-alkane not present in the sample matrix.[2]

2. Sample and Standard Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

  • Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL in hexane.[2]

  • Internal Standard Addition: For quantitative analysis, add a fixed concentration of an internal standard (e.g., n-dodecane at 10 µg/mL) to each calibration standard and sample.[2]

  • Sample Preparation: Dilute the sample containing this compound in hexane to fall within the calibration range. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.

3. GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may be optimized depending on the specific instrument and application.

ParameterRecommended SettingPurpose
Gas Chromatograph
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.[2]
Injection ModeSplitless (1 min)Maximizes analyte transfer for trace-level analysis. A split injection may be used for more concentrated samples.[2]
Injection Volume1 µLStandard volume for capillary GC.[2]
Carrier GasHelium (99.999% purity)Inert carrier gas compatible with MS detection.[2]
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.[2]
Oven ProgramInitial: 40 °C, hold for 2 minAllows for solvent focusing and sharp peak shapes.
Ramp: 10 °C/min to 200 °CSeparates analytes based on boiling point.
Hold: 5 min at 200 °CEnsures elution of all components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that generates reproducible fragmentation patterns.[2]
Electron Energy70 eVStandard energy for creating extensive, library-searchable mass spectra.[2]
Ion Source Temp.230 °CPrevents condensation of analytes within the ion source.[2]
Quadrupole Temp.150 °CEnsures consistent mass filtering.[2]
Mass Rangem/z 40-200Covers the molecular ion (m/z 128) and all expected fragments.[2]
Solvent Delay3 minutesPrevents the high-concentration solvent peak from reaching the detector.
Acquisition ModeScanAcquires full mass spectra for qualitative identification.

Data Presentation and Analysis

1. Qualitative Identification

The identification of this compound is achieved by comparing the acquired mass spectrum with a reference library spectrum, such as the NIST Mass Spectral Library. The compound's retention time should also be consistent with that of a known standard run under identical conditions.

2. Expected Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by extensive fragmentation, which is typical for branched alkanes. The molecular ion peak ([M]+•) at m/z 128 may be of low abundance or absent. Key diagnostic fragment ions are summarized below.

m/z (mass-to-charge ratio)Ion FormulaRelative Abundance
43[C3H7]+Base Peak (100%)[1]
85[C6H13]+High[1]
57[C4H9]+High[1]
71[C5H11]+Medium
41[C3H5]+Medium
128[C9H20]+•Low / Absent

3. Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard.[2] The concentration of this compound in unknown samples is then determined by interpolating their area ratios onto this calibration curve.

Visualizations

Experimental Workflow

The logical flow of the GC-MS analysis from sample preparation to data analysis is depicted below.

GCMS_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Sample Preparation (Dilution in Hexane) Std Internal Standard Spiking Prep->Std GC_Inject GC Injection Std->GC_Inject GC_Sep Chromatographic Separation (DB-5MS Column) GC_Inject->GC_Sep Ionization EI Ionization (70 eV) GC_Sep->Ionization Mass_Filter Mass Filtering (Quadrupole) Ionization->Mass_Filter Detector Detection Mass_Filter->Detector Data_Acq Data Acquisition (TIC & Mass Spectra) Detector->Data_Acq Qual Qualitative ID (Library Match) Data_Acq->Qual Quant Quantitative Analysis (Calibration Curve) Data_Acq->Quant

Caption: Workflow for the GC-MS analysis of this compound.

Mass Spectral Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway mol_ion This compound [C9H20]+• m/z = 128 loss_propyl - •C3H7 mol_ion->loss_propyl loss_pentyl - •C5H11 mol_ion->loss_pentyl loss_isobutyl - •C4H9 mol_ion->loss_isobutyl loss_hexyl - •C6H13 mol_ion->loss_hexyl frag_85 [C6H13]+ m/z = 85 frag_57 [C4H9]+ m/z = 57 frag_43 [C3H7]+ m/z = 43 (Base Peak) frag_71 [C5H11]+ m/z = 71 loss_propyl->frag_85 loss_pentyl->frag_57 loss_isobutyl->frag_71 loss_hexyl->frag_43

Caption: Proposed EI fragmentation of this compound.

References

Application Note: Chiral Separation of 2,4-Dimethylheptane Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethylheptane is a chiral branched alkane. The spatial arrangement of the atoms at its chiral center results in two non-superimposable mirror images, known as enantiomers. In various fields, including pharmaceuticals and material science, the biological activity and physical properties of a chiral molecule can be enantiomer-dependent. Consequently, the ability to separate and quantify these enantiomers is of significant importance. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using gas chromatography (GC) with a chiral stationary phase (CSP).

Principle of Chiral GC Separation

The separation of enantiomers by gas chromatography is achieved by utilizing a chiral stationary phase (CSP) within the GC column. Enantiomers possess identical physical properties in an achiral environment, making their separation on standard GC columns impossible. However, a CSP creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with the stationary phase. These complexes have different association energies, leading to different retention times and, thus, their separation. For the separation of non-polar hydrocarbons like this compound, cyclodextrin-based CSPs are particularly effective.

Recommended Chiral Stationary Phase

Modified cyclodextrin-based capillary columns are the industry standard for the enantioselective separation of saturated hydrocarbons. For this compound, a permethylated β-cyclodextrin or a similarly derivatized β-cyclodextrin stationary phase is recommended. These CSPs provide a hydrophobic cavity and a chiral outer surface that enable effective interaction and differentiation of branched alkane enantiomers. An example of a suitable commercially available column is one with a stationary phase like heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.

Experimental Protocol

This protocol outlines the gas chromatographic conditions for the chiral separation of this compound enantiomers.

1. Instrumentation and Consumables

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a capillary split/splitless injector.

  • Chiral GC Column: A fused silica capillary column coated with a derivatized β-cyclodextrin stationary phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium, high purity (99.999%).

  • Gases for FID: Hydrogen and compressed air, high purity.

  • Sample: A solution of racemic this compound in a volatile, non-polar solvent (e.g., pentane or hexane).

  • Syringes: Appropriate for GC injection.

2. GC Operating Conditions

The following table summarizes the recommended starting conditions for the GC analysis. Optimization may be required to achieve baseline separation depending on the specific column and instrumentation used.

ParameterRecommended Condition
Column Derivatized β-Cyclodextrin CSP (30 m x 0.25 mm I.D., 0.25 µm)
Injector Split/Splitless
Injector Temperature 200 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Injection Volume 1.0 µL
Carrier Gas Hydrogen
Flow Rate 1.5 mL/min (constant flow)
Oven Temperature Program Initial: 40 °C, hold for 2 min
Ramp: 1 °C/min to 80 °C
Hold at 80 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Data Acquisition Rate 20 Hz

3. Sample Preparation

  • Prepare a dilute solution of racemic this compound (e.g., 100 ppm) in a suitable volatile solvent like pentane or hexane.

  • Ensure the sample is free of non-volatile residues to prevent column contamination.

4. Analysis Procedure

  • Set up the GC system according to the parameters listed in the table above.

  • Allow the system to equilibrate until a stable baseline is achieved.

  • Inject the prepared sample of this compound.

  • Start the data acquisition.

  • After the run is complete, identify the peaks corresponding to the two enantiomers.

  • Integrate the peak areas to determine the enantiomeric ratio.

Data Presentation

The following table presents illustrative quantitative data for the chiral separation of this compound enantiomers based on the proposed protocol. Actual retention times and resolution may vary.

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
Enantiomer 125.450.1-
Enantiomer 226.149.91.6

Note: Retention times are illustrative and will depend on the specific column and experimental conditions. A resolution (Rs) value of 1.5 or greater indicates baseline separation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing racemic_sample Racemic this compound dissolve Dissolve in Pentane/Hexane racemic_sample->dissolve dilute_sample Diluted Sample (100 ppm) dissolve->dilute_sample injection Inject 1.0 µL into GC dilute_sample->injection separation Separation on Chiral Column (Derivatized β-Cyclodextrin) injection->separation detection Detection by FID separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Enantiomeric Ratio integration->quantification

Caption: Experimental workflow for the chiral GC separation of this compound.

logical_relationships cluster_factors Key Separation Factors cluster_outcomes Separation Outcomes CSP Chiral Stationary Phase (β-Cyclodextrin) Selectivity Selectivity (α) CSP->Selectivity determines Temp Oven Temperature Retention Retention Time Temp->Retention affects Resolution Resolution (Rs) Temp->Resolution inversely affects Flow Carrier Gas Flow Rate Flow->Retention affects Retention->Resolution influences Selectivity->Resolution contributes to

Caption: Logical relationships of key factors in chiral GC separation.

Application Notes and Protocols for the Quantification of 2,4-Dimethylheptane in Breath Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) present in exhaled breath are gaining significant attention as potential non-invasive biomarkers for the early detection and monitoring of various diseases, including cancer.[1][2] Among these, 2,4-dimethylheptane, a branched-chain alkane, has been identified in numerous studies as a potential biomarker associated with lung cancer.[1] This document provides a detailed overview of the current methodologies for the quantification of this compound in breath samples, intended to guide researchers and clinicians in this promising field of diagnostics.

The analysis of breath VOCs offers a painless and straightforward alternative to traditional diagnostic methods like biopsies and imaging, which can be invasive and costly. The underlying principle is that metabolic changes within the body, particularly those associated with cancer, can lead to the production of specific VOCs that are released into the bloodstream and subsequently exhaled.[2][3] While the precise metabolic origin of this compound is still under investigation, it is hypothesized to be a byproduct of oxidative stress and lipid peroxidation, processes that are often dysregulated in cancer cells.[4][5][6]

The gold standard for the analysis of VOCs in breath is Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS).[7][8] This highly sensitive and specific technique allows for the detection and quantification of trace levels of compounds in the complex matrix of exhaled breath.

Principles and Logical Relationships

The overall workflow for the analysis of this compound in breath samples involves several key stages, from sample collection to data analysis. Each step is critical for obtaining reliable and reproducible results.

Breath_Analysis_Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing Patient Patient Preparation (e.g., Fasting) Collection Breath Sample Collection (e.g., Tedlar Bag, Bio-VOC™) Patient->Collection Provides Sample Preconcentration Pre-concentration (Thermal Desorption) Collection->Preconcentration Sample Introduction Separation Separation (Gas Chromatography) Preconcentration->Separation Analyte Injection Detection Detection & Identification (Mass Spectrometry) Separation->Detection Compound Elution Quantification Quantification (Peak Area Integration) Detection->Quantification Data Acquisition Statistics Statistical Analysis Quantification->Statistics Quantitative Data

Figure 1: General workflow for the analysis of this compound in breath samples.

The proposed metabolic origin of alkanes, including this compound, in the context of cancer is linked to increased oxidative stress. Cancer cells often exhibit higher levels of reactive oxygen species (ROS), which can lead to the peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes. This process generates a variety of volatile byproducts, including alkanes.

Metabolic_Pathway cluster_cell Cancer Cell cluster_body Systemic Circulation and Exhalation ROS Increased Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes ROS->PUFA Attacks LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation Undergoes Alkanes Volatile Alkanes (e.g., this compound) LipidPeroxidation->Alkanes Generates Bloodstream Enters Bloodstream Alkanes->Bloodstream Lungs Transported to Lungs Bloodstream->Lungs Breath Exhaled in Breath Lungs->Breath

Figure 2: Proposed metabolic origin of volatile alkanes in cancer.

Experimental Protocols

Breath Sample Collection

Objective: To collect a representative sample of alveolar breath while minimizing contamination from ambient air and the upper airways.

Materials:

  • Inert breath collection bags (e.g., Tedlar® bags) or specialized breath samplers (e.g., Bio-VOC™).

  • Disposable sterile mouthpieces.

  • Nose clip.

Protocol:

  • Patient Preparation: Instruct the patient to fast for at least 4 hours prior to sample collection to minimize the influence of dietary VOCs. The patient should also refrain from smoking for at least 12 hours.

  • Environmental Control: Collect breath samples in a well-ventilated room with low background levels of VOCs. It is advisable to collect a sample of the ambient air as a control.

  • Sample Collection:

    • The patient should be seated and breathing normally for at least 5 minutes.

    • Place the nose clip on the patient's nose.

    • Instruct the patient to exhale fully, and then inhale to total lung capacity.

    • The patient should then exhale slowly and steadily through the sterile mouthpiece into the collection device.

    • Collect the end-tidal (alveolar) portion of the breath, which is the last part of the exhalation. Specialized devices may automate this process. If using a bag, the initial part of the breath (dead space air) should be discarded.

  • Sample Storage: Seal the collection bag or sorbent tube immediately after collection. Analyze the samples as soon as possible. If storage is necessary, keep the samples at 4°C for no longer than 24 hours to minimize VOC degradation or loss.

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) Analysis

Objective: To pre-concentrate the VOCs from the breath sample and then separate, identify, and quantify this compound.

Instrumentation and Parameters:

  • Thermal Desorption (TD) System:

    • Sorbent Tubes: Packed with a suitable sorbent for trapping a wide range of VOCs, such as Tenax® TA or a multi-bed sorbent.

    • Desorption Temperature: Typically 250-300°C.

    • Focusing Trap: A cold trap held at a low temperature (e.g., -10°C) to focus the desorbed analytes before injection into the GC.

    • Trap Desorption: Rapid heating of the cold trap to inject the analytes onto the GC column.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column is suitable for separating alkanes. A common choice is a 5% phenyl methylpolysiloxane column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, held for 5-10 minutes. This program should be optimized for the specific instrument and column.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity. For this compound, characteristic ions for SIM would include m/z 43, 57, 71, and 128.

Protocol:

  • Sample Loading: A known volume of the breath sample from the collection bag is drawn through a sorbent tube using a calibrated pump.

  • Thermal Desorption: The sorbent tube is placed in the TD unit. The trapped VOCs are desorbed by heating and transferred to the focusing trap.

  • GC-MS Analysis: The focusing trap is rapidly heated, injecting the analytes into the GC column. The compounds are separated based on their boiling points and interaction with the stationary phase. The eluting compounds are then ionized and detected by the mass spectrometer.

  • Data Acquisition: The mass spectrometer records the mass spectra of the eluting compounds.

Data Processing and Quantification

Objective: To identify and quantify this compound in the chromatograms.

Procedure:

  • Compound Identification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard. The NIST mass spectral library can also be used for tentative identification.

  • Quantification:

    • External Calibration: Prepare a series of calibration standards of this compound at known concentrations in a clean gas matrix (e.g., nitrogen). Analyze these standards using the same TD-GC-MS method to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Integrate the peak area of the this compound peak in the sample chromatogram.

    • Concentration Calculation: Determine the concentration of this compound in the breath sample by interpolating its peak area on the calibration curve. The concentration is typically reported in parts per billion by volume (ppbv) or nanograms per liter (ng/L).

Data Presentation

While specific quantitative data for this compound in the breath of lung cancer patients versus healthy controls is not yet firmly established in the literature, several studies have identified it as a relevant VOC. The following table summarizes qualitative findings from various studies.

Study ReferenceSample PopulationKey Findings related to this compound
Bajtarevic et al. (2009)Lung Cancer Patients vs. Healthy ControlsIdentified as one of many VOCs present in the breath of lung cancer patients.
Phillips et al. (2007)Lung Cancer Patients vs. Healthy ControlsIncluded in a panel of VOCs that could discriminate between lung cancer patients and controls.
Poli et al. (2005)NSCLC Patients, COPD Patients, Healthy Smokers, Healthy Non-smokersDetected in the breath of all groups, with varying levels.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape Active sites in the GC system; improper column installation; sample overload.Deactivate the inlet liner; re-install the column; dilute the sample or reduce the sample volume.
Low Sensitivity Leak in the system; inefficient desorption or trapping; incorrect MS settings.Perform a leak check; optimize TD parameters (temperatures, times); tune the mass spectrometer.
Contamination Contaminated collection media; carryover in the TD-GC-MS system; ambient air contamination.Use clean, pre-conditioned collection bags/tubes; run blank analyses to check for carryover; collect and analyze ambient air blanks.
Poor Reproducibility Inconsistent sample collection volume; variations in TD-GC-MS performance.Use a calibrated sampling pump; regularly check instrument performance with standards.

Conclusion

The quantification of this compound in exhaled breath represents a promising avenue for the development of a non-invasive diagnostic tool for lung cancer. The methodologies outlined in these application notes, centered around TD-GC-MS, provide a robust framework for researchers to pursue further validation studies. Standardization of sample collection and analytical protocols is paramount to ensure the comparability of data across different studies and to ultimately translate this research into clinical practice. Further investigation is required to establish definitive quantitative ranges for this compound in both healthy and diseased populations and to fully elucidate its metabolic origins.

References

Application Note: Analysis of 2,4-Dimethylheptane in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Introduction

2,4-Dimethylheptane is a volatile organic compound (VOC) that can be found in the environment as a component of petroleum products and industrial solvents.[1] Due to its volatility and potential for groundwater contamination, its presence in soil and water is a significant environmental and health concern.[2] Accurate and sensitive analytical methods are crucial for monitoring, site assessment, and remediation efforts.[1] This application note details robust protocols for the determination of this compound in soil and water matrices using Gas Chromatography-Mass Spectrometry (GC-MS), the definitive analytical technique for VOC detection.[1][3] The primary sample introduction techniques covered are Purge and Trap (P&T) and Solid-Phase Microextraction (SPME), which are highly effective for extracting and concentrating volatile analytes from environmental samples.[4][5]

Analytical Methodologies

The analysis of this compound, a compound with a boiling point below 200°C, is effectively achieved using methods designed for volatile compounds. The U.S. Environmental Protection Agency (EPA) Method 8260 is a cornerstone for VOC analysis and serves as a foundation for the protocols described herein.[1][4][6]

  • Purge and Trap (P&T) GC-MS: This is the most common and sensitive technique for analyzing VOCs in environmental samples.[3][7] An inert gas is bubbled through a water sample or a soil slurry, stripping the volatile compounds from the matrix.[1] These compounds are then carried to an adsorbent trap where they are concentrated.[8] The trap is subsequently heated rapidly, desorbing the analytes into the gas chromatograph for separation and detection by the mass spectrometer.[2] This dynamic headspace technique provides significantly higher extraction efficiency compared to static headspace analysis.[8]

  • Solid-Phase Microextraction (SPME) GC-MS: SPME is a fast, solvent-free, and sensitive sample preparation technique.[5][9] It utilizes a fused silica fiber coated with a sorbent material.[10] The fiber is exposed to the headspace above the sample, and volatile analytes partition from the sample matrix onto the fiber coating until equilibrium is reached.[5][11] The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed for analysis. SPME is well-suited for laboratory and on-site measurements.[5]

Experimental Protocols

Sample Collection and Handling

Proper sample collection and preservation are critical to prevent the loss of volatile compounds.[12][13]

Water Sample Collection:

  • Collect samples in 40-mL glass vials with PTFE-lined septa.

  • To minimize volatilization, fill the vials completely, leaving no headspace (air bubbles).[14][15]

  • Preserve samples by adding 1:1 Hydrochloric Acid (HCl) to a pH < 2 to arrest microbiological activity.[16]

  • Store samples at approximately 4°C and analyze within the recommended holding time.[16]

  • A trip blank, prepared with organic-free reagent water, should accompany samples to monitor for contamination during shipment and storage.

Soil Sample Collection:

  • Collect samples from freshly exposed soil to minimize volatile loss.[13]

  • Use specialized coring devices (e.g., EnCore™ sampler) or modified syringes to obtain a 5-gram sample plug.[13]

  • The preservation method depends on the expected concentration of VOCs:[17][18]

    • Low Concentration (<200 µg/kg): Samples can be collected in hermetically sealed vials and shipped to the lab within 48 hours for preservation or analysis.[18][19] Alternatively, field preservation with sodium bisulfate is an option.[17]

    • High Concentration (>200 µg/kg): Field preservation is achieved by extruding the soil sample directly into a pre-weighed vial containing a known volume of methanol.[17][18]

  • Store all soil samples on ice (approx. 4°C) during transport.[19]

  • A co-located sample must be collected for moisture content determination to report results on a dry-weight basis.[13]

Protocol 1: Purge and Trap (P&T) GC-MS Analysis

This protocol is based on the principles of U.S. EPA Method 8260.[4][12]

2.1. Reagents and Standards

  • Reagent Water: Organic-free water.

  • Methanol: Purge and trap grade.

  • Stock Standards: Certified standard of this compound in methanol.

  • Internal/Surrogate Standards: Appropriate deuterated or fluorinated VOCs (e.g., Toluene-d8, 4-Bromofluorobenzene).

2.2. Sample Preparation

  • Water Samples:

    • Allow samples to reach room temperature.

    • Add internal and surrogate standards to a 5 mL or 25 mL purging vessel.

    • Carefully add the sample to the vessel, ensuring no headspace.

  • Soil Samples (Low Concentration):

    • Place 5 g of the soil sample (or the entire content of a sealed sampler) into a purging vessel.

    • Add 5 mL of reagent water.

    • Spike with internal and surrogate standards.

  • Soil Samples (High Concentration):

    • Allow the methanol-preserved sample to settle.

    • Transfer a small aliquot (e.g., 50-100 µL) of the methanol extract into a purging vessel containing 5 mL of reagent water.[18]

    • Spike with internal and surrogate standards.

2.3. Instrumentation

  • P&T System: Tekmar Atomx, StratUm, or equivalent.

  • GC-MS: Agilent 7890B GC with 5977A MSD, or equivalent.

  • GC Column: Rtx-VMS 30 m x 0.25 mm ID x 1.4 µm, or similar phase designed for VOCs.[20]

2.4. Calibration Prepare a five-point calibration curve by diluting the stock standard in reagent water. The concentration range should bracket the expected sample concentrations.

2.5. Quality Control

  • Analyze a method blank with each batch to check for contamination.

  • Analyze a Laboratory Control Sample (LCS) to verify method accuracy.

  • The mass spectrometer must be tuned to meet the criteria for Bromofluorobenzene (BFB) as specified in EPA Method 8260.[4]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

3.1. Reagents and Standards

  • Same as P&T protocol.

  • Sodium Sulfate (Na₂SO₄): Anhydrous, for "salting out" effect.

3.2. Sample Preparation

  • Water Samples:

    • Place 10 mL of the sample into a 20-mL headspace vial.

    • Add a known amount of sodium sulfate (e.g., 2-3 g) to enhance the release of VOCs.[21]

    • Spike with internal and surrogate standards.

    • Immediately seal the vial with a PTFE-lined septum cap.

  • Soil Samples:

    • Place 5 g of soil into a 20-mL headspace vial.

    • Add 5 mL of reagent water (or a salting-out solution).

    • Spike with internal and surrogate standards.

    • Immediately seal the vial.

3.3. Instrumentation

  • SPME Autosampler: CTC PAL or equivalent.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice for broad-range VOCs.[10]

  • GC-MS: Same as P&T protocol.

3.4. Calibration & Quality Control Follow the same principles as for the P&T method, preparing standards in headspace vials under the same conditions as the samples.

Data Presentation

The following tables summarize typical instrument parameters and expected method performance.

Table 1: Typical Instrumental Conditions for VOC Analysis by GC-MS

ParameterPurge and Trap (P&T) GC-MSHeadspace SPME GC-MS
Sample Introduction
Sample Volume5 or 25 mL (Water); 5 g (Soil)10 mL (Water); 5 g (Soil)
Purge Gas/FlowHelium, 40 mL/minN/A
Purge Time11 minN/A
Trap TypeVocarb 3000 (or equivalent)N/A
Desorb Temperature250°CN/A
SPME FiberN/A50/30 µm DVB/CAR/PDMS
Incubation/ExtractionN/A60°C for 15 min
DesorptionN/A250°C for 2 min in GC inlet
GC Conditions
GC ColumnRtx-VMS, 30m x 0.25mm x 1.4µmRtx-VMS, 30m x 0.25mm x 1.4µm
Inlet Temperature200°C250°C (Splitless mode)
Carrier GasHelium, 1.2 mL/min constant flowHelium, 1.2 mL/min constant flow
Oven Program35°C (hold 5 min), ramp to 220°C at 12°C/min, hold 2 min40°C (hold 3 min), ramp to 230°C at 15°C/min, hold 3 min
MS Conditions
Transfer Line Temp250°C250°C
Ion Source Temp230°C230°C
Mass Range35-300 amu (Full Scan)35-300 amu (Full Scan)
Quantifier Ion (2,4-DMH)To be determined from standardTo be determined from standard

Table 2: Typical Method Performance Characteristics for VOC Analysis

ParameterPurge and Trap (P&T)Headspace SPME
Method Detection Limit (MDL)
Water0.05 - 0.5 µg/L0.05 - 0.7 µg/L[21]
Soil0.5 - 5.0 µg/kg3 - 40 µg/kg[21]
Linearity (r²) > 0.995> 0.995
Recovery (%) 80 - 120%75 - 118%[21]
Precision (%RSD) < 15%< 15%

Note: Performance characteristics are typical for a wide range of VOCs and may vary for this compound. Method optimization and validation are required.

Visualizations

Workflow cluster_collection Sample Collection cluster_preservation Field Preservation cluster_prep Laboratory Preparation Collect_Water Water Sampling (40mL VOA vial, no headspace) Preserve_Water Add HCl to pH<2 Store at 4°C Collect_Water->Preserve_Water Collect_Soil Soil Sampling (5g core sampler) Preserve_Soil Methanol (High Conc.) or NaHSO4 (Low Conc.) Store at 4°C Collect_Soil->Preserve_Soil Prep_PT Purge & Trap Prep (Add sample + IS to vessel) Preserve_Water->Prep_PT Prep_SPME SPME Prep (Add sample + salt + IS to vial) Preserve_Water->Prep_SPME Preserve_Soil->Prep_PT Preserve_Soil->Prep_SPME Analysis GC-MS Analysis (Separation & Detection) Prep_PT->Analysis Prep_SPME->Analysis Data Data Processing (Quantitation & Reporting) Analysis->Data

Caption: Overall experimental workflow from sample collection to data reporting.

Logic Start Start: Need to analyze This compound Sensitivity Is ultra-low detection (sub-ppb) required? Start->Sensitivity Matrix Is sample matrix complex or high-throughput needed? Sensitivity->Matrix No PT Use Purge & Trap (P&T) - Highest Sensitivity Sensitivity->PT Yes Matrix->PT No SPME Use Solid-Phase Microextraction (SPME) - Faster, Solvent-Free Matrix->SPME Yes Validate Method Validation & QC Checks PT->Validate SPME->Validate

Caption: Decision tree for selecting an analytical technique.

References

Application Notes and Protocols for 2,4-Dimethylheptane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4-Dimethylheptane as a non-polar solvent for organic reactions. This document outlines its physicochemical properties, potential applications, and detailed protocols for its use as a substitute for traditional non-polar solvents.

Introduction

This compound is a branched-chain alkane that serves as a colorless, non-polar solvent.[1][2] Its chemical structure consists of a seven-carbon heptane backbone with two methyl groups at the second and fourth positions.[3] As a saturated hydrocarbon, it is relatively inert, making it a suitable medium for a variety of organic reactions where the solvent is not intended to participate in the reaction.[4] Its branched nature provides unique physical properties compared to its linear isomers, such as a lower boiling point and different viscosity. This document explores the potential of this compound as a viable, and potentially "greener," alternative to other non-polar solvents like hexane and heptane.[5][6]

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following table summarizes the key properties of this compound and provides a comparison with the commonly used non-polar solvents, n-hexane and n-heptane.

PropertyThis compoundn-Hexanen-Heptane
Molecular Formula C₉H₂₀[7]C₆H₁₄C₇H₁₆
Molecular Weight 128.26 g/mol [7]86.18 g/mol 100.21 g/mol
Boiling Point 132-133 °C[1]69 °C98.4 °C
Melting Point -112.99 °C[8]-95 °C-90.6 °C
Density 0.72 g/cm³[8]0.659 g/cm³0.684 g/cm³
Flash Point ~51.7 °C[1]-22 °C-4 °C
Solubility in Water 2.026 mg/L at 25 °C[8]9.5 mg/L at 20 °C3.4 mg/L at 20 °C
Dielectric Constant 1.9 at 20 °C[8]1.881.92

Potential Applications in Organic Synthesis

While specific literature precedents for this compound as a primary solvent in many named reactions are limited, its properties as a non-polar, aprotic solvent suggest its suitability in reactions where such characteristics are desired. It can be considered as a higher-boiling, less volatile alternative to hexane and heptane.

Wittig Reaction

The Wittig reaction, which converts aldehydes or ketones to alkenes, is often performed in aprotic solvents. While ethereal solvents are common, non-polar hydrocarbon solvents can also be employed, particularly for non-stabilized ylides.[9][10] The inert nature of this compound makes it a suitable medium for this reaction, preventing unwanted side reactions.

Grignard Reagent Co-solvent (Proposed)

The formation of Grignard reagents typically requires an ethereal solvent like diethyl ether or tetrahydrofuran (THF) to stabilize the organomagnesium species.[11] However, for the subsequent reaction of a pre-formed Grignard reagent with a substrate, a non-polar co-solvent can be used to dissolve non-polar reactants or to control the reaction temperature. While direct use of alkanes as the primary solvent for Grignard reagent formation is not standard practice due to lack of stabilization, this compound could potentially be used as a high-boiling co-solvent in specific applications.

Polymerization Reactions

In certain free-radical polymerization processes, an inert solvent is required to control the reaction viscosity and temperature. Non-polar solvents are often used for the polymerization of non-polar monomers. The higher boiling point of this compound compared to hexane could be advantageous in reactions requiring elevated temperatures.

Experimental Protocols

The following are detailed, generalized protocols for the potential use of this compound as a solvent in the Wittig reaction. It is important to note that these are proposed methodologies based on the properties of the solvent and may require optimization for specific substrates.

Protocol 1: Wittig Reaction Using this compound

Objective: To synthesize an alkene from an aldehyde or ketone using a phosphorus ylide in this compound.

Materials:

  • Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium in hexanes)

  • Aldehyde or ketone

  • Anhydrous this compound

  • Anhydrous diethyl ether or THF (for ylide generation)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Ylide Generation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet, suspend the triphenylphosphonium salt (1.0 eq) in anhydrous this compound.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium, 1.0 eq) dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.

Step 2: Wittig Reaction

  • Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous this compound.

  • Cool the ylide solution back to 0 °C.

  • Add the solution of the carbonyl compound dropwise to the ylide suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the alkene product from the triphenylphosphine oxide byproduct.

Visualizations

The following diagrams illustrate the logical workflow of the proposed experimental protocol and the general signaling pathway of a Wittig reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Assemble and Dry Glassware start->setup add_reagents Add Triphenylphosphonium Salt and this compound setup->add_reagents cool_0c Cool to 0 °C add_reagents->cool_0c add_base Add Strong Base (Ylide Generation) cool_0c->add_base add_carbonyl Add Aldehyde/Ketone add_base->add_carbonyl react_rt React at Room Temperature add_carbonyl->react_rt quench Quench Reaction react_rt->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end_node End purify->end_node

Caption: Experimental workflow for a Wittig reaction.

Wittig_Reaction_Pathway Ylide Phosphorus Ylide (Nucleophile) Betaine Betaine Intermediate (or direct cycloaddition) Ylide->Betaine Carbonyl Aldehyde or Ketone (Electrophile) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Caption: Simplified Wittig reaction signaling pathway.

Conclusion

This compound presents itself as a promising non-polar, aprotic solvent for organic synthesis. Its higher boiling point and potentially lower toxicity compared to some conventional solvents like hexane make it an attractive alternative. While its application is not yet widely documented, its physicochemical properties strongly suggest its utility in reactions that require an inert, non-polar medium. The provided protocols offer a starting point for researchers to explore the use of this compound in their synthetic endeavors, contributing to the development of more sustainable and safer chemical processes. Further research and optimization are encouraged to fully elucidate the scope and limitations of this solvent in various organic transformations.

References

Application Notes and Protocols for the Biotransformation of 2,4-Dimethylheptane by Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungi possess a remarkable metabolic versatility, enabling them to biotransform a wide array of organic compounds, including hydrocarbons. This capability is largely attributed to enzyme systems such as cytochrome P450 monooxygenases (CYPs), which can introduce functional groups into chemically inert molecules.[1][2][3] The biotransformation of branched-chain alkanes like 2,4-dimethylheptane is of significant interest for producing novel, high-value chemicals, such as alcohols, ketones, and acids, which can serve as chiral building blocks in drug synthesis or as specialty chemicals. Fungal CYPs catalyze the initial and often rate-limiting step of hydroxylation in alkane degradation.[1] This process typically involves the insertion of an oxygen atom into a C-H bond, leading to the formation of an alcohol.[4] Subsequent oxidation steps can further convert the alcohol to an aldehyde or ketone, and then to a carboxylic acid.

These application notes provide a generalized protocol for investigating the biotransformation of this compound using fungal cultures. The methodology is based on established principles of fungal cultivation and xenobiotic metabolism.[5][6]

Materials and Methods

1. Fungal Strain Selection:

Several fungal genera are known for their ability to metabolize hydrocarbons. For the biotransformation of this compound, candidate organisms include species from the following genera:

  • Cunninghamella : Known for its broad substrate specificity and ability to model mammalian drug metabolism.[6]

  • Aspergillus : Some species have been shown to utilize n-alkanes.[7]

  • Phanerochaete : White-rot fungi like Phanerochaete chrysosporium possess powerful oxidative enzyme systems.[1]

  • Agrocybe : Agrocybe aegerita is known to produce a peroxygenase capable of hydroxylating alkanes.[8]

2. Culture Media:

A minimal salt medium is recommended to ensure that this compound is the primary carbon source. A typical medium composition is as follows:

ComponentConcentration (g/L)
KH₂PO₄1.0
K₂HPO₄0.5
MgSO₄·7H₂O0.5
NH₄Cl1.0
FeSO₄·7H₂O0.01
Yeast Extract0.1 (as a source of vitamins and growth factors)
Agar (for solid media)15.0

Adjust pH to 6.0 before autoclaving.

3. Experimental Protocol:

The following protocol outlines the steps for the biotransformation of this compound.

3.1. Fungal Culture Preparation:

  • Prepare the minimal salt medium as described above and dispense it into flasks.

  • Inoculate the flasks with spores or mycelial fragments of the selected fungal strain.

  • Incubate the cultures at 25-30°C with shaking (150 rpm) for 48-72 hours to obtain a sufficient amount of biomass.

3.2. Biotransformation Assay:

  • To the grown fungal cultures, add this compound to a final concentration of 0.1-1.0 g/L. The substrate can be added neat or dissolved in a non-toxic, water-miscible solvent like dimethyl sulfoxide (DMSO) to improve its dispersion in the aqueous medium.

  • Continue the incubation under the same conditions for an additional 24-96 hours.

  • Include a control flask containing the fungal culture without the addition of this compound to account for endogenous metabolites. Also, include a control flask with the medium and this compound but without the fungal culture to check for abiotic degradation.

3.3. Extraction of Metabolites:

  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extract the culture broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction three times.

  • Extract the fungal biomass separately by homogenizing it in the same organic solvent.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure.

3.4. Analytical Methods:

  • The concentrated extract can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the unreacted substrate and its metabolites.

  • Derivatization of the metabolites (e.g., silylation) may be necessary to improve their volatility for GC-MS analysis.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of purified metabolites.

Data Presentation

Quantitative data from the biotransformation experiments should be summarized in tables for clear comparison.

Table 1: Substrate Consumption and Product Formation

Time (hours)Substrate Consumed (%)Product 1 (mg/L)Product 2 (mg/L)...
24
48
72
96

Table 2: Biotransformation Efficiency

Fungal StrainSubstrate Conversion (%)Major Product Yield (%)
Strain A
Strain B
...

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Culture Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis prep_media Prepare Minimal Salt Medium inoculate Inoculate with Fungal Strain prep_media->inoculate incubate_growth Incubate (48-72h) inoculate->incubate_growth add_substrate Add this compound incubate_growth->add_substrate incubate_transform Incubate (24-96h) add_substrate->incubate_transform extraction Solvent Extraction incubate_transform->extraction concentration Concentrate Extract extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis

Caption: Experimental workflow for the biotransformation of this compound.

Proposed Biotransformation Pathway

biotransformation_pathway substrate This compound hydroxylation Hydroxylation (Cytochrome P450) substrate->hydroxylation O2, NADPH alcohol 2,4-Dimethylheptan-x-ol hydroxylation->alcohol oxidation1 Oxidation (Alcohol Dehydrogenase) alcohol->oxidation1 NAD+ ketone 2,4-Dimethylheptan-x-one oxidation1->ketone oxidation2 Oxidation (Aldehyde/Ketone Dehydrogenase) ketone->oxidation2 NAD+ acid Dimethylheptanoic Acid Derivative oxidation2->acid

Caption: Proposed pathway for this compound biotransformation by fungi.

References

Experimental protocol for the synthesis of high-purity 2,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of high-purity 2,4-Dimethylheptane. The described methodology follows a Grignard reaction pathway, followed by dehydration and catalytic hydrogenation, to yield the target alkane with high purity.

Introduction

This compound is a branched alkane with applications in various fields, including as a reference compound in gasoline analysis and as a non-polar solvent in organic chemistry. In the pharmaceutical industry, high-purity alkanes are essential as solvents for drug synthesis and purification, and as components in formulation studies. The synthesis of such branched alkanes with a high degree of purity requires a robust and well-controlled experimental procedure.

This application note details a two-step synthesis protocol for this compound. The first step involves the synthesis of 2,4-dimethylheptan-4-ol via a Grignard reaction between propylmagnesium bromide and 2-methyl-3-hexanone. The resulting tertiary alcohol is then dehydrated to a mixture of alkenes, which are subsequently hydrogenated to yield the final product, this compound. Rigorous purification and analytical characterization steps are included to ensure the high purity of the final compound.

Experimental Protocol

Materials and Equipment
Reagents Equipment
Magnesium turningsThree-neck round-bottom flask
1-BromopropaneReflux condenser
Anhydrous diethyl etherAddition funnel
Iodine crystalMagnetic stirrer and stir bar
2-Methyl-3-hexanoneHeating mantle
Sulfuric acid (concentrated)Separatory funnel
Sodium bicarbonate (saturated solution)Rotary evaporator
Anhydrous sodium sulfateDistillation apparatus
Palladium on carbon (10 wt. %)Hydrogenation apparatus (e.g., Parr hydrogenator)
EthanolGas chromatograph-mass spectrometer (GC-MS)
Nuclear magnetic resonance (NMR) spectrometer
Synthesis of 2,4-Dimethylheptan-4-ol (Grignard Reaction)
  • Preparation of Grignard Reagent:

    • In a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel, place magnesium turnings (1.2 equiv.).

    • Add a small crystal of iodine to the flask.

    • In the addition funnel, place a solution of 1-bromopropane (1.0 equiv.) in anhydrous diethyl ether (100 mL).

    • Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2-methyl-3-hexanone (1.0 equiv.) in anhydrous diethyl ether (50 mL) and add it to the addition funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,4-dimethylheptan-4-ol.

Dehydration of 2,4-Dimethylheptan-4-ol
  • Place the crude 2,4-dimethylheptan-4-ol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 5% by volume).

  • Heat the mixture and distill the resulting alkene mixture.

  • Wash the distillate with saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.

Hydrogenation to this compound
  • Dissolve the alkene mixture in ethanol in a high-pressure reaction vessel.

  • Add a catalytic amount of 10% palladium on carbon.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the ethanol by distillation.

  • The resulting crude this compound can be further purified by fractional distillation.

Experimental Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation & Purification A 1-Bromopropane + Mg B Propylmagnesium Bromide (Grignard Reagent) A->B Anhydrous Ether D Reaction Mixture B->D C 2-Methyl-3-hexanone C->D Dropwise addition E Crude 2,4-Dimethylheptan-4-ol D->E Aqueous Work-up F Crude 2,4-Dimethylheptan-4-ol G Alkene Mixture F->G H2SO4, Heat H Alkene Mixture I Crude this compound H->I H2, Pd/C J High-Purity this compound I->J Fractional Distillation

Caption: Overall workflow for the synthesis of high-purity this compound.

Reaction Pathway

G Propylmagnesium Bromide Intermediate_Alkoxide Intermediate Alkoxide Propylmagnesium Bromide->Intermediate_Alkoxide 2-Methyl-3-hexanone 2-Methyl-3-hexanone->Intermediate_Alkoxide 2,4-Dimethylheptan-4-ol Intermediate_Alkoxide->2,4-Dimethylheptan-4-ol H3O+ Alkene_Mixture Alkene Mixture 2,4-Dimethylheptan-4-ol->Alkene_Mixture H2SO4, Δ This compound Alkene_Mixture->this compound H2, Pd/C

Application Note: Analysis of Branched Alkanes by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are common structural motifs in many organic molecules, including petroleum products and various pharmaceutical compounds. Understanding their fragmentation patterns in mass spectrometry is crucial for structural elucidation and identification. This application note provides a detailed overview of the principles of branched alkane fragmentation, experimental protocols for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS), and interpretation of the resulting mass spectra.

Principles of Branched Alkane Fragmentation

Under Electron Ionization (EI), branched alkanes undergo characteristic fragmentation patterns primarily dictated by the stability of the resulting carbocations. The key principles are as follows:

  • Preferential Cleavage at Branch Points: C-C bond cleavage is most likely to occur at a branch point to form a more stable secondary or tertiary carbocation.[1][2] The stability of carbocations follows the order: tertiary > secondary > primary.

  • Weak or Absent Molecular Ion Peak: Due to the high propensity for fragmentation, the molecular ion (M+) peak is often of very low abundance or completely absent, especially in highly branched structures.[2][3]

  • Loss of the Largest Alkyl Group: At a branching point, the largest alkyl substituent is preferentially lost as a radical, as this leads to the formation of a more stable carbocation.

  • Characteristic Fragment Ions: The resulting mass spectrum is typically dominated by a series of alkyl fragment ions (CnH2n+1)+, with clusters of peaks separated by 14 Da (corresponding to a CH2 group).

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

  • Sample Dissolution: Dissolve the branched alkane sample in a volatile, high-purity organic solvent such as hexane or dichloromethane. A typical concentration for GC-MS analysis is approximately 10 µg/mL.[4]

  • Filtration: Ensure the sample solution is free of any particulate matter by passing it through a 0.22 µm syringe filter before transferring it to a 1.5 mL glass autosampler vial.[4]

GC-MS Analysis Protocol (Electron Ionization - EI)

This protocol is a general guideline and may require optimization based on the specific instrument and analytes.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating branched alkanes.[5]

  • Injector:

    • Temperature: 280 °C

    • Mode: Splitless (for trace analysis) or Split (for higher concentrations)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C[6][7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (EI) Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C[6]

    • Mass Range: m/z 35-500

    • Scan Speed: 1000 amu/s

Chemical Ionization (CI) for Molecular Ion Confirmation

For highly branched alkanes where the molecular ion is not observed in EI, a "soft" ionization technique like Chemical Ionization (CI) is recommended to confirm the molecular weight.[5]

  • Reagent Gas: Methane or isobutane are commonly used.

  • Reagent Gas Pressure: Typically maintained at a pressure that optimizes the formation of reagent gas ions and subsequent chemical ionization of the analyte.

  • Ion Source Temperature: 150-200 °C[5]

  • Mass Spectrometer Parameters: The mass range should be set to include the expected [M+H]+ ion.

Data Presentation: Fragmentation Patterns of Common Branched Alkanes

The following table summarizes the characteristic fragment ions and their relative abundances for several common branched alkanes. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.

CompoundMolecular Weight ( g/mol )Base Peak (m/z)Other Prominent Fragment Ions (m/z) and Relative Abundances
2-Methylpentane 86.184371 (M-15), 57 (M-29), 29[8][9]
3-Methylpentane 86.185741, 56, 71 (M-15)[1][10]
2,4-Dimethylpentane 100.214357, 85 (M-15)[11][12]
2,3-Dimethylpentane 100.214357, 56, 85 (M-15)[13]

Visualization of Experimental Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of branched alkanes using GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolution Sample Dissolution (in Hexane) filtration Filtration (0.22 µm filter) dissolution->filtration injection Injection (1 µL) filtration->injection separation GC Separation (DB-5ms column) injection->separation ionization Ionization (EI or CI) separation->ionization detection Mass Analysis & Detection ionization->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Fragmentation Pattern Interpretation spectrum->interpretation identification Compound Identification interpretation->identification

Caption: Logical workflow for branched alkane analysis by GC-MS.

Fragmentation Pathway of 3-Methylpentane

The diagram below illustrates the primary fragmentation pathway of 3-methylpentane, leading to the formation of its base peak at m/z 57.

fragmentation_pathway M 3-Methylpentane [C6H14] M_ion Molecular Ion [C6H14]+• m/z = 86 M->M_ion Electron Ionization (-e-) fragment1 Secondary Carbocation [C4H9]+ m/z = 57 (Base Peak) M_ion->fragment1 C-C Cleavage radical1 Ethyl Radical [C2H5]• M_ion->radical1 fragment2 Secondary Carbocation [C5H11]+ m/z = 71 M_ion->fragment2 C-C Cleavage radical2 Methyl Radical [CH3]• M_ion->radical2

Caption: Fragmentation of 3-methylpentane in mass spectrometry.

References

Application Notes and Protocols: 2,4-Dimethylheptane in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylheptane, a branched-chain alkane, has emerged as a volatile organic compound (VOC) of interest in the field of metabolomics, particularly in the non-invasive screening for diseases through breath analysis. As a product of cellular processes, its presence and concentration in exhaled breath can serve as a potential biomarker for pathological states. These application notes provide an overview of the utility of this compound in metabolic studies, with a focus on its identification as a potential biomarker for lung cancer. The accompanying protocols offer a detailed methodology for the analysis of this and other VOCs in exhaled breath samples.

Application in Lung Cancer Screening

A significant application of this compound in metabolic studies is its identification as part of a panel of VOCs for the detection of lung cancer. A cross-sectional study involving patients with abnormal chest radiographs demonstrated that a combination of 22 VOCs, including alkanes and their derivatives, could distinguish between patients with and without lung cancer.[1] While specific quantitative data for this compound is not detailed in the available literature, the performance of the entire 22-VOC panel is summarized in the table below.

Data Presentation: Performance of a 22-VOC Panel in Lung Cancer Detection
MetricPerformanceCitation
Sensitivity (Stage 1 Lung Cancer) 100%[1]
Specificity (Stage 1 Lung Cancer) 81.3%[1]
Correct Prediction (Lung Cancer) 71.7% (Cross-validation)[1]
Correct Prediction (No Lung Cancer) 66.7% (Cross-validation)[1]

Note: This data represents the performance of a panel of 22 volatile organic compounds, of which this compound is one component. Data for this compound alone is not available.

Experimental Protocols

The following is a detailed, generalized protocol for the collection and analysis of volatile organic compounds, such as this compound, from exhaled breath using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite of best practices and methodologies reported in various studies.[2][3][4][5]

Protocol: Analysis of this compound in Exhaled Breath by GC-MS

1. Subject Preparation:

  • Subjects should fast for a minimum of 8 hours prior to breath collection to minimize the influence of recent food intake on VOC profiles.

  • Subjects should refrain from smoking for at least 12 hours before the test.

  • The collection should be performed in a controlled environment with clean, filtered air to minimize background contamination.

2. Breath Sample Collection:

  • Collect a sample of ambient room air to serve as a baseline for background VOCs.

  • Use a specialized breath collection apparatus to capture alveolar breath, which is rich in endogenous VOCs.

  • The subject should inhale to total lung capacity and exhale at a steady rate through a non-rebreathing valve into the collection device.

  • The end-tidal portion of the breath, which represents alveolar air, is collected onto a sorbent tube (e.g., Tenax® TA).

  • A typical sample volume is between 1 to 2 liters of exhaled breath.

3. Sample Storage and Transport:

  • After collection, the sorbent tubes should be sealed and stored at a low temperature (e.g., 4°C) to prevent degradation of the trapped compounds.

  • Samples should be analyzed as soon as possible, ideally within 48 hours of collection.

4. GC-MS Analysis:

  • Thermal Desorption: The VOCs are desorbed from the sorbent tube using a thermal desorber. The desorbed compounds are cryo-focused at the head of the GC column.

  • Gas Chromatography (GC): The cryo-focused compounds are then separated on a non-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 250°C.

      • Final hold: 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization at 70 eV) and detected by a mass spectrometer.

    • Scan Range: m/z 35-350.

    • Identification: Compounds are identified by comparing their mass spectra and retention times to a reference library (e.g., NIST Mass Spectral Library) and authenticated with pure standards.

    • Quantification: The concentration of each VOC is determined by comparing its peak area to that of an internal standard.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Subject Preparation cluster_collection Sample Collection cluster_analysis GC-MS Analysis cluster_data Data Processing Fasting Fasting (8h) BreathCollection Alveolar Breath Collection (Sorbent Tube) Fasting->BreathCollection NoSmoking No Smoking (12h) NoSmoking->BreathCollection ThermalDesorption Thermal Desorption BreathCollection->ThermalDesorption RoomAir Ambient Air Collection RoomAir->ThermalDesorption GC Gas Chromatography ThermalDesorption->GC MS Mass Spectrometry GC->MS Identification Compound Identification MS->Identification Quantification Quantification Identification->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: Workflow for the analysis of this compound in exhaled breath.

Proposed Metabolic Pathway

The presence of this compound and other alkanes in exhaled breath is believed to originate from the oxidative stress-induced lipid peroxidation of polyunsaturated fatty acids in cell membranes.[2][6][7][8]

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acids (in cell membranes) LipidRadical Lipid Radical PUFA->LipidRadical ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->PUFA Oxidative Stress LipidPeroxylRadical Lipid Peroxyl Radical LipidRadical->LipidPeroxylRadical + O2 LipidHydroperoxide Lipid Hydroperoxide LipidPeroxylRadical->LipidHydroperoxide AlkoxylRadical Alkoxyl Radical LipidHydroperoxide->AlkoxylRadical Fragmentation Fragmentation AlkoxylRadical->Fragmentation VOCs Volatile Alkanes (e.g., this compound) Fragmentation->VOCs Aldehydes Aldehydes Fragmentation->Aldehydes

Caption: General pathway of lipid peroxidation leading to volatile alkanes.

References

Troubleshooting & Optimization

Troubleshooting peak broadening in GC analysis of 2,4-Dimethylheptane.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak broadening during the Gas Chromatography (GC) analysis of 2,4-Dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak broadening in GC analysis?

A1: Peak broadening in gas chromatography is a phenomenon that leads to wider peaks than expected, potentially compromising resolution and accuracy. The primary causes can be categorized into several areas:

  • Injection Technique: The method of sample introduction significantly impacts the initial bandwidth. Issues include excessively large injection volumes, slow injection speeds, or an incorrect inlet temperature.[1][2][3]

  • Column Conditions: The state of the GC column is critical. Degradation of the stationary phase, contamination from non-volatile sample residues, or improper installation can all lead to broader peaks.[4][5][6]

  • Carrier Gas Flow Rate: The velocity of the carrier gas through the column must be optimized. A flow rate that is too low can increase broadening due to longitudinal diffusion, while a rate that is too high may not allow for efficient mass transfer.[7][8][9]

  • System and Plumbing: "Dead volume" in the system, such as from poorly fitted connections or improperly installed columns, can cause the analyte band to mix and disperse, resulting in broader peaks.[7][10] Leaks in the carrier gas flow path can also degrade column performance and affect peak shape.[4]

  • Temperature Parameters: Suboptimal column temperature or temperature programming can affect peak shape. If the temperature is too high, the analyte may not interact sufficiently with the stationary phase.[1][9] Conversely, an inlet temperature that is too low can result in slow sample vaporization, leading to a broad injection band.[2][11]

Q2: My peaks for this compound are broad, starting from the solvent peak. Where should I start troubleshooting?

A2: If all peaks, including the solvent peak, are broad, the issue likely originates at or before the column. This points towards a problem with the sample introduction process.[12][13]

  • Check Injection Parameters: An injection volume that is too large can overload the inlet liner, causing broad peaks.[2] Similarly, a slow or inconsistent injection speed can fail to introduce the sample as a tight band.[1][3] For splitless injections, an excessively long splitless hold time can also contribute to this issue.[12][13]

  • Verify Inlet Temperature: The inlet temperature must be sufficient to vaporize the this compound and the solvent "instantly".[2][11] A recommended starting point for the inlet temperature is 250 °C.[14]

  • Inspect the Inlet: Check for a plugged septum purge, a contaminated or incorrect type of inlet liner, or leaks in the injector.[2][15]

  • Confirm Column Installation: An incorrectly installed column (improper insertion depth into the inlet) can create dead volume and lead to broad peaks from the start of the chromatogram.[10][16]

Q3: The later eluting peaks in my chromatogram are broader than the early ones. What could be the cause?

A3: When peak broadening becomes more pronounced for later-eluting compounds, it often suggests issues related to the chromatographic process within the column or suboptimal method parameters.[12][16]

  • Suboptimal Flow Rate: The carrier gas flow rate may be too low, leading to increased longitudinal diffusion, which affects compounds that spend more time in the column (later eluters).[7]

  • Temperature Program: A slow temperature ramp rate can cause later-eluting peaks to broaden as they travel through the column. Increasing the ramp rate can help sharpen these peaks.[12][16]

  • Column Contamination/Degradation: Non-volatile residues can accumulate at the head of the column, interacting with analytes and causing peak tailing and broadening.[4][17] This effect is often more pronounced for compounds that elute at higher temperatures.

  • Insufficient Temperature: The final temperature of your oven program may not be high enough to efficiently elute higher-boiling compounds, causing them to move slowly and broaden.

Q4: Can the choice of carrier gas affect peak broadening?

A4: Yes, the choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) influences the optimal linear velocity and efficiency of the separation. Van Deemter plots, which relate theoretical plate height to linear velocity, show that hydrogen allows for a higher optimal linear velocity and maintains better efficiency at higher flow rates compared to helium or nitrogen. This means that using hydrogen can often lead to sharper peaks and faster analysis times without a significant loss in resolution.[18]

Q5: How does column overload affect peak shape for this compound?

A5: Column overload occurs when the amount of sample injected exceeds the capacity of the stationary phase. For a non-polar compound like this compound on a standard non-polar column, overloading typically results in a "fronting" peak, where the front of the peak is less steep than the back.[1][15] This happens because as the stationary phase becomes saturated, excess analyte molecules are forced to travel further down the column before partitioning, effectively moving faster than the main band. To resolve this, reduce the injection volume or the concentration of the sample.[15][19]

Quantitative Data Summary

Optimizing GC parameters is crucial for achieving sharp, symmetrical peaks. The following table summarizes the expected qualitative effects of key parameters on peak width for a typical branched alkane like this compound.

ParameterConditionEffect on Peak WidthRationale
Carrier Gas Flow Rate Too Low (Below Optimum)IncreaseIncreased residence time allows for more longitudinal diffusion.[7][8]
OptimumMinimumBalances diffusion and mass transfer effects for maximum efficiency.
Too High (Above Optimum)IncreaseInsufficient time for mass transfer between the mobile and stationary phases.[1][20]
Oven Temperature Ramp Too SlowIncrease (especially for late eluters)Longer residence time in the column leads to band broadening.[12][16]
Too FastDecreasePeaks elute faster, reducing the time for band broadening to occur.[20]
Injection Volume Too LargeIncrease (often with fronting)Overloads the capacity of the column and/or inlet liner.[2][6][21]
Inlet Temperature Too LowIncreaseIncomplete or slow vaporization of the sample creates a broad initial band.[2][11]
Too HighCan cause degradation/breakdownWhile it ensures rapid vaporization, excessive heat can cause analyte degradation, leading to distorted or additional peaks.[14][18][22]

Experimental Protocols

Protocol 1: GC System Leak Check

A leak-free system is essential for optimal performance. Leaks can introduce oxygen, which damages the column, and cause fluctuations in flow, leading to retention time shifts and peak broadening.[4][23]

Methodology:

  • Pressurize the System: Set the carrier gas pressure to your typical operating pressure (e.g., 20-30 psi).

  • Cap the Column Outlet: Turn off the oven and detector heating. Once cool, cap the detector end of the column using a suitable blank ferrule or union.

  • Shut Off Gas Supply: Close the main carrier gas supply valve at the cylinder or source.

  • Monitor Pressure: Observe the pressure reading on the GC inlet gauge or electronic pressure control display.

  • Evaluate: A stable pressure reading over 15-20 minutes indicates a leak-free system. A noticeable drop in pressure signifies a leak.

  • Isolate the Leak: If a leak is present, use an electronic leak detector to check all fittings and connections, starting from the gas supply, through the injector, to the detector connection. Common leak points include the septum nut, column fittings, and gas line connections.

Protocol 2: Capillary Column Installation

Proper column installation is critical to minimize dead volume and prevent peak tailing or broadening.[10][24]

Methodology:

  • Prepare the Column: Using a ceramic scoring wafer, make a clean, 90° cut at the column end. Inspect the cut under magnification to ensure there are no jagged edges or shards.[24]

  • Assemble Fittings: Slide the column nut and the correct ferrule onto the freshly cut column end.

  • Set Insertion Depth: Consult your GC instrument manual for the correct column insertion distance into the injector and detector. This is a critical step to avoid dead volume.

  • Install in Injector: Insert the column into the injector to the predetermined depth. Finger-tighten the column nut, then use a wrench to tighten it an additional quarter-turn. Do not overtighten, as this can crush the column or ferrule.

  • Install in Detector: Repeat the process for the detector end of the column.

  • Verify Installation: After installation, inject a non-retained compound like butane or methane. A sharp, symmetrical peak confirms a good connection, while a tailing peak may indicate a leak or improper installation.[23]

Protocol 3: Inlet Liner and Septum Maintenance

The inlet liner and septum are regular maintenance items. A contaminated liner or a cored septum can be a source of peak distortion.[17][24]

Methodology:

  • Cool the Inlet: Turn off the injector heat and allow it to cool completely. Turn off the carrier gas flow to the inlet.

  • Remove the Septum Nut: Unscrew the septum retaining nut and remove the old septum using forceps.

  • Remove the Liner: Use liner removal tongs or forceps to carefully pull the old liner out of the injector. Note the orientation of any packing or tapering.

  • Clean the Injector: Use a lint-free swab dipped in a suitable solvent (e.g., methanol or acetone) to clean the inside surfaces of the injector body.

  • Install New Liner: Place a new, deactivated liner (with any O-rings) into the injector, ensuring it is seated correctly.

  • Install New Septum: Place the new septum into the retaining nut and re-thread it onto the injector. Tighten it sufficiently to create a seal but avoid overtightening, which can lead to faster coring.

  • Restore Conditions: Turn the carrier gas back on, heat the injector to its setpoint, and perform a leak check.

Troubleshooting Workflow

G A Peak Broadening Observed for this compound B Are ALL peaks broad (including solvent)? A->B C Are ONLY later peaks broad? B->C No D Problem is likely at Sample Introduction B->D Yes H Problem is likely Chromatographic/Method-Related C->H Yes E Check Injection Technique - Injection Volume Too Large? - Slow Injection Speed? - Splitless Time Too Long? D->E F Check Inlet Conditions - Temperature Too Low? - Contaminated Liner? - Leaking Septum? D->F G Check Column Installation - Incorrect Insertion Depth? - Leaks at Fitting? D->G L Perform Inlet Maintenance (Protocol 3) F->L M Re-install Column (Protocol 2) G->M I Optimize Flow Rate - Is carrier gas flow too low? H->I J Optimize Temperature Program - Is ramp rate too slow? - Is final temp too low? H->J K Check System Integrity - Column Contamination/Degradation? - System Leaks? H->K N Perform Leak Check (Protocol 1) K->N O Trim Column Inlet / Condition or Replace Column K->O

Caption: Troubleshooting workflow for peak broadening in GC analysis.

References

Technical Support Center: Optimizing Injection Parameters for Volatile Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of volatile alkanes by gas chromatography (GC).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of volatile alkanes.

Problem Potential Causes Solutions
Peak Tailing or Fronting Active sites in the GC system (liner, column), column overload, improper sample vaporization, contaminated sample.[1]Use a lower sample concentration or a higher split ratio. Condition the column at a higher temperature. Check for and replace a contaminated or degraded liner or column.[1][2] Ensure proper sample preparation to remove contaminants.[1]
Ghost Peaks or Carryover Contamination in the injection port, syringe, or carrier gas. Septum bleed.[1][3] Residue from previous injections.[2]Bake out the column and injection port at a high temperature.[1] Replace the septum with a high-temperature, low-bleed version.[3] Use high-purity solvents and gases.[4][5] Run blank injections to identify the source of contamination.[6]
Poor Resolution or Peak Overlap Inadequate column selectivity or efficiency, incorrect temperature program, improper carrier gas flow rate.[1][7]Optimize the temperature program with a slower ramp rate (e.g., 5-10°C/min) to improve separation of closely eluting compounds.[7] Adjust the carrier gas flow rate to the optimal linear velocity for the chosen gas (Helium or Hydrogen).[7] Consider a longer column or one with a smaller internal diameter for complex samples.[7]
Irreproducible Results (Retention Times & Peak Areas) Leaks in the system (septum, fittings), inconsistent injection volume or technique, fluctuating oven temperature or carrier gas flow.[1][4][5]Perform a leak check of the GC system. Use an autosampler for consistent injection volumes and technique.[8] Ensure the GC oven is properly calibrated and the temperature is stable.[4] Use electronic pressure control for the carrier gas to maintain a constant flow rate.[9]
Baseline Instability or Drift Column bleed, contaminated carrier gas, detector instability or contamination.[1][10]Condition the column properly before use.[6] Use high-purity carrier gas with appropriate traps for oxygen, moisture, and hydrocarbons.[6] Clean the detector according to the manufacturer's instructions.[8]
Broad or Split Peaks Improper injection technique (too slow), large injection volume, incorrect initial oven temperature for splitless injection.[3][11]Use a rapid and smooth injection technique, especially for manual injections.[8] Reduce the injection volume to prevent column overload.[10] For splitless injection, set the initial oven temperature below the boiling point of the solvent to ensure proper focusing of the analytes.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal injector temperature for volatile alkane analysis?

The ideal injector temperature ensures efficient and rapid vaporization of the sample without causing thermal degradation of the analytes.[13][14] For volatile alkanes, a typical starting point is 250°C. However, the optimal temperature depends on the boiling points of the specific alkanes in the sample. A temperature that is too low can lead to poor peak shape (tailing) and discrimination against less volatile components. Conversely, a temperature that is too high can cause degradation of thermally sensitive compounds, although this is less of a concern for stable alkanes.[14]

Q2: Should I use split or splitless injection for my volatile alkane samples?

The choice between split and splitless injection depends on the concentration of the analytes in your sample.[15][16]

  • Split Injection: This is the most common technique for analyzing concentrated samples.[16] It works by venting a portion of the injected sample, allowing only a small fraction to enter the column. This prevents column overload and produces sharp, narrow peaks.[17] Typical split ratios for alkane analysis range from 50:1 to 500:1.[7][17][18]

  • Splitless Injection: This technique is used for trace-level analysis where the analyte concentration is very low.[16][17] The entire vaporized sample is transferred to the column, maximizing sensitivity.[16] It's crucial to optimize parameters like the splitless hold time to ensure efficient transfer of analytes without excessive band broadening.[11][19]

Q3: How do I optimize the carrier gas flow rate?

The carrier gas flow rate affects both the speed of analysis and the separation efficiency (resolution). The optimal flow rate corresponds to the minimum plate height on a van Deemter or Golay plot.[20] For capillary columns, this is often described in terms of linear velocity. An optimal practical gas velocity is around 25 cm/s.[21] While higher flow rates can shorten analysis time, they may lead to a decrease in resolution.[13] It is important to operate at a flow rate that provides a good compromise between analysis time and the required separation.[21]

Q4: What are the key parameters for a typical GC method for volatile alkanes (e.g., C1-C10)?

A general-purpose method for C1-C10 hydrocarbons can serve as a starting point for optimization.

Parameter Typical Value/Range Notes
Column 100% DimethylpolysiloxaneA non-polar stationary phase is ideal for separating alkanes based on their boiling points.[7]
Column Dimensions 20-30 m length, 0.18-0.25 mm ID, 0.25-6 µm film thicknessLonger columns provide better resolution for complex mixtures.[7] Thicker films are suitable for very volatile compounds.[7][18]
Injector Temperature 200 - 250°CShould be high enough to ensure rapid vaporization of all analytes.[15][18]
Injection Mode SplitA split ratio of 50:1 is a good starting point and can be adjusted based on sample concentration.[7][18]
Injection Volume 0.5 - 1 µLShould be small enough to avoid column overload.[7][18]
Carrier Gas Helium or HydrogenSet to an optimal linear velocity.[7]
Oven Temperature Program Initial: 35-40°C (hold for 2-3 min), Ramp: 2-10°C/min, Final: 210°CA slow ramp rate improves separation of isomers.[7][18]
Detector Flame Ionization Detector (FID)FID is a common and sensitive detector for hydrocarbons.[13]
Detector Temperature 280 - 300°CShould be higher than the final oven temperature to prevent condensation.[7][18]

Q5: What causes retention time shifts, and how can I prevent them?

Inconsistent retention times are a common issue that can lead to incorrect peak identification.[22] The primary causes include:

  • Fluctuations in carrier gas flow rate: Leaks or unstable pressure regulation can alter the speed at which analytes travel through the column.[5]

  • Unstable oven temperature: Even small variations in the oven temperature can significantly impact retention times.[5]

  • Changes in the stationary phase: Column degradation or contamination can alter the interactions between the analytes and the column.[1]

To prevent retention time shifts, it is crucial to perform regular system maintenance, including leak checks, and to ensure stable temperature and pressure control.[22]

Experimental Protocols

Protocol 1: General Screening Method for Volatile Alkanes (C5-C16)

This protocol is designed for the general qualitative and quantitative analysis of a mixture of volatile alkanes.

  • Sample Preparation: Prepare alkane standards and samples in a volatile, non-polar solvent such as hexane.[7]

  • GC System and Column:

    • GC: Any standard gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane).[7]

  • Injection Parameters:

    • Injector Temperature: 250°C.

    • Injection Mode: Split.

    • Split Ratio: 100:1 (this may need to be optimized based on sample concentration).[7]

    • Injection Volume: 1 µL.[7]

  • Carrier Gas:

    • Gas: Helium.

    • Flow Rate: Constant flow at 1.0 mL/min.[7]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.[7]

    • Ramp: 10°C/min to 200°C.[7]

    • Final Hold: Hold at 200°C for 5 minutes.[7]

  • Detector Parameters:

    • Detector: FID.

    • Temperature: 300°C.[7]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Corrective Actions cluster_resolution Resolution Problem Chromatographic Issue (e.g., Peak Tailing, Poor Resolution) Check_Injection Review Injection Parameters (Temp, Split Ratio, Volume) Problem->Check_Injection Check_Column Inspect Column and Liner (Contamination, Installation) Problem->Check_Column Check_Gas Verify Carrier Gas (Purity, Flow Rate, Leaks) Problem->Check_Gas Optimize_Method Optimize Method Parameters (Temp Program, Flow Rate) Check_Injection->Optimize_Method Perform_Maintenance Perform System Maintenance (Replace Consumables, Clean) Check_Column->Perform_Maintenance Check_Gas->Perform_Maintenance Resolved Problem Resolved Optimize_Method->Resolved Perform_Maintenance->Resolved

Caption: A logical workflow for troubleshooting common issues in GC analysis.

Injection_Parameter_Optimization Start Start Optimization Injector_Temp Set Initial Injector Temperature (e.g., 250°C) Start->Injector_Temp Split_Ratio Select Split Ratio (e.g., 50:1 for concentrated samples) Injector_Temp->Split_Ratio Flow_Rate Set Carrier Gas Flow Rate (e.g., 1-2 mL/min for Helium) Split_Ratio->Flow_Rate Temp_Program Define Oven Temperature Program (Initial, Ramp, Final) Flow_Rate->Temp_Program Analyze Analyze Standard Mixture Temp_Program->Analyze Evaluate Evaluate Chromatogram (Peak Shape, Resolution) Analyze->Evaluate Evaluate->Injector_Temp Adjust if necessary Optimized Optimized Parameters Evaluate->Optimized Acceptable

Caption: An experimental workflow for optimizing GC injection parameters.

References

Technical Support Center: Separation of C9 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of C9 alkane isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide detailed guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating C9 alkane isomers?

The main difficulty lies in their similar physicochemical properties. C9 alkanes have 35 structural isomers, many of which possess very close boiling points and similar polarities, making separation by conventional methods like fractional distillation extremely energy-intensive and challenging.[1][2] Adsorptive separations can also be complex due to the subtle differences in molecular size and shape among the isomers.

Q2: Which separation techniques are most effective for C9 alkane isomers?

The most common techniques include:

  • Fractional Distillation: Exploits small differences in boiling points. It is most effective when the boiling point difference between isomers is significant.[3][4]

  • Extractive Distillation: Employs a solvent to alter the relative volatilities of the isomers, making them easier to separate.[3][5]

  • Adsorptive Separation: Uses porous materials like zeolites and metal-organic frameworks (MOFs) to separate isomers based on size exclusion or differences in adsorption affinity.[6][7]

  • Gas Chromatography (GC): Primarily an analytical technique, but it is crucial for determining the composition and purity of separated fractions.

Troubleshooting Guides

Fractional Distillation

Q: My fractional distillation is not separating the C9 isomers effectively. What could be the problem?

A: Ineffective separation during fractional distillation can be due to several factors:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate isomers with very close boiling points. Consider using a longer column or a column with more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponges).[8][9]

  • Incorrect Heating Rate: Heating the distillation flask too quickly can lead to poor separation, as the vapor does not have enough time to equilibrate with the liquid phase on each theoretical plate. Reduce the heating rate to allow for a slow and steady distillation.[10]

  • Poor Insulation: Heat loss from the fractionating column can disrupt the temperature gradient, leading to premature condensation and reduced separation efficiency. Insulate the column with glass wool or aluminum foil.[10]

  • Flooding: Excessive heating can cause the column to flood with condensate, preventing proper vapor-liquid equilibrium. If flooding occurs, reduce the heat until the liquid drains back into the flask, then resume heating at a lower rate.

Q: The temperature at the top of my fractionating column is fluctuating. Why is this happening?

A: Temperature fluctuations usually indicate an inconsistent vapor flow or the presence of multiple components distilling at once.

  • Uneven Boiling: Ensure the liquid in the distillation flask is boiling smoothly. Use a stir bar or boiling chips.

  • Channeling in the Column: The vapor may not be interacting effectively with the packing material. Ensure the packing is uniform.

  • Approaching the End of a Fraction: As one isomer is nearly distilled, the temperature may fluctuate before stabilizing at the boiling point of the next isomer.

Extractive Distillation

Q: How do I select an appropriate solvent for the extractive distillation of C9 isomers?

A: The ideal solvent should:

  • Have a boiling point significantly higher than the C9 isomers.

  • Be miscible with the alkane mixture.

  • Not form an azeotrope with any of the isomers.[5]

  • Exhibit different interaction strengths with the different isomers, thereby increasing their relative volatility.[3]

  • Be easily separable from the less volatile isomer after the initial separation.[5]

Q: I am experiencing low purity in my separated C9 isomers during extractive distillation. What are the likely causes?

A: Low purity can result from:

  • Inappropriate Solvent-to-Feed Ratio: The amount of solvent used is critical. Too little solvent may not sufficiently alter the relative volatilities, while too much can increase energy costs. This ratio often needs to be optimized experimentally.

  • Incorrect Operating Temperature and Pressure: These parameters affect the solvent's selectivity and the overall efficiency of the distillation.

  • Poor Column Design: The number of trays or the height of the packing in both the extractive and solvent recovery columns must be adequate for the desired separation.

Adsorptive Separation

Q: My adsorptive separation is not providing the expected selectivity for C9 isomers. What should I check?

A: Several factors can influence selectivity:

  • Adsorbent Choice: The pore size and surface chemistry of the adsorbent (zeolite or MOF) are crucial. For size-exclusive separation, the pore diameter must be between the kinetic diameters of the isomers to be separated. For separations based on affinity, the surface chemistry of the adsorbent plays a larger role.[6][7]

  • Adsorbent Activation: Incomplete activation of the adsorbent can leave residual solvents or water in the pores, blocking access for the alkane isomers. Ensure the adsorbent is activated at the correct temperature and under vacuum before use.

  • Operating Temperature and Pressure: Adsorption is an exothermic process, so lower temperatures generally favor higher adsorption capacity. However, kinetics may be improved at higher temperatures. These parameters need to be optimized for the specific isomers and adsorbent.

  • Presence of Impurities: Water or other polar molecules in the feed can strongly adsorb to the active sites of the adsorbent, reducing its capacity and selectivity for alkanes. Ensure the feed is dry and pure.

Q: How do I regenerate the adsorbent after separating C9 isomers?

A: Regeneration is essential for the economic viability of adsorptive separation. Common methods include:

  • Thermal Swing Adsorption (TSA): The temperature is increased to provide the adsorbed molecules with enough energy to desorb.

  • Pressure Swing Adsorption (PSA): The pressure is reduced, shifting the equilibrium towards desorption.

  • Solvent Washing: A suitable solvent is used to displace the adsorbed alkanes. The choice of solvent is critical to ensure it can be easily removed from the adsorbent in a subsequent step.[2][9]

Gas Chromatography (GC) Analysis

Q: I am seeing co-eluting or overlapping peaks for my C9 isomers in my GC analysis. How can I improve the resolution?

A: Co-elution of isomers is a common challenge. To improve resolution, consider the following:

  • Optimize the Temperature Program: A slower temperature ramp rate will allow more time for the isomers to interact with the stationary phase, improving separation.[11]

  • Change the Column:

    • Longer Column: Doubling the column length can increase resolution by about 40%.[11]

    • Smaller Internal Diameter (ID): A smaller ID column provides higher efficiency.[11]

    • Different Stationary Phase: If isomers have very similar boiling points, a column with a different stationary phase chemistry might provide the necessary selectivity.

  • Adjust the Carrier Gas Flow Rate: The flow rate should be optimized to the column's optimal linear velocity for maximum efficiency.

Q: My GC peaks are tailing. What is the cause and how can I fix it?

A: Peak tailing can be caused by:

  • Active Sites: Polar or ionogenic analytes can interact with active sites in the liner or at the head of the column. Use a fresh, deactivated liner or trim the first few centimeters of the column.[8]

  • Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can cause tailing. Re-cut the column and ensure it is installed according to the manufacturer's instructions.[8]

  • Column Overloading: Injecting too much sample can lead to peak tailing. Try diluting the sample or increasing the split ratio.[12]

Quantitative Data

Table 1: Boiling Points of Selected C9 Alkane Isomers

IsomerBoiling Point (°C)
n-Nonane150.8[13]
2-Methyloctane143.3
3-Methyloctane144.2
4-Methyloctane142.4
2,2-Dimethylheptane132.0[14]
3,3-Dimethylheptane135.5
2,3-Dimethylheptane140.5
2,4-Dimethylheptane132.5
2,5-Dimethylheptane135.2
2,6-Dimethylheptane135.2
3,5-Dimethylheptane136.3
2,2,3-Trimethylhexane139.9
2,2,4-Trimethylhexane131.0
2,2,5-Trimethylhexane124.1
2,3,3-Trimethylhexane140.3
2,3,4-Trimethylhexane140.8
2,3,5-Trimethylhexane138.5
3,3,4-Trimethylhexane139.8
2,2,3,3-Tetramethylpentane140.4
2,2,4,4-Tetramethylpentane122.2
2,3,3,4-Tetramethylpentane146.0

Note: Boiling points can vary slightly depending on the source.

Table 2: Performance of Adsorbents for Alkane Isomer Separations

AdsorbentIsomers SeparatedSeparation PrincipleKey Performance Metric
Zeolite 5ALinear from branched alkanesMolecular SievingExcludes branched isomers
ZSM-5Short vs. long n-alkanesShape SelectivityHigh selectivity for longer chains
Metal-Organic Frameworks (MOFs)Linear, mono-branched, and di-branched alkanesTunable Pore Size/ShapeCan achieve complete separation of all three classes

This table provides a general overview. Specific performance depends on the exact MOF or zeolite structure and operating conditions.

Experimental Protocols

Protocol 1: Fractional Distillation of a C9 Alkane Isomer Mixture

Objective: To separate a mixture of C9 alkane isomers based on their boiling points.

Materials:

  • Mixture of C9 alkane isomers

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Assembly: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are secure. Place a few boiling chips or a magnetic stir bar in the round-bottom flask.[15]

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the C9 alkane mixture.

  • Heating: Begin heating the flask gently. If using a stirrer, ensure it is on.[4]

  • Equilibration: As the mixture boils, you will see a ring of condensate rise slowly up the fractionating column. Adjust the heating rate to maintain a slow and steady rise. The column should not be flooded with liquid.[10]

  • Insulation: If the condensate ring stalls, insulate the column to prevent heat loss.[10]

  • Collecting Fractions: When the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the most volatile isomer. Collect the distillate in a receiving flask. Record the temperature range for this fraction.

  • Changing Fractions: When the temperature begins to rise again, change the receiving flask to collect the next fraction.

  • Shutdown: Once the desired separation is complete or only a small amount of liquid remains in the distillation flask, turn off the heat and allow the apparatus to cool.

Protocol 2: Adsorptive Separation of n-Nonane from Branched Isomers

Objective: To selectively adsorb n-nonane from a mixture of C9 isomers using a suitable adsorbent.

Materials:

  • C9 alkane isomer mixture

  • Activated adsorbent (e.g., Zeolite 5A or a suitable MOF)

  • Adsorption column

  • Pump for delivering the liquid mixture

  • Collection vials

  • GC-FID for analysis

Procedure:

  • Adsorbent Activation: Activate the adsorbent by heating it under vacuum to remove any adsorbed water or solvents. The specific temperature and time will depend on the adsorbent used.

  • Column Packing: Carefully pack the adsorption column with the activated adsorbent.

  • System Equilibration: Pass a non-adsorbing solvent (e.g., a highly branched alkane that cannot enter the pores) through the column to wet the packing and establish a baseline.

  • Sample Introduction: Introduce the C9 alkane mixture into the column at a constant flow rate.

  • Fraction Collection: Collect the eluent in fractions over time. The branched isomers, which are not adsorbed, will elute first.

  • Desorption: Once the branched isomers have been collected, switch to a desorption step to recover the n-nonane. This can be achieved by increasing the temperature or passing a displacing solvent through the column.

  • Analysis: Analyze the collected fractions using GC-FID to determine the composition and purity of the separated isomers.

Protocol 3: Quantitative Analysis of C9 Isomer Fractions by GC-FID

Objective: To determine the purity and relative abundance of C9 isomers in a separated fraction.

Materials:

  • C9 isomer fraction sample

  • High-purity solvent (e.g., hexane)

  • Internal standard (optional, for absolute quantification)

  • GC-FID system with a suitable capillary column (e.g., a non-polar column)

Procedure:

  • Sample Preparation: Dilute a small amount of the C9 isomer fraction in the solvent. If using an internal standard, add a known amount to the sample.

  • GC Method Setup:

    • Injector: Set the injector temperature to ensure complete vaporization of the C9 isomers (e.g., 250 °C).

    • Column: Use a column known to provide good resolution for hydrocarbons (e.g., a 30m x 0.25mm ID x 0.25µm film thickness non-polar column).

    • Oven Program: Start at a low initial temperature (e.g., 40 °C) and ramp up to a final temperature that will elute all C9 isomers (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

    • Detector: Set the FID temperature (e.g., 250 °C) and ensure the hydrogen and air flows are optimized.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the different C9 isomers based on their retention times (compared to standards if available).

    • Integrate the area of each peak.

    • Calculate the relative percentage of each isomer by dividing its peak area by the total area of all C9 isomer peaks and multiplying by 100.

Visualizations

Troubleshooting_GC_CoElution start Poor Peak Resolution (Co-elution) check_temp Optimize Temperature Program? (e.g., slower ramp rate) start->check_temp change_column Change Column? check_temp->change_column No resolved Peaks Resolved check_temp->resolved Yes longer_column Use Longer Column change_column->longer_column Yes smaller_id Use Smaller ID Column change_column->smaller_id Yes new_phase Use Different Stationary Phase change_column->new_phase Yes adjust_flow Optimize Carrier Gas Flow Rate? change_column->adjust_flow No longer_column->resolved smaller_id->resolved new_phase->resolved adjust_flow->resolved Yes

Caption: Troubleshooting workflow for GC peak co-elution.

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis assemble Assemble Apparatus charge Charge Flask with C9 Isomer Mixture assemble->charge heat Heat Mixture Gently charge->heat equilibrate Equilibrate Vapor in Column heat->equilibrate collect1 Collect First Fraction (Lower Boiling Point) equilibrate->collect1 collect2 Collect Subsequent Fractions collect1->collect2 analyze Analyze Fractions by GC-FID collect2->analyze evaluate Evaluate Purity analyze->evaluate

Caption: Experimental workflow for fractional distillation.

Adsorptive_Separation_Principle cluster_feed Feed Mixture cluster_column Adsorption Column cluster_product Separated Products n_nonane nC9 adsorbent Porous Adsorbent (e.g., Zeolite 5A) n-Nonane Adsorbed n_nonane->adsorbent:p branched iso-C9 branched->adsorbent:p product1 Branched Isomers (Not Adsorbed) adsorbent:p->product1 product2 n-Nonane (Desorbed) adsorbent:here->product2 Desorption Step

Caption: Principle of adsorptive separation of C9 isomers.

References

Technical Support Center: Gas Chromatography Analysis of Dimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving dimethylheptane isomers using gas chromatography (GC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common separation challenges.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

Q1: Why is the separation of dimethylheptane isomers so challenging?

Dimethylheptane isomers are structural isomers with the same molecular weight and similar boiling points, making them difficult to separate using standard gas chromatography methods.[1] Their similar physicochemical properties result in very close elution times on many standard GC columns.[2] Achieving adequate resolution requires highly efficient capillary columns and carefully optimized analytical conditions to exploit subtle differences in their interaction with the stationary phase.[2][3]

Q2: What is the recommended GC column for separating dimethylheptane isomers?

For non-polar compounds like dimethylheptane isomers, the separation primarily follows the boiling points of the analytes. Therefore, a non-polar stationary phase is the recommended starting point.[4][5]

  • Stationary Phase: A column with a 100% dimethylpolysiloxane phase (e.g., TG-1MS) is a good initial choice.[4][6] For more complex separations, liquid crystalline stationary phases can offer unique selectivity for isomers based on their molecular shape.[2][3]

  • Column Dimensions: A longer column increases the number of theoretical plates, which enhances resolution.[6][7] Similarly, a smaller internal diameter (ID) improves column efficiency.[4][8] A 30-meter column with a 0.25 mm ID often provides a good balance between resolution and analysis time.[4][5]

Q3: How can I optimize the oven temperature program to improve resolution?

Temperature programming is a critical parameter for separating compounds with a wide range of boiling points and for improving the resolution of closely eluting peaks.[9][10]

  • Initial Temperature: A lower initial oven temperature can improve the separation of early-eluting peaks.[9] For split injection, a starting temperature about 45°C below the elution temperature of the first isomer is a good starting point.[11]

  • Ramp Rate: A slower oven temperature ramp rate generally improves the separation of closely eluting compounds like isomers.[4] A good starting point for a scouting gradient is 10°C/min.[9] If co-elution occurs, reducing the ramp rate can increase the time analytes spend interacting with the stationary phase, thus enhancing separation.[12]

  • Final Temperature: The final temperature should be held for a sufficient time to ensure all components have eluted and to clean the column of any high-boiling contaminants.[9]

Q4: What is the effect of the carrier gas and its flow rate on the separation?

The choice of carrier gas and its linear velocity affects column efficiency and analysis speed.[12][13]

  • Carrier Gas Type: Hydrogen and helium are the most common carrier gases in GC.[14] Hydrogen is often preferred as it provides better efficiency at higher linear velocities, leading to faster analysis times without a significant loss of resolution.[14][15] Nitrogen can also be used, but it is generally slower.[13]

  • Flow Rate/Linear Velocity: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and, consequently, resolution.[4] Setting a flow rate that is too high or too low can lead to band broadening and reduced separation.[7] For reproducible retention times, it is often recommended to operate in a constant flow mode rather than constant pressure mode.[16]

Q5: My peaks are co-eluting. What steps should I take to resolve them?

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[17]

  • Confirm Co-elution: Use a diode array detector (DAD) or a mass spectrometer (MS) to check for peak purity. If spectra across the peak are not identical, co-elution is likely occurring.[17][18]

  • Optimize Temperature Program: Decrease the temperature ramp rate to increase the separation between the isomers.[12]

  • Adjust Carrier Gas Flow: Ensure the carrier gas is set to its optimal linear velocity to maximize column efficiency.[4]

  • Change Stationary Phase: If optimization of method parameters is insufficient, the issue may be a lack of selectivity.[18] Switching to a column with a different stationary phase chemistry can alter the elution order and resolve the co-eluting peaks.[5]

Troubleshooting Guide

Use this guide to systematically diagnose and resolve common issues encountered during the GC analysis of dimethylheptane isomers.

G start Problem: Poor Isomer Resolution cause1 Suboptimal Temperature Program start->cause1 cause2 Incorrect Column Selection start->cause2 cause3 Non-Optimal Flow Rate start->cause3 cause4 Column Overload start->cause4 sol1a Decrease Ramp Rate (e.g., from 10°C/min to 5°C/min) cause1->sol1a sol1b Lower Initial Temperature cause1->sol1b sol2a Increase Column Length (e.g., 30m to 60m) cause2->sol2a sol2b Decrease Column ID (e.g., 0.25mm to 0.18mm) cause2->sol2b sol2c Select Alternative Stationary Phase (e.g., liquid crystal phase) cause2->sol2c sol3 Optimize Carrier Gas Linear Velocity (Consult van Deemter plot) cause3->sol3 sol4 Decrease Sample Concentration or Increase Split Ratio cause4->sol4

Caption: Troubleshooting workflow for poor isomer resolution.

Data Presentation: Impact of GC Parameters on Resolution

The following tables summarize the general effects of modifying key GC parameters on resolution and analysis time.

Table 1: Effect of Capillary Column Dimensions

ParameterChangeEffect on ResolutionEffect on Analysis Time
Length Increase (e.g., 30m to 60m)Increases by a factor of ~1.4[4]Increases[4]
Internal Diameter (ID) Decrease (e.g., 0.25mm to 0.18mm)Increases[4]May Decrease
Film Thickness DecreaseImproves for high boilersDecreases
Film Thickness IncreaseImproves for volatile compounds[4]Increases

Table 2: Effect of Method Parameters

ParameterChangeEffect on ResolutionEffect on Analysis Time
Temperature Ramp Rate DecreaseIncreases[4]Increases
Carrier Gas Switch He to H₂Can improve efficiency[15]Decreases[14]
Carrier Gas Flow Rate Optimize to ideal velocityMaximizes resolution[4]N/A

Experimental Protocols

This section provides a detailed methodology for developing a GC method for the separation of dimethylheptane isomers.

1. Sample Preparation

  • Dissolve the dimethylheptane isomer standard or sample in a suitable non-polar solvent such as hexane or heptane.[4]

  • A starting concentration in the range of 100-1000 µg/mL is recommended to avoid column overload.[4]

2. GC Method Development Workflow

Caption: Workflow for GC method development.

3. Recommended Starting GC Parameters

  • GC System: Any standard Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Injector: Split/splitless injector at 250°C.[4]

  • Split Ratio: Start with 50:1 to avoid column overload.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.[4]

  • Oven Program (Scouting Gradient):

    • Initial Temperature: 40°C, hold for 2 minutes.[4]

    • Ramp: 5°C/min to 250°C.[4]

    • Final Hold: Hold at 250°C for 5 minutes.

  • Detector (FID): Temperature at 300°C.[4]

  • Injection Volume: 1 µL.

4. Column Conditioning

Before first use, it is crucial to condition a new GC column to remove any volatile contaminants.[4]

  • Install the column in the injector but leave the detector end disconnected.

  • Set the carrier gas flow rate (e.g., Helium at 1-2 mL/min).[4]

  • Set the oven temperature to 20°C above the final temperature of your analytical method, ensuring not to exceed the column's maximum temperature limit.[4]

  • Hold at this temperature for 1-2 hours.[4]

  • Cool the oven, connect the column to the detector, and perform leak checks.[4]

References

Technical Support Center: Minimizing Sample Contamination in VOC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate sources of contamination during Volatile Organic Compound (VOC) analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue: High background noise or ghost peaks are observed in blank samples.

Possible Causes and Solutions:

  • Contaminated Carrier Gas: The carrier gas may be contaminated with VOCs.

    • Solution: Ensure high-purity gases are used. Install and regularly replace gas purifiers and traps for oxygen, moisture, and hydrocarbons.

  • Septum Bleed: Volatile compounds can be released from the GC inlet septum when heated.[1][2][3] This is a common source of ghost peaks, especially in temperature-programmed analyses.[1][3]

    • Solution 1: Condition new septa before use. This can be done by heating them in the GC inlet at the analysis temperature for a few hours to drive off volatile components.[1][2]

    • Solution 2: Use pre-conditioned or low-bleed septa, such as BTO® septa, which are optimized for high temperatures and minimal bleed.[1]

    • Solution 3: Avoid overtightening the septum nut, as this can increase coring and bleeding.[1]

    • Solution 4: Handle septa with clean forceps or powder-free gloves to prevent contamination from oils and other residues.[1]

  • Contaminated Glassware/Vials: Vials and other glassware can be a source of contamination if not properly cleaned and stored.[4] Lubricants and oils from manufacturing processes can remain on the glass surface.[4]

    • Solution: Use certified clean vials. If you are cleaning your own glassware, follow a rigorous cleaning protocol (see Experimental Protocols section).

  • Leaching from Vials and Septa: Chemical impurities can leach from vials and septa into the sample or solvent.[4][5] Butyl rubber septa, for example, tend to release more contaminants than silicone-based septa.[6]

    • Solution: Select high-quality vials and septa made from inert materials like PTFE-lined silicone.[6] Conduct blank runs with just the solvent in the vial to check for leachables.

  • Contaminated Solvents or Reagents: The solvents and reagents used for sample preparation and cleaning can introduce VOCs.

    • Solution: Use high-purity, "for VOC analysis" grade solvents and reagents. Run solvent blanks to check for contamination.

Issue: Analyte concentrations are inconsistent across replicate samples.

Possible Causes and Solutions:

  • Inconsistent Sample Handling: Variability in sample collection, storage, or preparation can lead to inconsistent results.

    • Solution: Standardize all sample handling procedures. Ensure all personnel are trained on and follow the same protocols.

  • Leaky Vials: Poorly sealed vials can lead to the loss of volatile analytes.[7]

    • Solution: Ensure vial caps are tightened correctly. Use torque-controlled cappers for consistent sealing. Inspect the vial lip and threads for any particles before sealing.

  • Matrix Effects: The sample matrix can interfere with the analysis, causing enhancement or suppression of the analyte signal.[4]

    • Solution: Prepare matrix-matched calibration standards to compensate for these effects. If the matrix is complex, consider sample cleanup or dilution.

  • Septum Coring: Particles from the septum can fall into the inlet liner, creating active sites that can interact with analytes.[1]

    • Solution: Use a softer septum, avoid overtightening the septum nut, and inspect and replace the syringe needle if it is damaged.[1]

Issue: Contamination is suspected from the sampling environment.

Possible Causes and Solutions:

  • Ambient Laboratory Air: Indoor air can contain various VOCs from sources like cleaning products, building materials, and laboratory chemicals.[8][9][10][11] Studies have shown that indoor VOC levels can be 2 to 5 times higher than outdoors.[9]

    • Solution 1: Ensure adequate laboratory ventilation.[8]

    • Solution 2: Collect and process samples in a clean area, away from potential sources of VOCs like solvent storage cabinets and chemical fume hoods.

    • Solution 3: Use quality control samples like field blanks and trip blanks to monitor for environmental contamination (see Experimental Protocols section).[12][13][14][15][16]

  • Contaminated Sampling Equipment: Carryover from previously analyzed samples can occur if equipment is not cleaned properly.

    • Solution: Implement a rigorous equipment cleaning protocol between samples. See the "Protocol for Cleaning of Sampling Equipment for VOC Analysis" below.

  • Cross-Contamination during Transport: Samples can be contaminated during transport from the field to the laboratory.

    • Solution: Use trip blanks to assess contamination during transport and storage.[13][14][15] A trip blank is a sample of analyte-free water that is prepared in the lab, travels with the sample containers to the field, and is returned to the lab with the collected samples without being opened.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of VOC contamination in a laboratory setting?

A1: The most common sources include:

  • Vials and Septa: Leaching of plasticizers, silicones, and other chemicals from the vial caps and septa.[4][6]

  • Sampling and Analytical Equipment: Carryover from previous samples due to improper cleaning.

  • Laboratory Air: Ambient air can contain VOCs from cleaning supplies, furniture, and other laboratory chemicals.[8][9]

  • Solvents and Reagents: Impurities in the chemicals used for sample preparation and analysis.

  • Sample Handling: Contamination from gloves, pipettes, and other handling materials.[1]

Q2: How can I prevent contamination from the sample vial and septum?

A2: To prevent contamination from vials and septa:

  • Use high-quality vials and PTFE-lined silicone septa.[6]

  • Consider using pre-cleaned and certified vials.

  • Condition new septa by heating them in the GC inlet before use.[1][2]

  • Do not reuse septa, as this can lead to leaks and contamination.

  • Avoid overtightening the vial cap, which can cause the septum to deform and release contaminants.[1]

Q3: What is the purpose of a trip blank and a field blank?

A3:

  • A trip blank is used to assess contamination that may occur during sample container transport, storage, and handling.[13][14][15] It consists of a sealed container of analyte-free water that is taken to the sampling site and returned to the laboratory with the other samples without being opened.[14][15]

  • A field blank is used to evaluate contamination from the sampling environment and the sample collection process.[12][13][15] It is prepared in the field by pouring analyte-free water into a sample container, which is then handled and processed in the same manner as the actual samples.[13]

Q4: How should I store my VOC samples to maintain their integrity?

A4: Proper storage is crucial for preventing the loss of volatile compounds and avoiding contamination.

  • Store samples in a cool, dark place, typically at or below 6°C.[14]

  • Ensure vials are tightly sealed to prevent leakage.

  • Analyze samples as soon as possible after collection. The maximum holding time for VOC samples is generally 14 days.[14]

  • Do not store samples near potential sources of VOCs, such as solvent cabinets or gasoline-powered equipment.

Data Presentation

Table 1: VOCs Emitted from Different Headspace Septa Types

This table summarizes the concentrations of common VOCs released from various types of unused vial septa. Data is adapted from a study by M. Dziarkowska et al. (2017).[6]

Septum TypeAcetone (ppb)Toluene (ppb)Other Major VOCs DetectedTotal VOC Emission Level
Butyl Rubber694125Alcohols, Ketones, HydrocarbonsHigh
Silicone/PTFE (Brand A)1201323Hydrocarbons, AlcoholsModerate
Silicone/PTFE (Brand B)150850Hydrocarbons, KetonesModerate
Butyl/PTFE5569Alcohols, HydrocarbonsLow

Note: The specific brands are anonymized. This data illustrates the variability in emissions from different septa materials and the importance of selecting low-bleed options.

Table 2: Typical Background VOC Concentrations in Indoor Air

This table provides a range of typical background concentrations for common VOCs found in indoor environments like offices and schools. This information can be used as a reference to assess the level of background contamination in your laboratory. Data is adapted from a study by Rago et al. (2021).[8]

VOCMean Concentration (µg/m³)Maximum Concentration (µg/m³)
Benzene48.26 (ppb)671 (ppb)
Toluene374.61 (ppb)764 (ppb)
Ethylbenzene12.42 (ppb)142 (ppb)
Xylene238.65 (ppb)542 (ppb)

Note: Concentrations in your laboratory may vary depending on ventilation and the specific chemicals in use.

Experimental Protocols

Protocol for Cleaning of Sampling Equipment for VOC Analysis

This protocol is a general guideline for cleaning stainless steel and glass sampling equipment to minimize VOC contamination.

Materials:

  • Phosphate-free laboratory detergent

  • Tap water

  • Deionized water

  • VOC-grade methanol or acetone

  • Aluminum foil

  • Clean, powder-free gloves

Procedure:

  • Pre-rinse: Rinse the equipment with tap water to remove any gross contamination.

  • Detergent Wash: Wash the equipment thoroughly with a phosphate-free laboratory detergent solution. Use brushes if necessary to scrub all surfaces.

  • Tap Water Rinse: Rinse the equipment multiple times with tap water to remove all detergent residue.

  • Deionized Water Rinse: Rinse the equipment thoroughly with deionized water.

  • Solvent Rinse (for organic contaminants): Rinse the equipment with VOC-grade methanol or acetone. Perform this step in a well-ventilated area or a fume hood.

  • Final Deionized Water Rinse: Rinse the equipment again with deionized water to remove any residual solvent.

  • Drying: Allow the equipment to air dry in a clean environment, or dry it in an oven at a temperature appropriate for the material.

  • Storage: Once dry, wrap the equipment in aluminum foil or store it in a clean, sealed container to prevent contamination before use.

Protocol for Collection of Air Samples for VOC Analysis using Sorbent Tubes

This protocol outlines the general steps for collecting air samples for VOC analysis using sorbent tubes.

Materials:

  • Calibrated personal sampling pump

  • Sorbent tubes appropriate for the target VOCs

  • Tube holder

  • Field logbook

  • Clean, powder-free gloves

Procedure:

  • Preparation:

    • Calibrate the sampling pump to the desired flow rate according to the analytical method. Record the calibration details in the field logbook.

    • Handle sorbent tubes only with clean, powder-free gloves.

    • Label each sorbent tube with a unique sample identifier.

  • Sample Collection:

    • Break both ends of the sorbent tube immediately before sampling.

    • Insert the sorbent tube into the tube holder, ensuring the arrow on the tube points in the direction of airflow (towards the pump).

    • Attach the tube holder to the sampling pump.

    • Position the sampling apparatus in the desired location, ensuring the inlet of the sorbent tube is in the breathing zone for personal sampling or at the desired height for area sampling.

    • Start the pump and record the start time in the field logbook.

  • Post-Sample Collection:

    • At the end of the sampling period, stop the pump and record the stop time.

    • Remove the sorbent tube from the holder and immediately cap both ends with the provided plastic caps.

    • Verify the flow rate of the pump after sampling to ensure it has not changed significantly. Record the post-sampling flow rate.

    • Calculate the total volume of air sampled (Flow Rate x Time).

  • Field Blank:

    • Prepare a field blank by opening a sorbent tube in the sampling environment for a brief period and then immediately capping it. This will account for any contamination that may occur during handling.

  • Storage and Transport:

    • Store and transport the collected samples and the field blank to the laboratory in a clean, sealed container, keeping them cool if required by the analytical method.

Mandatory Visualization

Contamination_Troubleshooting_Workflow start High Background or Ghost Peaks in Blank? check_septa Check Septum Bleed - Condition new septa - Use low-bleed septa start->check_septa Yes check_vials Check Vials/Glassware - Use certified clean vials - Run solvent blanks check_septa->check_vials Issue persists problem_solved Problem Resolved check_septa->problem_solved Issue resolved check_gas Check Carrier Gas - Ensure high purity - Check traps/purifiers check_vials->check_gas Issue persists check_vials->problem_solved Issue resolved check_lab_air Check Laboratory Air - Analyze field/trip blanks - Ensure proper ventilation check_gas->check_lab_air Issue persists check_gas->problem_solved Issue resolved check_lab_air->problem_solved Issue resolved investigate_further Investigate Other Sources (e.g., solvents, sample handling) check_lab_air->investigate_further Issue persists investigate_further->problem_solved Issue resolved

A troubleshooting workflow for identifying sources of VOC contamination.

VOC_Sample_Collection_Workflow prep 1. Preparation - Use clean equipment - Prepare field & trip blanks collection 2. Sample Collection - Minimize exposure to air - Avoid cross-contamination prep->collection sealing 3. Sealing & Storage - Use PTFE-lined septa - Store at <= 6°C immediately collection->sealing transport 4. Transport - Ship with trip blank - Maintain cold chain sealing->transport analysis 5. Laboratory Analysis - Analyze within holding time - Analyze QC samples transport->analysis

A best-practice workflow for VOC sample collection and handling.

References

Technical Support Center: Column Selection for Branched-Chain Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column selection and troubleshooting for the analysis of branched-chain alkanes.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Branched Alkane Isomers

Q: My chromatogram shows poor separation between branched-chain alkane isomers, resulting in significant peak overlap. How can I improve the resolution?

A: Poor resolution of branched-chain alkane isomers is a common challenge due to their similar physical properties. Here are several steps you can take to enhance separation:

  • Optimize the Stationary Phase: For non-polar compounds like branched-chain alkanes, a non-polar stationary phase is the recommended starting point. The elution order will generally follow the boiling points of the analytes.[1] A column with a 100% dimethylpolysiloxane stationary phase is a good initial choice for a boiling point-based separation.[1]

  • Adjust Column Dimensions:

    • Increase Column Length: Doubling the column length can increase resolution by a factor of approximately 1.4.[1][2] However, this will also lead to longer analysis times.[1][2] A 30-meter column often provides a good balance between resolution and analysis time.[1] For very complex mixtures, a 60 m or even a 100 m column may be necessary.[3][4]

    • Decrease Internal Diameter (ID): Reducing the column's internal diameter enhances separation efficiency and, consequently, resolution.[1] A common ID of 0.25 mm offers a good compromise between efficiency and sample capacity.[1][3] For higher resolution, consider a smaller ID such as 0.18 mm.[3]

    • Optimize Film Thickness: A thicker stationary phase film increases analyte retention and can improve the resolution of volatile, low-boiling point alkanes.[2][3] For higher boiling point alkanes, a thinner film (e.g., 0.25 µm) is generally sufficient and results in shorter analysis times.[3]

  • Optimize GC Method Parameters:

    • Temperature Program: A slower oven temperature ramp rate (e.g., 5-10°C/min) increases the interaction time between the analytes and the stationary phase, which can improve the separation of closely eluting compounds.[1][3]

    • Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.[1] Ensure your flow rate is optimized for your chosen carrier gas (e.g., Helium or Hydrogen).[3]

Issue 2: Peak Tailing

Q: What is causing my alkane peaks to tail, and how can I resolve this?

A: Peak tailing, where the peak's symmetry is lost and extends towards the baseline, can be caused by several factors:

  • Active Sites in the System: Active sites, such as silanol groups in the injector liner or on the column itself, can interact with analytes, causing tailing. Using a deactivated liner and a high-quality, inert GC column can mitigate this issue.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak tailing. Trimming the first few centimeters of the column can often resolve this.

  • Improper Column Installation: A poor cut on the column end or incorrect installation depth in the injector or detector can create dead volume and cause peak tailing. Ensure a clean, square cut and follow the manufacturer's instructions for installation.

Issue 3: Drifting Baseline

Q: My chromatogram shows a drifting or rising baseline. What are the potential causes and solutions?

A: A drifting baseline can be indicative of several issues:

  • Column Bleed: This occurs when the stationary phase degrades at high temperatures. Ensure you are operating within the column's specified temperature limits. Conditioning the column properly before use can also help minimize bleed.

  • Contamination: Contamination in the carrier gas, gas lines, or the injector can lead to a drifting baseline. Using high-purity gas and installing gas purifiers can help. Regularly cleaning the injector and replacing the septum and liner are also crucial.

  • Detector Issues: The detector may not be properly stabilized or could be contaminated. Allow sufficient time for the detector to warm up and stabilize before analysis. If the problem persists, the detector may need cleaning.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for general branched-chain alkane analysis?

A1: A wall-coated open tubular (WCOT) capillary column with a non-polar stationary phase is the most suitable choice. The separation of alkanes is primarily based on their boiling points, and non-polar columns facilitate this.[3] A 100% dimethylpolysiloxane phase is a widely used and effective option.

Q2: How do I select the appropriate column dimensions (length, ID, film thickness) for my analysis?

A2: The optimal column dimensions depend on the complexity of your sample and your analytical goals.

  • Length: A 30 m column is a good starting point for many applications.[1] For highly complex samples with many isomers, a longer column (60 m or 100 m) may be required.[3][4]

  • Internal Diameter (ID): A 0.25 mm ID provides a good balance between resolution and sample capacity.[1][3] For higher resolution of complex mixtures, a smaller ID (e.g., 0.18 mm) is a better choice.[3]

  • Film Thickness: A standard film thickness of 0.25 µm to 0.50 µm is suitable for a wide range of alkanes.[3] For very volatile alkanes, a thicker film (≥1.0 µm) can improve retention and resolution.[3]

Q3: Can I use a polar column for branched-chain alkane analysis?

A3: While it is possible, it is generally not recommended. Non-polar compounds like alkanes have minimal interaction with polar stationary phases, which leads to very short retention times and poor separation. Separations on polar columns are governed by interactions that are not significant for alkanes, and the elution order will not necessarily follow the boiling points.

Data Presentation

Table 1: Effect of Column Internal Diameter (ID) on Efficiency and Sample Capacity

Column ID (mm)Typical Efficiency (plates/meter)Approximate Sample Capacity (ng/analyte)
0.18~5,50010 - 50
0.25~4,00050 - 200
0.32~3,125100 - 500
0.53~1,880500 - 2000

Note: These are approximate values and can vary depending on the specific column and analytical conditions.

Table 2: Recommended Starting GC Column and Method Parameters for Branched-Chain Alkane Analysis

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 100% Dimethylpolysiloxane)"Like dissolves like" principle for optimal separation of non-polar alkanes. Elution order is primarily by boiling point.[1]
Length 30 mGood balance of resolution, analysis time, and head pressure.[1]
Internal Diameter 0.25 mmGood compromise between efficiency and sample capacity.[1][3]
Film Thickness 0.25 - 0.50 µmSuitable for a wide range of alkane volatilities.[3]
Carrier Gas Helium or Hydrogen
Injector Temperature 250 - 300°C
Split Ratio 50:1 (starting point)
Oven Program Initial: 40°C (hold 2 min), Ramp: 5°C/min to 300°C (hold 10 min)A slow ramp rate improves separation of closely eluting isomers.[1]
Detector (FID) Temp 320°C

Experimental Protocols

Protocol 1: General GC Method for Branched-Chain Alkane Profiling

  • Column Installation:

    • Carefully cut both ends of the capillary column with a ceramic wafer to ensure a clean, square cut.

    • Install the column in the GC oven, connecting one end to the injector and the other to the detector.

    • Ensure the correct column insertion depth into both the injector and detector as specified in the instrument manual.

    • Leak-check all fittings using an electronic leak detector.

  • Column Conditioning:

    • Set the carrier gas flow rate (e.g., Helium at 1-2 mL/min).

    • Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.

    • Hold at this temperature for 1-2 hours to remove any volatile contaminants.[1]

  • Sample Preparation:

    • Dissolve the branched-chain alkane sample in a suitable non-polar solvent (e.g., hexane or heptane).

    • The concentration should be optimized to avoid column overload. A starting concentration of 100-1000 µg/mL is often appropriate.[1]

  • GC Instrument Parameters:

    • Injector: Split/splitless injector at 250°C. Use a split ratio of 50:1 as a starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[1]

    • Oven Program: Initial Temperature: 40°C, hold for 2 minutes. Ramp: 5°C/min to 300°C. Final Hold: Hold at 300°C for 10 minutes.[1]

    • Detector (FID): Temperature at 320°C.

  • Injection and Data Acquisition:

    • Inject 1 µL of the prepared sample.

    • Start the data acquisition software simultaneously with the injection.

Mandatory Visualization

TroubleshootingWorkflow start Start: Poor Resolution of Isomers check_phase Is the stationary phase non-polar? start->check_phase optimize_phase Select a non-polar column (e.g., 100% dimethylpolysiloxane) check_phase->optimize_phase No check_dimensions Are column dimensions optimized? check_phase->check_dimensions Yes optimize_phase->check_dimensions increase_length Increase column length (e.g., 30m to 60m) check_dimensions->increase_length No decrease_id Decrease internal diameter (e.g., 0.25mm to 0.18mm) check_dimensions->decrease_id No optimize_film Optimize film thickness check_dimensions->optimize_film No check_method Are GC method parameters optimized? check_dimensions->check_method Yes increase_length->check_method decrease_id->check_method optimize_film->check_method slow_ramp Decrease oven ramp rate (e.g., to 5°C/min) check_method->slow_ramp No optimize_flow Optimize carrier gas flow rate check_method->optimize_flow No end Resolution Improved check_method->end Yes slow_ramp->end optimize_flow->end

Caption: Troubleshooting workflow for poor resolution of branched-chain alkane isomers.

ColumnSelectionLogic start Start: Column Selection sample_complexity Assess Sample Complexity start->sample_complexity high_complexity High Complexity (many isomers) sample_complexity->high_complexity low_complexity Low to Moderate Complexity sample_complexity->low_complexity long_column Longer Column (≥60m) Smaller ID (≤0.25mm) high_complexity->long_column standard_column Standard Column (30m) Standard ID (0.25mm) low_complexity->standard_column analyte_volatility Assess Analyte Volatility long_column->analyte_volatility standard_column->analyte_volatility volatile_analytes Volatile Analytes analyte_volatility->volatile_analytes non_volatile_analytes Non-Volatile Analytes analyte_volatility->non_volatile_analytes thick_film Thicker Film (≥0.5µm) volatile_analytes->thick_film thin_film Thinner Film (≤0.25µm) non_volatile_analytes->thin_film final_selection Final Column Selection thick_film->final_selection thin_film->final_selection

Caption: Logical workflow for selecting a GC column for branched-chain alkane analysis.

References

Addressing matrix effects in the quantification of 2,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2,4-Dimethylheptane.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect the quantification of this compound?

Matrix effects are the alteration of an analytical signal by the presence of interfering components in the sample matrix. In the context of this compound quantification, particularly when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can either enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. For volatile compounds like this compound, the sample matrix can also affect its partitioning into the headspace during sample introduction, further contributing to variability in the analytical signal.

2. What are the common analytical techniques used for the quantification of this compound?

The most common technique for the analysis of volatile organic compounds (VOCs) like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This is often coupled with a sample introduction technique that enriches the analyte concentration from the sample matrix, such as:

  • Static Headspace (HS): The sample is incubated in a sealed vial, and a portion of the vapor phase (headspace) is injected into the GC-MS.

  • Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, and the purged volatiles are trapped on an adsorbent material, which is then heated to release the analytes into the GC-MS.

  • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace to extract the analytes, which are then thermally desorbed in the GC inlet.

3. How can I minimize matrix effects during sample preparation for this compound analysis?

Several strategies can be employed during sample preparation to mitigate matrix effects:

  • Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with a solvent like acetonitrile or methanol can remove a significant source of matrix interference.

  • Salting Out: Adding salts such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to aqueous samples can decrease the solubility of this compound and promote its partitioning into the headspace.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting sensitivity.

4. What are the recommended calibration strategies to correct for matrix effects?

When matrix effects are unavoidable, specific calibration strategies can be used to ensure accurate quantification:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as close as possible in composition to the actual samples. This helps to mimic the matrix effects observed in the unknown samples.

  • Standard Addition: Known amounts of a this compound standard are added to the actual samples. The analyte concentration is then determined by extrapolating the linear regression of the signal versus the added concentration to the x-intercept. This method is particularly useful for complex or highly variable matrices.

  • Stable Isotope Dilution (SID): A stable isotope-labeled version of this compound (e.g., containing deuterium or ¹³C) is added to the samples as an internal standard. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects, allowing for accurate correction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Active sites in the GC inlet or column; co-eluting matrix components.Use a deactivated inlet liner; perform inlet maintenance; optimize the GC temperature program to improve separation.
Low Analyte Response Signal suppression due to matrix effects; inefficient extraction from the matrix.Employ matrix-matched calibration or standard addition; optimize sample preparation (e.g., increase salting-out agent concentration, optimize headspace incubation time and temperature).
High Analyte Response (Enhancement) Matrix components enhancing the ionization of this compound.Utilize stable isotope dilution or the standard addition method for accurate quantification.
Poor Reproducibility Inconsistent sample preparation; variable matrix composition between samples.Standardize the sample preparation workflow; use an internal standard (preferably a stable isotope-labeled one); consider the standard addition method for each sample if matrix variability is high.
No Analyte Detected Concentration is below the limit of detection (LOD); inefficient release from the matrix.Use a more sensitive sample introduction technique (e.g., dynamic headspace); optimize sample preparation to improve analyte extraction and enrichment.

Experimental Protocols

Below are generalized experimental protocols. Specific parameters should be optimized for your instrument and matrix.

Sample Preparation: Headspace Analysis of this compound in a Biological Matrix

  • Sample Aliquoting: Transfer a precise volume (e.g., 1 mL) of the sample (e.g., plasma) into a headspace vial.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled this compound internal standard.

  • Salting Out: Add a saturating amount of a salt (e.g., NaCl).

  • Vial Sealing: Immediately seal the vial with a magnetic crimp cap.

  • Incubation: Incubate the vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of the analyte between the sample and the headspace.

  • Injection: Transfer a portion of the headspace to the GC-MS for analysis.

GC-MS Parameters (Example)

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and its internal standard.

Quantitative Data Summary

The following table illustrates the potential impact of matrix effects and the effectiveness of different calibration strategies. The values are hypothetical and for illustrative purposes.

Calibration Method Matrix Spiked Concentration (ng/mL) Measured Concentration (ng/mL) Accuracy (%)
External Calibration (in solvent) Plasma502550
External Calibration (in solvent) Urine5075150
Matrix-Matched Calibration Plasma504896
Standard Addition Plasma5051102
Stable Isotope Dilution Plasma5049.599

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Matrix Modification Matrix Modification (e.g., Salting Out) Internal Standard Addition->Matrix Modification Headspace Incubation Headspace Incubation Matrix Modification->Headspace Incubation GC-MS Analysis GC-MS Analysis Headspace Incubation->GC-MS Analysis Peak Integration Peak Integration GC-MS Analysis->Peak Integration Calibration Calibration Peak Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized experimental workflow for quantifying this compound.

troubleshooting_logic Troubleshooting Logic for Inaccurate Quantification Inaccurate Results Inaccurate Results Assess Matrix Effects Assess Matrix Effects Inaccurate Results->Assess Matrix Effects Matrix Effects Present Matrix Effects Present Assess Matrix Effects->Matrix Effects Present Yes No Significant Matrix Effects No Significant Matrix Effects Assess Matrix Effects->No Significant Matrix Effects No Implement Corrective Calibration Implement Corrective Calibration (Standard Addition or SID) Matrix Effects Present->Implement Corrective Calibration Optimize Sample Preparation Optimize Sample Preparation (e.g., Dilution, Cleanup) Matrix Effects Present->Optimize Sample Preparation Review Standard Protocol Review Standard Operating Procedure (Pipetting, Standards, etc.) No Significant Matrix Effects->Review Standard Protocol

Caption: A logical diagram for troubleshooting inaccurate quantification results.

Technical Support Center: GC-FID Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the Gas Chromatography-Flame Ionization Detection (GC-FID) analysis of alkanes.

Troubleshooting Guide: Reducing Peak Tailing

Peak tailing, the asymmetry of a chromatographic peak where the latter half is broader than the front half, can significantly compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1] An asymmetry factor (As) or tailing factor (Tf) greater than 1.5 typically indicates a significant issue requiring investigation.[2][3] While alkanes are generally non-polar and less prone to chemical interactions that cause tailing, several physical and instrumental factors can lead to poor peak shape.

This guide provides a systematic approach to diagnosing and resolving peak tailing in your GC-FID analysis of alkanes.

Q1: All peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause?

When all peaks exhibit tailing, the problem is likely physical and related to the carrier gas flow path, affecting all compounds indiscriminately.[1][4]

Possible Causes and Solutions:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating dead volumes or a convoluted flow path.[1][4][5]

    • Solution: Reinstall the column according to the manufacturer's specifications, ensuring the correct insertion depth into the inlet and detector.

  • Poor Column Cuts: Jagged or uneven cuts at the inlet or detector end of the column can cause turbulence in the carrier gas flow.[1][4][5] A "chair-shaped" peak can be indicative of a poorly cut or partially blocked column.[4][5]

    • Solution: Trim the column ends using a ceramic scoring wafer or a diamond-tipped pen to ensure a clean, 90-degree cut. Inspect the cut with a magnifying glass.

  • System Leaks: Leaks in the carrier gas line, septum, or fittings can disrupt the flow path and lead to peak distortion.

    • Solution: Perform a leak check of the entire system using an electronic leak detector. Pay close attention to the septum, column fittings, and gas line connections.

  • Contaminated Inlet Liner: Accumulation of non-volatile residues in the inlet liner can create active sites or obstruct the sample path.[1]

    • Solution: Replace the inlet liner with a new, deactivated liner. If the liner contains glass wool, ensure it is also deactivated.[1]

Q2: Only some of my alkane peaks, particularly the later-eluting ones, are tailing. What should I investigate?

If only specific, typically higher-boiling point alkanes are tailing, the issue is more likely related to chemical interactions or contamination within the column.[1]

Possible Causes and Solutions:

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with the partitioning of analytes.[1][4] This is a common cause of peak tailing for non-active compounds like alkanes.[1][4]

    • Solution: Trim 10-20 cm from the inlet end of the column.[6] In some cases, a more significant trim of up to 1 meter may be necessary for severe contamination.

  • Stationary Phase Degradation: Over time, the stationary phase can degrade, especially at high temperatures, exposing active silanol groups that can cause interactions.[1]

    • Solution: If column trimming does not resolve the issue, the column may need to be replaced.

  • Insufficient Injector Temperature: If the injector temperature is too low, it can lead to incomplete or slow vaporization of higher-boiling point alkanes, resulting in tailing.

    • Solution: Ensure the injector temperature is high enough for the rapid vaporization of all alkanes in the sample. A typical starting point is 250-300°C.[7]

Q3: Can my injection technique cause peak tailing for alkanes?

Yes, the injection technique can significantly impact peak shape.

Possible Causes and Solutions:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1][6] While often causing fronting, it can sometimes be mistaken for tailing.

    • Solution: Dilute the sample or reduce the injection volume.

  • Solvent Effects in Splitless Injection: In splitless injections, an improperly set initial oven temperature relative to the solvent's boiling point can cause poor focusing of the analyte band at the head of the column.[1] A slow purge of the solvent from the inlet can also create the appearance of a tailing peak.[1][6]

    • Solution: Set the initial oven temperature at least 20°C below the boiling point of the solvent.[2] Implement a post-injection purge to efficiently vent the solvent.[6]

Quantitative Data Summary

The following tables provide illustrative data on how different parameters can affect peak shape in alkane analysis. The values are representative and will vary depending on the specific instrument, column, and analytical conditions.

Table 1: Effect of Inlet Temperature on Peak Shape for n-Hexadecane

Inlet Temperature (°C)Peak Width at Half Height (min)Asymmetry Factor (As)Observation
2200.091.9Significant tailing, may indicate incomplete vaporization.[1]
2500.071.4Improved peak shape with reduced tailing.[1]
280 (Optimized)0.051.1Sharp, symmetrical peak.[1]

Table 2: Impact of Column Trimming on Tailing Factor for n-Eicosane

Column ConditionTailing Factor (Tf)Peak Shape
Before Trimming2.1Severe Tailing
After Trimming 10 cm1.4Improved Symmetry
After Trimming 20 cm1.1Good Symmetry

Table 3: Influence of Injection Volume on Peak Asymmetry for n-Octane (Splitless Injection)

Injection Volume (µL)Analyte Concentration (ppm)Asymmetry Factor (As)Observation
1501.2Symmetrical Peak
2501.8Moderate Tailing (Potential Overload)
12002.5Severe Tailing (Column Overload)

Experimental Protocols

Protocol 1: Inlet Maintenance
  • Cool Down the GC: Ensure the inlet and oven temperatures are at a safe, ambient level.

  • Turn Off Gases: Stop the flow of the carrier gas.

  • Disassemble the Inlet: Carefully remove the septum nut, septum, and the inlet liner.

  • Inspect and Replace:

    • Septum: Replace with a new, high-quality septum.

    • Inlet Liner: Replace the liner with a new, deactivated liner of the same type. If the liner contains glass wool, ensure it is also deactivated.[1]

  • Reassemble and Leak Check: Reinstall the components and perform a leak check after restoring the carrier gas flow.[1]

Protocol 2: Column Trimming
  • Remove the Column: Carefully remove the column from the inlet and detector.

  • Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped pen, score the column approximately 10-20 cm from the inlet end.[1][6]

  • Snap the Column: Snap the column at the score to create a clean, 90-degree cut.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or silica shards.[1]

  • Reinstall the Column: Reinstall the column in the inlet and detector at the correct height as specified by the instrument manufacturer.

  • Condition the Column: Condition the column according to the manufacturer's instructions before running samples.[1]

Visual Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting workflows for addressing peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing (including solvent)? start->q1 p1 Indicates a Physical Problem in the Flow Path q1->p1 Yes p2 Indicates a Chemical or Injection-Related Issue q1->p2 No yes1 Yes c1 Check Column Installation (Depth) p1->c1 c2 Inspect Column Cut (Clean & 90°) c1->c2 c3 Perform System Leak Check c2->c3 c4 Replace Inlet Liner and Septum c3->c4 end Problem Resolved c4->end no1 No c5 Trim 10-20 cm from Column Inlet p2->c5 c6 Check for Column Overload (Dilute Sample) c5->c6 c7 Optimize Injector Temperature c6->c7 c8 Review Splitless Injection Parameters c7->c8 c8->end

Caption: General troubleshooting workflow for diagnosing peak tailing.

G Injection-Related Peak Tailing Investigation start Suspect Injection-Related Issue q1 Is Sample Concentration High? start->q1 a1 Dilute Sample or Reduce Injection Volume q1->a1 Yes q2 Using Splitless Injection? q1->q2 No end Re-analyze Sample a1->end a2 Check Initial Oven Temperature (should be >20°C below solvent b.p.) q2->a2 Yes q2->end No a3 Ensure Proper Purge Time/Flow a2->a3 a3->end

References

Technical Support Center: Strategies for Resolving Co-eluting Isomers of Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-eluting isomers of dimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the gas chromatographic (GC) analysis of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and how can I confirm it for dimethylheptane isomers?

A1: Peak co-elution happens when two or more different compounds elute from the chromatography column at the same time, resulting in a single, merged, or distorted peak.[1] This can compromise both qualitative and quantitative analysis.[2] Here’s how you can identify co-elution:

  • Visual Peak Shape Inspection: A perfectly symmetrical peak is ideal. The presence of a "shoulder" or "tail" on a peak is a strong indicator of co-elution.[2][3]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can examine the mass spectra across the peak. If the mass spectra differ from the beginning to the end of the peak, it confirms the presence of multiple components.[1]

Q2: I am seeing co-elution of my dimethylheptane isomers. What is the first and most crucial step to improve separation?

A2: The most critical factor for separating isomers is the choice of the GC column's stationary phase.[4] For non-polar analytes like dimethylheptane, a non-polar stationary phase is generally the best choice.[5]

Parameter Recommendation for Dimethylheptane Isomers Rationale
Stationary Phase 100% Dimethylpolysiloxane or 5% Phenyl-95% DimethylpolysiloxaneNon-polar phases separate based on boiling points, which is the primary difference between alkane isomers.[5]
Column Length 30 m is a good starting point. For very complex mixtures, consider 60 m or longer.Longer columns provide higher resolution but increase analysis time.[5]
Internal Diameter (ID) 0.25 mm is a good general-purpose ID. For higher efficiency, 0.18 mm can be used.Smaller IDs increase efficiency and resolution.[6]
Film Thickness 0.25 µm to 0.50 µm is suitable for a wide range of alkanes.Thicker films increase retention, which can be beneficial for volatile compounds.[7]

Below is a workflow to guide your column selection process.

start Start: Co-elution of Dimethylheptane Isomers check_phase Is the stationary phase non-polar (e.g., 100% dimethylpolysiloxane)? start->check_phase select_nonpolar Select a non-polar column. check_phase->select_nonpolar No check_dimensions Are column dimensions optimized? (Length, ID, Film Thickness) check_phase->check_dimensions Yes select_nonpolar->check_dimensions optimize_dimensions Consider a longer column (e.g., 60m) or a smaller ID (e.g., 0.18mm). check_dimensions->optimize_dimensions No method_optimization Proceed to method optimization (e.g., temperature program). check_dimensions->method_optimization Yes optimize_dimensions->method_optimization

A workflow for selecting an appropriate GC column.

Q3: How can I optimize the oven temperature program to improve the resolution of dimethylheptane isomers?

A3: Temperature programming is a powerful tool for enhancing the separation of complex mixtures.[4] For closely boiling isomers, subtle changes in the temperature program can have a significant impact.

Parameter Effect on Separation Typical Application
Lower Initial Temperature Increases retention of early-eluting compounds, potentially improving their resolution.Separating volatile isomers from the solvent peak.[3]
Slower Temperature Ramp Increases the analysis time but generally improves the separation between most compounds.[3]Resolving closely eluting structural isomers.[8]
Faster Temperature Ramp Decreases analysis time but may lead to decreased resolution.[3]Screening of simpler mixtures where critical isomer separation is not required.

Here is a troubleshooting guide for temperature program optimization:

start Start: Poor Resolution is_early Are the co-eluting peaks eluting early in the chromatogram? start->is_early lower_initial_temp Decrease the initial oven temperature. is_early->lower_initial_temp Yes is_close_boiling Are the isomers known to have very close boiling points? is_early->is_close_boiling No lower_initial_temp->is_close_boiling slower_ramp Decrease the temperature ramp rate (e.g., from 10°C/min to 2°C/min). is_close_boiling->slower_ramp Yes consider_other Consider other optimization strategies (e.g., carrier gas flow rate). is_close_boiling->consider_other No resolved Peaks Resolved slower_ramp->resolved

Troubleshooting workflow for temperature program optimization.

Troubleshooting Guides

Issue: Even after optimizing the column and temperature program, some dimethylheptane isomers still co-elute.

Solution: When standard GC methods are insufficient, advanced techniques may be necessary.

  • Multidimensional Gas Chromatography (MDGC or GC-GC): This technique uses two columns with different stationary phases to achieve a much higher peak capacity.[9] The first column performs an initial separation, and then specific fractions (heart-cuts) containing the co-eluting isomers are sent to a second column for further separation.[10]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): In GCxGC, the entire effluent from the first column is continuously transferred to the second, shorter column.[9] This results in a highly structured two-dimensional chromatogram that can separate complex mixtures, such as the various isomers in a diesel fuel sample.[9][11]

Experimental Protocols

Standard GC Method for Dimethylheptane Isomer Analysis

This protocol is a starting point and may require optimization for your specific sample matrix and instrumentation.

Parameter Condition
GC System Agilent 6890 or similar
Column Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Split/splitless, 250°C, split ratio 50:1
Injection Volume 1 µL
Oven Program Initial: 40°C, hold for 5 min; Ramp: 2°C/min to 150°C, hold for 2 min
Detector Flame Ionization Detector (FID), 250°C

Quantitative Data

The separation of dimethylheptane isomers is highly dependent on the stationary phase and operating conditions. The following table provides a summary of Kovats Retention Indices (KI) for several dimethylheptane isomers on a standard non-polar stationary phase (e.g., 100% dimethylpolysiloxane). Retention indices help in the identification of compounds by normalizing retention times to those of n-alkanes.[12]

Isomer Kovats Retention Index (KI) on a Non-Polar Column
2,2-Dimethylheptane~818[13][14]
2,4-Dimethylheptane~823[12][15]
2,5-Dimethylheptane~833[16]
2,6-Dimethylheptane~831[12]
3,5-Dimethylheptane~832[12]

Note: These values are approximate and can vary slightly depending on the specific column and analytical conditions.[12]

References

Validation & Comparative

Comparative Guide to the Quantification of 2,4-Dimethylheptane: A Validation of GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) method for the quantification of 2,4-Dimethylheptane with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to aid in method selection and validation.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of GC-MS and its alternatives for the analysis of this compound. It is important to note that while GC-MS and GC-FID can be specifically validated for this compound, PTR-MS and SIFT-MS are real-time techniques that may have limitations in distinguishing between isomers. The data presented for PTR-MS and SIFT-MS are representative for volatile organic compounds (VOCs) of similar molecular weight and functionality.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGC-MSGC-FIDPTR-MSSIFT-MS
Principle Chromatographic separation followed by mass-based detection and quantification.Chromatographic separation followed by flame ionization detection.Real-time chemical ionization via proton transfer from H3O+.[1]Real-time chemical ionization using selected reagent ions (H3O+, NO+, O2+).[2]
Linearity (R²) >0.99[3]>0.999[4][5]Typically >0.99Typically >0.99
Accuracy (% Recovery) 80-115%[3][6]94% (average for n-alkanes)[7]Method dependentHigh accuracy achievable
Precision (%RSD) <15%[6][8]<11.9% for n-alkanes[7]<10%<10%
Limit of Detection (LOD) pg to low ng range[9]ng range[10]pptv to low ppbv range[11]pptv range[2]
Limit of Quantification (LOQ) Low ng range[9]ng range[10]ppbv rangeLow ppbv range
Specificity High (mass spectral data)Moderate (retention time)Limited (isobaric compounds)[12]Moderate to High (multiple reagent ions)[2]
Analysis Time Minutes (per sample)Minutes (per sample)Real-time (seconds)[1]Real-time (seconds)[13]
Sample Throughput ModerateModerateHighHigh[2]

Experimental Protocols

GC-MS Method for this compound Quantification

This protocol describes a general procedure for the validation of a GC-MS method for the quantification of this compound in a given matrix (e.g., air, solvent, biological fluid). The specific parameters may require optimization based on the sample matrix and instrumentation.

a. Sample Preparation:

Sample preparation is matrix-dependent. For air samples, methods like solid-phase microextraction (SPME) or thermal desorption of sorbent tubes are common.[14] For liquid samples, direct injection or headspace analysis can be employed.[14] For complex matrices like biological fluids, a liquid-liquid extraction or protein precipitation may be necessary.[15]

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[16]

  • Mass Spectrometer: Agilent 5977A MS or equivalent.[7]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[16]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[17]

  • Inlet Temperature: 280 °C.[17]

  • Oven Temperature Program: Initial temperature of 40 °C held for 3 minutes, ramped at 12.5 °C/min to 290 °C, and held for 4 minutes.[17]

  • Injection Mode: Splitless or split, depending on the concentration.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification. For this compound (C9H20, MW: 128.26 g/mol ), characteristic ions would be selected (e.g., m/z 43, 57, 71, 128).

c. Method Validation Parameters:

  • Linearity: Prepare a series of calibration standards of this compound in a suitable solvent. The concentration range should encompass the expected sample concentrations. A linear regression of the peak area versus concentration should yield a correlation coefficient (R²) > 0.99.[3]

  • Accuracy: Determined by analyzing spiked samples at different concentration levels (e.g., low, medium, high). The recovery should be within 80-120%.[3]

  • Precision: Assessed by repeatedly analyzing samples at the same concentration. The relative standard deviation (%RSD) for intra-day and inter-day precision should be less than 15%.[6][8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[18]

Alternative Methodologies: An Overview

a. Gas Chromatography-Flame Ionization Detection (GC-FID):

GC-FID is a robust and widely used technique for quantifying hydrocarbons.[4] The sample introduction and chromatographic separation are similar to GC-MS. However, the detector is a flame ionization detector, which is sensitive to combustible organic compounds. Quantification is based on the peak area relative to an external or internal standard. GC-FID is generally less sensitive than GC-MS but can be highly linear over a wide concentration range.[5]

b. Proton-Transfer-Reaction Mass Spectrometry (PTR-MS):

PTR-MS is a form of chemical ionization mass spectrometry that allows for real-time monitoring of VOCs.[1] It utilizes H3O+ ions to gently ionize target molecules through proton transfer. This "soft" ionization minimizes fragmentation, simplifying the mass spectra. PTR-MS is highly sensitive, with detection limits in the parts-per-trillion by volume (pptv) range. However, it cannot distinguish between isomers (e.g., different dimethylheptane isomers) that have the same mass.[12]

c. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS):

SIFT-MS is another real-time analytical technique for VOCs. It uses a selection of reagent ions (e.g., H3O+, NO+, O2+) to ionize target compounds.[2] The use of multiple reagent ions provides an additional dimension of selectivity, sometimes allowing for the differentiation of isobaric and even isomeric compounds. SIFT-MS offers high sensitivity and a wide dynamic range.[13]

Mandatory Visualizations

GC_MS_Validation_Workflow A Method Development & Optimization B Sample Preparation (e.g., SPME, Headspace) A->B C GC-MS Analysis B->C D Data Acquisition (Scan & SIM) C->D E Linearity Assessment (Calibration Curve) D->E F Accuracy Evaluation (Spiked Samples) D->F G Precision Measurement (Repeatability & Intermediate) D->G H LOD & LOQ Determination D->H I Validated Method E->I F->I G->I H->I

Caption: Experimental workflow for GC-MS method validation.

Method_Selection_Logic Start Need for Quantification? Isomer Isomer Specificity Required? Start->Isomer RealTime Real-Time Monitoring? Isomer->RealTime Yes GCMS Use GC-MS Isomer->GCMS No Sensitivity High Sensitivity (pptv)? RealTime->Sensitivity No PTRMS_SIFTMS Use PTR-MS or SIFT-MS RealTime->PTRMS_SIFTMS Yes GCFID Use GC-FID Sensitivity->GCFID No Sensitivity->PTRMS_SIFTMS Yes

Caption: Decision tree for analytical method selection.

References

A Guide to Inter-Laboratory Comparison of Volatile Organic Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and performance metrics for the analysis of Volatile Organic Compounds (VOCs) across different laboratories. It is designed to assist researchers, scientists, and professionals in drug development in understanding the nuances of inter-laboratory studies, selecting appropriate analytical methods, and interpreting comparative data. The information presented is synthesized from various proficiency testing schemes, validation studies, and research articles.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are essential for assessing the performance of analytical methods and the competence of laboratories.[1][2] These studies involve distributing homogeneous and stable test materials to multiple participating laboratories for analysis.[1] The results are then compiled and compared to evaluate the accuracy and reliability of the data produced by each laboratory.[1][2] Such comparisons are critical for method validation, ensuring data quality, and meeting regulatory requirements like ISO/IEC 17025.[2]

The variability in VOC analysis results between laboratories can be significant, influenced by factors such as the chosen analytical technique, sample preparation methods, and even the specific growth conditions of plant samples in different labs.[3] For instance, one study found that the between-laboratory analytical precision for both volatile and semi-volatile compounds was approximately twice that of the within-laboratory precision.[4]

Experimental Protocols: Common Methodologies in VOC Analysis

A typical inter-laboratory study for VOC analysis involves several key stages, from sample preparation to data analysis. The following protocols are generalized from common practices reported in various studies.

Sample Preparation and Distribution
  • Objective: To provide identical and stable samples to all participating laboratories.

  • Procedure:

    • Sample Matrix: Samples can range from environmental matrices like air, water, and soil to biological samples such as breath and blood.[5][6][7][8] For air analysis, a common approach is to use a dynamic test gas stream to load thermal desorption tubes with a known concentration of target VOCs.[9]

    • Spiking: For quantitative analysis, samples are often spiked with a known concentration of a certified reference material (CRM).[4][10]

    • Homogenization and Aliquoting: The bulk sample is thoroughly homogenized to ensure uniformity. It is then divided into individual aliquots for distribution.

    • Packaging and Shipping: Samples are packaged to maintain their integrity during transit and shipped to participating laboratories. For volatile standards, it is crucial to avoid vigorous mixing and heating.[11]

Analytical Techniques

The choice of analytical technique significantly impacts the results. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for separating and identifying VOCs.[4][12][13][14]

  • Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS): This is a common method for analyzing VOCs collected on sorbent tubes.[3]

    • Thermal Desorption: The sorbent tube is heated to release the trapped VOCs.

    • Cryo-focusing: The released analytes are focused at a low temperature before being rapidly heated and injected into the GC column.

    • GC Separation: The VOCs are separated based on their boiling points and affinity for the stationary phase of the GC column.

    • MS Detection: The separated compounds are ionized and fragmented, and the resulting mass spectrum is used for identification and quantification.

  • Purge-and-Trap Gas Chromatography-Mass Spectrometry (GC/MS): This technique is often used for analyzing VOCs in water or solid samples.[4]

    • Purging: An inert gas is bubbled through the sample, stripping the volatile compounds.

    • Trapping: The stripped VOCs are collected on a sorbent trap.

    • Desorption and Analysis: The trap is heated, and the desorbed VOCs are introduced into the GC-MS for analysis, similar to the TD-GC-MS process.

  • Solid-Phase Microextraction (SPME) coupled with GC-MS: SPME is a solvent-free extraction method where a coated fiber is exposed to the sample (or its headspace) to adsorb VOCs.[7][13][15] The fiber is then inserted into the GC inlet for thermal desorption and analysis.

Data Analysis and Performance Evaluation
  • Objective: To statistically analyze the data from all laboratories and assess performance.

  • Procedure:

    • Data Submission: Laboratories submit their results, including quantitative values and quality control data, to the organizing body.

    • Statistical Analysis: The data is analyzed to determine key performance metrics. Common statistical measures include:

      • Mean and Standard Deviation: To assess the central tendency and spread of the data.

      • Repeatability (Intra-laboratory precision): The variation in results obtained by the same laboratory under the same conditions.[5][15]

      • Reproducibility (Inter-laboratory precision): The variation in results obtained by different laboratories.[5][15]

      • Z-scores: A standardized measure of a laboratory's performance relative to the consensus value.

    • Performance Reporting: A final report is generated, summarizing the results and providing feedback to the participating laboratories.

Data Presentation: Performance Comparison of VOC Analysis Methods

The following table summarizes typical performance data from inter-laboratory studies, highlighting the variability observed between different analytical approaches and laboratories. The values presented are illustrative and can vary depending on the specific study, analyte, and matrix.

Performance Metric TD-GC-MS (Air Samples) Purge-and-Trap GC-MS (Water Samples) SPME-GC-MS (Breath Samples)
Analyte(s) Benzene, Toluene, Ethylbenzene, Xylenes (BTEX)Trihalomethanes (e.g., Chloroform)Acetone, Isoprene
Typical Concentration Range 10 - 200 µg/m³[9]1 - 20 µg/L[6]parts-per-trillion (ng/L)[7]
Intra-laboratory Precision (RSD) <10%[5]<15%<20%
Inter-laboratory Precision (RSD) 30 - 80%[4]20 - 60%25 - 70%
Recovery Rate 85 - 115%80 - 120%75 - 125%
Limit of Detection (LOD) 0.1 - 1 µg/m³0.1 - 0.5 µg/L0.001 - 0.15 ng/L[7]

Note: RSD stands for Relative Standard Deviation.

Visualizations: Workflows and Logical Relationships

Visualizing the experimental workflow and the logical relationships in data analysis can aid in understanding the complexities of inter-laboratory comparisons.

Experimental_Workflow cluster_Preparation Sample Preparation & Distribution cluster_Analysis Laboratory Analysis cluster_Reporting Data Reporting & Evaluation Prep Sample Preparation (e.g., Spiking, Homogenization) Dist Distribution to Participating Labs Prep->Dist Rec Sample Receipt & Storage Dist->Rec Ana VOC Analysis (e.g., TD-GC-MS) Rec->Ana QC Internal Quality Control Checks Ana->QC Rep Results Submission QC->Rep Stat Statistical Analysis (e.g., Z-scores) Rep->Stat Eval Performance Evaluation & Final Report Stat->Eval

Caption: A typical experimental workflow for an inter-laboratory comparison of VOC analysis.

Data_Analysis_Logic cluster_Data_Input Data Input cluster_Statistical_Analysis Statistical Analysis cluster_Performance_Evaluation Performance Evaluation LabData Individual Laboratory Quantitative Results Mean Calculate Mean & Standard Deviation LabData->Mean RefVal Assigned Reference Value / CRM RefVal->Mean Zscore Calculate Z-scores RefVal->Zscore Precision Determine Repeatability & Reproducibility Mean->Precision Mean->Zscore Accept Assess Performance (Acceptable/Unacceptable) Precision->Accept Outlier Identify Outliers Zscore->Outlier Outlier->Accept

Caption: Logical flow of data analysis and performance evaluation in a VOC inter-laboratory study.

Conclusion

Inter-laboratory comparisons are indispensable for ensuring the quality and comparability of VOC analysis data. While variations in results are expected due to differences in methodologies and laboratory-specific conditions, adherence to standardized protocols and participation in proficiency testing schemes can help minimize these discrepancies. This guide provides a foundational understanding of the processes involved and highlights key performance metrics for evaluating analytical methods. For more detailed information, researchers are encouraged to consult the specific guidelines and reports from proficiency testing providers and regulatory bodies.

References

A Comparative Analysis of 2,4-Dimethylheptane and n-Nonane as Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physicochemical properties, solvency, safety, and environmental impact of 2,4-Dimethylheptane and n-nonane.

In the landscape of pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly influence the efficacy, stability, and safety of a drug product. This guide provides a detailed comparative study of two C9 alkane isomers: the branched this compound and the linear n-nonane. By presenting their physicochemical properties, exploring their potential as solvents for active pharmaceutical ingredients (APIs), and examining their safety and environmental profiles, this document aims to equip researchers with the necessary information to make informed decisions in solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between the branched this compound and the linear n-nonane gives rise to distinct physicochemical properties that are crucial for their application as solvents. A summary of these key properties is presented in the table below.

PropertyThis compoundn-Nonane
Molecular Formula C9H20C9H20
Molecular Weight ( g/mol ) 128.26128.26
Boiling Point (°C) 133[1][2]151[3]
Melting Point (°C) -112.99[1][2]-53.5
Density (g/cm³ at 20°C) ~0.72[4]~0.72[3]
Flash Point (°C) ~52[4]~31[3]
Vapor Pressure (mmHg at 25°C) 10.3[2][5]10.3[2]
Solubility in Water InsolubleInsoluble[3][6]
Solubility in Organic Solvents Soluble in ether, alcohol, benzene, acetone[1][4][7]Soluble in alcohols, ethers, esters, aromatics, chlorinated hydrocarbons[3]

Solvency Power: Theoretical Considerations and Experimental Approach

While direct comparative experimental data on the solvency of this compound and n-nonane for a wide range of APIs is limited, their performance can be predicted based on theoretical principles and further investigated through standardized experimental protocols.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a valuable tool for predicting the compatibility between a solvent and a solute. The HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle of "like dissolves like" suggests that substances with similar HSP values are more likely to be miscible.

Experimental Protocol for Determining Hansen Solubility Parameters:

A common method for determining the HSP of a substance involves solubility testing in a range of solvents with known HSPs.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis API Select API Mix Prepare mixtures of API in each solvent API->Mix Solvents Select a range of solvents with known HSPs Solvents->Mix Equilibrate Equilibrate mixtures (e.g., shake-flask method) Mix->Equilibrate Observe Observe and classify solubility (soluble/insoluble) Equilibrate->Observe Plot Plot solubility data in 3D Hansen space Observe->Plot Sphere Determine the center of the solubility sphere (HSP of API) Plot->Sphere

Figure 1: Workflow for determining Hansen Solubility Parameters.

By determining the HSP of a target API, researchers can then calculate the "distance" between the API and the two solvents in Hansen space to predict which would be a more suitable solvent.

Dissolution Rate

The rate at which an API dissolves in a solvent is another critical parameter. This can be influenced by factors such as viscosity and the solvent's affinity for the solute.

Experimental Protocol for Comparative Dissolution Rate Study:

A standardized dissolution test can be employed to compare the performance of this compound and n-nonane.

dissolution_workflow cluster_setup Apparatus Setup cluster_procedure Procedure cluster_analysis Analysis Vessel Dissolution vessel with This compound or n-nonane Rotate Rotate API disk at a constant speed Vessel->Rotate API_disk Compacted disk of API (known surface area) API_disk->Rotate Temp Maintain constant temperature Temp->Rotate Sample Withdraw aliquots of the solvent at timed intervals Rotate->Sample Concentration Determine API concentration in each aliquot (e.g., by HPLC) Sample->Concentration Plot_data Plot concentration vs. time Concentration->Plot_data Calculate_rate Calculate dissolution rate Plot_data->Calculate_rate

Figure 2: Experimental workflow for dissolution rate determination.

Safety and Environmental Impact: A Comparative Overview

Both this compound and n-nonane are flammable hydrocarbons and should be handled with appropriate safety precautions in a well-ventilated area.

AspectThis compoundn-Nonane
General Hazards Flammable liquid and vapor. May cause skin and eye irritation.[8] May have anesthetic effects (drowsiness, dizziness).Flammable liquid.[9] Irritating to eyes and skin.[9] Vapor inhalation may cause irritation.[9]
Toxicity Overexposure may cause skin and eye irritation; May have anesthetic effects (drowsiness, dizziness, and headache).Low order of short- or long-term toxicity.[10] Inhalation of high concentrations may cause depression of the central nervous system.[10]
Environmental Fate Expected to volatilize to the atmosphere. Biodegradation is expected to be slower than for linear alkanes due to branching.Expected to volatilize to the atmosphere where it will undergo photochemical oxidation.[10] Generally, straight-chain alkanes are more readily biodegradable than their branched isomers.
Ecotoxicity Very toxic to aquatic life with long lasting effects.[11]Harmful to aquatic life with long lasting effects.

Logical Relationship of Environmental Impact:

environmental_impact Spill Accidental Spill Water_Contamination Water Contamination Spill->Water_Contamination Evaporation Evaporation Volatilization Volatilization to Atmosphere Evaporation->Volatilization Photochemical_Oxidation Photochemical Oxidation Volatilization->Photochemical_Oxidation Biodegradation Biodegradation Air_Pollution Air Pollution Photochemical_Oxidation->Air_Pollution Water_Contamination->Biodegradation Aquatic_Toxicity Aquatic Toxicity Water_Contamination->Aquatic_Toxicity

Figure 3: Logical flow of environmental impact for alkane solvents.

Conclusion and Recommendations

Both this compound and n-nonane present as viable non-polar solvents for consideration in pharmaceutical development.

  • n-Nonane , with its higher boiling point, may be preferable for processes requiring elevated temperatures. Its linear structure also suggests a greater potential for biodegradation compared to its branched isomer.

  • This compound , with a lower boiling point, might be more suitable for applications where easy removal of the solvent is desired. Its branched structure could offer different solvency characteristics that may be advantageous for specific APIs.

Given the lack of direct comparative data, it is strongly recommended that researchers conduct head-to-head experimental studies, such as those outlined in this guide, to determine the optimal solvent for their specific API and formulation requirements. The choice should be based on a holistic evaluation of solvency performance, processability, safety, and environmental impact.

References

A Comparative Guide to Ionization Techniques for the Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of branched alkanes is crucial in various scientific fields, from petroleum geochemistry to metabolomics. The choice of ionization technique in mass spectrometry plays a pivotal role in obtaining meaningful data, particularly in distinguishing isomers and determining molecular weights. This guide provides an objective comparison of the most common ionization techniques—Electron Ionization (EI), Chemical Ionization (CI), and Field Ionization (FI)—for the analysis of branched alkanes, supported by experimental data and detailed protocols.

The Challenge of Analyzing Branched Alkanes

Branched alkanes are saturated hydrocarbons with one or more alkyl branches. Their analysis by mass spectrometry is often complicated by extensive fragmentation, which can obscure the molecular ion peak (M+), making molecular weight determination and isomer differentiation challenging. The stability of the resulting carbocations at the branching points drives this fragmentation.[1][2]

Comparison of Ionization Techniques

The ideal ionization technique for branched alkanes should be efficient at generating a detectable molecular ion while providing sufficient fragmentation for structural elucidation. Here, we compare the performance of EI, CI, and FI.

Electron Ionization (EI): The "Hard" Technique

EI is a widely used, high-energy ionization method that involves bombarding the analyte with a beam of electrons (typically 70 eV). This high energy leads to extensive and often complex fragmentation patterns.

Principle: A high-energy electron collides with a neutral analyte molecule (M), causing the ejection of an electron and the formation of a radical cation (M•+). The excess energy imparted to the M•+ ion leads to bond cleavages, primarily at the branching points, to form more stable secondary and tertiary carbocations.[1]

Performance for Branched Alkanes:

  • Molecular Ion: The molecular ion peak is often very weak or entirely absent in the EI spectra of branched alkanes.[1][3]

  • Fragmentation: EI produces a rich fragmentation pattern that can be useful for library matching and identifying the positions of branching. The fragmentation is dominated by the formation of stable carbocations.[1][3]

Chemical Ionization (CI): The "Soft" Alternative

CI is a lower-energy ionization technique that uses a reagent gas to ionize the analyte molecule indirectly. This "softer" approach results in less fragmentation and a more prominent ion related to the molecule.

Principle: A reagent gas (e.g., methane, isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by electron impact, and these primary ions then react with neutral analyte molecules (M) through proton transfer or adduction, typically forming a quasi-molecular ion, [M+H]+.[4]

Performance for Branched Alkanes:

  • Quasi-Molecular Ion: CI spectra of branched alkanes are characterized by a strong quasi-molecular ion peak ([M+H]+), making it an excellent technique for determining the molecular weight.[4]

  • Fragmentation: Fragmentation is significantly reduced compared to EI, providing less detailed structural information but a clearer indication of the molecular mass.[4]

Field Ionization (FI): The "Gentlest" Approach

FI is an even softer ionization technique that uses a strong electric field to ionize the analyte molecules. It imparts minimal excess energy, resulting in very little to no fragmentation.

Principle: Analyte molecules in the gas phase are introduced into a region of a very high electric field (around 10⁸ V/cm) near a sharp emitter. The strong field distorts the molecular orbitals, allowing an electron to "tunnel" from the molecule to the emitter, creating a molecular ion (M•+).

Performance for Branched Alkanes:

  • Molecular Ion: FI is highly effective at producing an abundant molecular ion peak with minimal fragmentation, making it ideal for accurate molecular weight determination of volatile and fragile compounds like branched alkanes.

  • Fragmentation: Fragmentation is typically negligible, which is advantageous for molecular weight confirmation but provides limited structural information.

Quantitative Data Summary

To illustrate the differences in performance, the following table summarizes the expected relative abundances of the molecular ion (or quasi-molecular ion) and major fragment ions for a representative branched alkane, 2,3-dimethylbutane (C₆H₁₄, MW = 86.18 g/mol ), under different ionization techniques.

Ionization TechniqueIon Typem/zRelative Abundance (%)Reference
Electron Ionization (EI) Molecular Ion (M•+)86Weak (<5%)[1][5]
Fragment Ion ([C₃H₇]⁺)43100 (Base Peak) [1][5]
Fragment Ion ([C₄H₉]⁺)57~40[1][5]
Chemical Ionization (CI) Quasi-Molecular Ion ([M+H]⁺)87High (>80%) [4]
Fragment IonsLow (<20%)[4]
Field Ionization (FI) Molecular Ion (M•+)86Very High (>95%)
Fragment IonsNegligible

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the analysis of branched alkanes using GC-MS with the different ionization techniques.

Gas Chromatography (GC) Parameters (Common for all techniques)
  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[2][6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Injector Temperature: 280 °C.[6]

  • Oven Temperature Program: 60°C (hold for 2 min), ramp to 220°C at 20°C/min, then ramp to 310°C at 3°C/min (hold for 20 min).[2]

Mass Spectrometry (MS) Parameters
  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source: EI source.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Tune: Standard autotune (e.g., etune.u).

  • MS System: Agilent 5977B MSD with CI option or equivalent.

  • Ion Source: CI source.

  • Ion Source Temperature: 250 °C.

  • Reagent Gas: Methane (99.999% purity) at a pressure of approximately 1 Torr.

  • Electron Energy: 150 eV (for ionization of reagent gas).

  • Mass Range: m/z 50-600.

  • Tune: CI tune with the selected reagent gas.

  • MS System: Mass spectrometer equipped with an FI source.

  • Ion Source: FI source.

  • Emitter: 10 µm tungsten wire activated with benzonitrile.

  • Emitter Current: Ramped from 0 to 40 mA.

  • Ion Source Temperature: 200 °C.

  • Mass Range: m/z 50-600.

Mandatory Visualizations

Experimental Workflow for Branched Alkane Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS System cluster_data_analysis Data Analysis Sample Branched Alkane Sample Dilution Dilution in Volatile Solvent Sample->Dilution GC Gas Chromatography (Separation) Dilution->GC IonSource Ionization Source (EI, CI, or FI) GC->IonSource MassAnalyzer Mass Analyzer (Quadrupole, TOF, etc.) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem MassSpectrum Mass Spectrum Generation DataSystem->MassSpectrum Interpretation Interpretation (Molecular Weight, Structure) MassSpectrum->Interpretation

Caption: A generalized workflow for the analysis of branched alkanes using GC-MS.

Comparison of Ionization Pathways

ionization_pathways cluster_ei Electron Ionization (EI) cluster_ci Chemical Ionization (CI) cluster_fi Field Ionization (FI) M Analyte Molecule (M) EI_process High-Energy e⁻ Collision (70 eV) M->EI_process CI_process Reagent Gas Ion Reaction M->CI_process FI_process Strong Electric Field M->FI_process M_plus_dot Molecular Ion (M•+) EI_process->M_plus_dot Fragments_EI Extensive Fragmentation M_plus_dot->Fragments_EI MH_plus Quasi-Molecular Ion ([M+H]+) CI_process->MH_plus Fragments_CI Minimal Fragmentation MH_plus->Fragments_CI M_plus_dot_FI Molecular Ion (M•+) FI_process->M_plus_dot_FI Fragments_FI Negligible Fragmentation M_plus_dot_FI->Fragments_FI

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Alkane Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of alkane isomer analysis, selecting the optimal analytical method is paramount. This guide provides an objective comparison of the accuracy and precision of three leading techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Comprehensive Two-Dimensional Gas Chromatography (GCxGC).

The quantitative analysis of alkane isomers, including both normal (n-alkanes) and branched (iso-alkanes) forms, is critical in various fields, from petroleum and biofuel analysis to environmental monitoring and pharmaceutical development. The structural similarity of these isomers presents a significant analytical challenge, demanding methods with high resolution, accuracy, and precision.

Principles of Analyzed Techniques

Gas chromatography-based methods are the gold standard for alkane isomer analysis.[1] The separation is achieved as the vaporized sample is carried by an inert gas through a column containing a stationary phase. Different isomers interact with the stationary phase to varying degrees, leading to their separation based on factors like boiling point and molecular structure.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying hydrocarbons.[2] After separation in the GC column, the eluted compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms. This makes FID a highly sensitive and reliable detector for quantifying hydrocarbons.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This allows for both quantification and confident identification of isomers.[3]

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power by employing two different columns with distinct stationary phases.[1] Effluent from the first-dimension column is continuously trapped and then rapidly injected onto the second-dimension column. This results in a highly structured two-dimensional chromatogram with vastly increased peak capacity, which is particularly advantageous for resolving complex mixtures of isomers.[1]

Quantitative Performance Comparison

The choice of analytical method often depends on the specific requirements of the analysis, including the complexity of the sample, the concentration of the analytes, and the need for definitive identification. The following table summarizes key performance parameters for GC-FID, GC-MS, and GCxGC based on data from various studies. It is important to note that these values can vary depending on the specific instrument, experimental conditions, and the complexity of the sample matrix.

ParameterGC-FIDGC-MSGCxGC-FID/MS
Accuracy (% Recovery) 94% (for n-alkanes in vegetable oil)>91% (for n-alkanes in biological material)[4]>83.8% (for n-alkanes in lubricant base oils)[5]
Precision (%RSD) < 11.9% (repeatability for n-alkanes)< 5% (intra- and inter-day for n-alkanes)< 6.2% (within-day) and < 16.2% (between-day) for n-alkanes[5]
Limit of Detection (LOD) Typically in the low ng/g range.[3]Can reach low µg/mL to pg levels, depending on the acquisition mode (scan vs. SIM).Generally lower than 1D GC due to cryogenic modulation enhancing signal-to-noise.
Limit of Quantification (LOQ) Typically in the low ng/g to µg/g range.Can reach low µg/mL to pg levels.Generally lower than 1D GC.
Linearity (R²) > 0.999 for n-alkanes.> 0.99 for n-alkanes.Excellent linearity is achievable.
Resolution of Isomers Good, but can be limited for complex mixtures.Good, with the added benefit of mass spectral deconvolution for co-eluting peaks.Excellent, significantly higher resolving power for complex isomer mixtures.[1]

Experimental Protocols

Detailed experimental protocols are crucial for achieving accurate and precise results. Below are representative methodologies for the analysis of alkane isomers using GC-FID, GC-MS, and GCxGC.

GC-FID Protocol for Alkane Isomer Analysis
  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane, isooctane). For solid or complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for hydrocarbon analysis.

  • Injector: Split/splitless injector, operated in split mode to avoid column overload. Injector temperature: 250 °C.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 40 °C, holding for 5 minutes, then ramping to 300 °C at a rate of 5-10 °C/min, with a final hold time.

  • Detector: FID temperature: 300 °C. Hydrogen and air flow rates are set according to the manufacturer's recommendations.

  • Quantification: Based on the peak area of each isomer, using an external or internal standard calibration.

GC-MS Protocol for Alkane Isomer Analysis
  • Sample Preparation and Instrumentation: Similar to GC-FID, but with a mass spectrometer as the detector.

  • Column and Injector: Same as for GC-FID.

  • Carrier Gas: Helium is the preferred carrier gas for MS applications.

  • Oven Temperature Program: Similar to the GC-FID method.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-550) for identification and qualitative analysis. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, monitoring characteristic fragment ions for alkanes (e.g., m/z 57, 71, 85).

  • Quantification: Based on the peak area of a specific ion or the total ion current, relative to a calibration curve.

GCxGC-FID/MS Protocol for Alkane Isomer Analysis
  • Instrumentation: A GC system equipped with a modulator and two columns of different selectivity, connected to an FID or MS detector.

  • Columns:

    • First Dimension (1D): A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Second Dimension (2D): A polar or semi-polar column (e.g., 1-2 m x 0.1 mm ID, 0.1 µm film thickness).

  • Modulator: A thermal or cryogenic modulator is used to trap and re-inject fractions from the 1D to the 2D column. Modulation period is typically 2-8 seconds.

  • Injector, Carrier Gas, and Oven Temperature Program: Similar to 1D GC, but the temperature program may be optimized to enhance the 2D separation.

  • Detector: A fast-acquisition detector, such as a time-of-flight mass spectrometer (TOF-MS) or a fast-scanning quadrupole MS, is ideal for GCxGC to capture the narrow peaks eluting from the second dimension. An FID with a high data acquisition rate can also be used.

  • Data Analysis: Specialized software is required to process the 2D chromatograms and perform quantification.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for selecting an analytical method and a typical experimental workflow for alkane isomer analysis.

MethodSelection Logical Workflow for Method Selection start Define Analytical Goal quant_id Quantification and/or Identification? start->quant_id complexity Sample Complexity? quant_id->complexity Both gcfid GC-FID quant_id->gcfid Quantification Only sensitivity Required Sensitivity? complexity->sensitivity Low to Moderate gcxgc GCxGC-FID/MS complexity->gcxgc High sensitivity->gcfid Moderate gcms GC-MS sensitivity->gcms High ExperimentalWorkflow Typical Experimental Workflow sample_prep Sample Preparation (Extraction/Dilution) gc_separation Gas Chromatographic Separation sample_prep->gc_separation detection Detection (FID, MS, or GCxGC) gc_separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration, Identification) data_acq->data_proc quant Quantification (Calibration Curve) data_proc->quant report Reporting quant->report

References

Cross-Validation of Analytical Techniques for Biomarker Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of biomarkers is a cornerstone of translational research and personalized medicine. The choice of analytical technique is a critical decision that profoundly impacts the reliability and reproducibility of biomarker discovery and validation studies. This guide provides an objective comparison of three commonly employed analytical techniques: Mass Spectrometry (MS), Immunoassays (e.g., ELISA), and Next-Generation Sequencing (NGS), supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The journey from a candidate biomarker to a clinically validated tool is a multi-stage process that involves rigorous analytical and clinical validation.[1] A crucial aspect of this process is the cross-validation of the analytical methods used to measure the biomarker. Cross-validation in this context refers to the practice of comparing the performance of two or more analytical techniques to ensure the accuracy and consistency of the results.[2][3] This is particularly important when transitioning from a discovery platform to a targeted validation assay or when data from different studies or laboratories need to be compared.[2][3]

Data Presentation: A Quantitative Comparison of Analytical Techniques

The selection of an analytical technique for biomarker validation should be driven by a thorough evaluation of its performance characteristics. The following tables summarize key quantitative metrics for Mass Spectrometry, Immunoassays, and Next-Generation Sequencing.

Performance Metric Mass Spectrometry (Targeted) Immunoassay (ELISA) Next-Generation Sequencing (ctDNA)
Sensitivity (Limit of Detection) Femtomolar to picomolar range[4]Picogram to nanogram per milliliter range[4]Variant Allele Frequencies (VAF) as low as 0.1%[5]
Specificity High, based on mass-to-charge ratioVariable, dependent on antibody cross-reactivityHigh, based on nucleotide sequence
Precision (Coefficient of Variation - %CV) Typically <15%Typically <20%Dependent on sequencing depth and VAF
Accuracy (% Recovery) 85-115%80-120%Not directly comparable
Dynamic Range 3-5 orders of magnitude2-3 orders of magnitudeWide, dependent on sequencing depth
Throughput Moderate to HighHighHigh (massively parallel)
Multiplexing Capability High (hundreds of analytes)Low to Moderate (typically 1-10 analytes)Very High (thousands of genes/variants)

Table 1: General Performance Characteristics of Key Analytical Techniques.

Technique Strengths Limitations
Mass Spectrometry High specificity and multiplexing capability.[6] Ability to identify novel and modified biomarkers.Higher initial instrument cost. Requires specialized expertise for operation and data analysis.[6]
Immunoassay (ELISA) High sensitivity, high throughput, and relatively low cost.[7] Well-established and widely available.Susceptible to antibody cross-reactivity and matrix effects.[6] Limited multiplexing capability.
Next-Generation Sequencing Comprehensive and unbiased analysis of nucleic acids.[8] High multiplexing capacity for genomic and transcriptomic biomarkers.[8]Complex bioinformatics workflow for data analysis.[9] Potential for errors during library preparation and sequencing.[6]

Table 2: Strengths and Limitations of Analytical Techniques for Biomarker Discovery.

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of biomarker measurements across different studies and laboratories.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Protein Biomarker Quantification

This protocol outlines the general steps for a sandwich ELISA, a common format for quantifying protein biomarkers.

  • Plate Coating:

    • Dilute the capture antibody to its optimal concentration in a suitable coating buffer (e.g., PBS).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding microplate.

    • Incubate the plate overnight at 4°C.[10][11]

    • Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[12]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature or 37°C.[11][12]

    • Wash the plate as described above.

  • Sample and Standard Incubation:

    • Prepare a serial dilution of the recombinant protein standard in blocking buffer.

    • Add 100 µL of the standards and samples (diluted in blocking buffer) to the appropriate wells.

    • Incubate for 2 hours at room temperature with gentle shaking.[10][13]

  • Detection Antibody Incubation:

    • Wash the plate as described above.

    • Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.[10][13]

  • Enzyme Conjugate Incubation:

    • Wash the plate as described above.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well.

    • Incubate for 45 minutes at room temperature with gentle shaking.[13]

  • Substrate Development and Measurement:

    • Wash the plate as described above.

    • Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.[13]

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.[13]

    • Read the absorbance at 450 nm using a microplate reader.

Targeted Mass Spectrometry Protocol for Peptide Biomarker Quantification

This protocol provides a general workflow for targeted quantification of peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

  • Sample Preparation:

    • Protein Denaturation, Reduction, and Alkylation: Denature proteins in the sample using agents like urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.[14]

    • Enzymatic Digestion: Digest the proteins into peptides using a protease such as trypsin.[14]

    • Peptide Cleanup: Remove salts and detergents from the peptide digest using solid-phase extraction (SPE) C18 cartridges.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Separation:

      • Reconstitute the cleaned peptides in an appropriate solvent (e.g., 0.1% formic acid in water).

      • Inject the sample onto a C18 reversed-phase LC column.

      • Separate the peptides using a gradient of increasing acetonitrile concentration.[9]

    • Mass Spectrometry (MS) Analysis:

      • Ionize the eluting peptides using electrospray ionization (ESI).

      • Perform targeted analysis using a triple quadrupole mass spectrometer in MRM mode.

      • For each target peptide, pre-select the precursor ion in the first quadrupole (Q1), fragment it in the collision cell (Q2), and select specific fragment ions in the third quadrupole (Q3).

  • Data Analysis:

    • Integrate the peak areas of the selected fragment ion transitions for each target peptide.

    • Quantify the target peptide by comparing its peak area to that of a stable isotope-labeled internal standard peptide.

Next-Generation Sequencing (NGS) Protocol for Circulating Tumor DNA (ctDNA) Biomarker Discovery

This protocol outlines the key steps for identifying somatic mutations in ctDNA from plasma samples.

  • Cell-Free DNA (cfDNA) Extraction:

    • Collect peripheral blood in specialized tubes that prevent genomic DNA release from blood cells.

    • Separate plasma from whole blood by centrifugation.

    • Extract cfDNA from the plasma using a dedicated kit optimized for small DNA fragments.

  • Library Preparation:

    • End Repair and A-tailing: Repair the ends of the cfDNA fragments and add a single adenine nucleotide to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters, which may contain unique molecular identifiers (UMIs) for error correction, to the ends of the cfDNA fragments.[7]

    • Library Amplification: Amplify the adapter-ligated library using PCR to generate sufficient material for sequencing.[7]

  • Target Enrichment (for targeted sequencing panels):

    • Use hybridization-based capture with biotinylated probes designed to bind to specific genomic regions of interest.

    • Isolate the captured DNA fragments using streptavidin-coated magnetic beads.

    • Amplify the enriched library by PCR.

  • Sequencing:

    • Quantify and perform quality control on the final library.

    • Sequence the library on a high-throughput NGS platform (e.g., Illumina).[3]

  • Bioinformatics Analysis:

    • Data Preprocessing: Perform quality control on the raw sequencing reads, trim adapter sequences, and remove low-quality reads.

    • Alignment: Align the sequencing reads to a human reference genome.

    • Variant Calling: Identify single nucleotide variants (SNVs), insertions, and deletions (indels) using specialized variant callers designed for low-frequency somatic mutations.

    • Annotation and Filtering: Annotate the identified variants with information from various databases and filter out common germline polymorphisms and sequencing artifacts.

Mandatory Visualizations

To facilitate a deeper understanding of the complex processes involved in biomarker discovery and analysis, the following diagrams have been generated using the DOT language.

biomarker_discovery_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Sample_Collection Sample Collection (e.g., Blood, Tissue) Omics_Analysis High-Throughput 'Omics' Analysis (MS, NGS, etc.) Sample_Collection->Omics_Analysis Candidate_Identification Candidate Biomarker Identification Omics_Analysis->Candidate_Identification Analytical_Validation Analytical Validation (Performance Metrics) Candidate_Identification->Analytical_Validation Clinical_Validation Clinical Validation (Patient Cohorts) Analytical_Validation->Clinical_Validation Final_Biomarker Validated Biomarker Clinical_Validation->Final_Biomarker

Biomarker Discovery and Validation Workflow

cross_validation_process Candidate_Biomarker Candidate Biomarker Technique1 Analytical Technique 1 (e.g., Mass Spectrometry) Candidate_Biomarker->Technique1 Technique2 Analytical Technique 2 (e.g., Immunoassay) Candidate_Biomarker->Technique2 Results1 Results from Technique 1 Technique1->Results1 Results2 Results from Technique 2 Technique2->Results2 Comparison Data Comparison and Correlation Analysis Results1->Comparison Results2->Comparison Validation_Decision Validation Decision Comparison->Validation_Decision

Cross-Validation of Analytical Techniques

signaling_pathway_example Ligand Ligand Receptor Receptor Ligand->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Transcription_Factor Transcription Factor Signal_Transduction->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Generic Signaling Pathway Example

References

A Researcher's Guide to Chiral Alkane Separation: A Performance Comparison of Capillary Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective analysis of chiral alkanes, the choice of a suitable capillary column is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of different capillary columns for chiral alkane separation, supported by experimental data and detailed methodologies.

The enantioselective separation of chiral alkanes, which lack functional groups for easy derivatization, presents a unique challenge in gas chromatography (GC). The primary mechanism for their separation relies on the formation of transient diastereomeric inclusion complexes with a chiral stationary phase (CSP). Among the various CSPs available, derivatized cyclodextrins have proven to be the most versatile and effective for resolving a wide range of chiral hydrocarbons.[1][2]

This guide focuses on a comparative performance evaluation of popular cyclodextrin-based capillary columns from leading manufacturers, providing a basis for informed column selection and method development.

Performance Comparison of Chiral Capillary Columns

The selection of a chiral capillary column for alkane separation is often a balance between achieving baseline resolution and maintaining reasonable analysis times. The following table summarizes the performance of several commercially available columns for the separation of representative chiral alkanes. The data has been compiled from various application notes and research articles to provide a comparative overview.

AnalyteColumnStationary PhaseDimensionsCarrier GasTemp. Program (°C)Retention Times (min)Resolution (Rs)
3,6-Dimethyloctane Supelco β-DEX™ 12020% Permethylated β-cyclodextrin in SPB™-3530 m x 0.25 mm, 0.25 µmHelium80 (isothermal)10.5 / 10.8>1.5
3-Methylhexane Custom ColumnOctakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin50 m x 0.25 mmHydrogen5 (isothermal)Approx. 15 / 16Baseline
2,3-Dimethylpentane Agilent CP-Chirasil-Dex CBHeptakis(2,3,6-tri-O-methyl)-β-cyclodextrin bonded to dimethylpolysiloxane25 m x 0.25 mm, 0.25 µmDihydrogen40 (isothermal)Approx. 9.5 / 10Baseline
Various Hydrocarbons Astec® CHIRALDEX® G-TA2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin30 m x 0.25 mm, 0.12 µmHeliumVariesVariesGood for many hydrocarbons

Note: The data presented is for comparative purposes. Actual retention times and resolution may vary depending on the specific instrument, column condition, and slight variations in analytical parameters.

In-Depth Look at Key Chiral Stationary Phases

Permethylated β-Cyclodextrin Columns (e.g., Supelco β-DEX™ 110/120)

Columns with permethylated β-cyclodextrin are often the first choice for screening chiral compounds due to their broad applicability.[1] The β-cyclodextrin cavity size is suitable for many small to medium-sized chiral molecules, including branched alkanes. The degree of cyclodextrin loading in the stationary phase (e.g., 10% in β-DEX™ 110 vs. 20% in β-DEX™ 120) can influence selectivity and retention times.[3] These columns are particularly effective for saturated analytes with minimal functionality.[3]

Trifluoroacetylated γ-Cyclodextrin Columns (e.g., Astec® CHIRALDEX® G-TA)

The larger cavity of γ-cyclodextrin, combined with the electron-withdrawing trifluoroacetyl groups, provides a different selectivity compared to β-cyclodextrin phases. The Astec® CHIRALDEX® G-TA is particularly noted for its excellent performance in separating a wide range of chiral compounds, including hydrocarbons.[4] The separation mechanism on this phase is often dominated by surface interactions rather than deep inclusion into the cyclodextrin cavity.

Bonded Cyclodextrin Columns (e.g., Agilent CP-Chirasil-Dex CB)

Chemically bonding the cyclodextrin to the polysiloxane backbone, as in the Agilent CP-Chirasil-Dex CB, offers enhanced thermal stability and reduced column bleed. This results in a more robust and longer-lasting column, capable of providing reproducible enantioselectivity.[5] This type of column is suitable for a broad range of applications and can often be used at higher temperatures compared to non-bonded phases.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon published separation data. Below are representative experimental protocols for the chiral separation of alkanes on different capillary columns.

Protocol 1: Separation of 3,6-Dimethyloctane on Supelco β-DEX™ 120
  • Column: Supelco β-DEX™ 120 (20% permethylated β-cyclodextrin in SPB™-35), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 100:1.

  • Injector Temperature: 220°C.

  • Oven Temperature Program: 80°C isothermal.

  • Carrier Gas: Helium, with a constant flow or linear velocity optimized for the column dimensions (e.g., 30 cm/sec).

  • Detector Temperature: 300°C.

  • Sample: 1 µL of a 0.5 mg/mL solution of racemic 3,6-dimethyloctane in a suitable solvent (e.g., methylene chloride).

Protocol 2: Separation of 2,3-Dimethylpentane on Agilent CP-Chirasil-Dex CB
  • Column: Agilent CP-Chirasil-Dex CB (heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin bonded to dimethylpolysiloxane), 25 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Instrument: Gas chromatograph, detector not specified (FID or MS would be suitable).

  • Injector: Split/splitless injector.

  • Oven Temperature Program: 40°C isothermal.

  • Carrier Gas: Dihydrogen, 1.8 bar.

  • Sample: Headspace or liquid injection of racemic 2,3-dimethylpentane.

Visualization of the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the chiral separation of alkanes using gas chromatography.

Chiral_Alkane_Separation_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Racemic Alkane Sample Dilution Dilution in Appropriate Solvent Sample->Dilution Injection Split Injection Dilution->Injection Separation Chiral Capillary Column (e.g., Cyclodextrin-based) Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation (Retention Times, Resolution) Integration->Report

Caption: Experimental workflow for chiral alkane separation by GC.

Conclusion

The successful chiral separation of alkanes is highly achievable with the appropriate selection of a cyclodextrin-based capillary column and optimization of GC conditions. Columns such as the Supelco β-DEX™ series, Astec® CHIRALDEX® G-TA, and Agilent CP-Chirasil-Dex CB have demonstrated strong performance in resolving these challenging non-functionalized enantiomers. This guide provides a starting point for researchers by comparing the performance of these columns and offering detailed experimental protocols. Due to the empirical nature of chiral separations, it is recommended to screen a selection of columns with different cyclodextrin derivatives and cavity sizes to identify the optimal stationary phase for a specific chiral alkane or a group of related compounds. Careful optimization of the temperature program and carrier gas flow rate is also critical to achieving baseline resolution and accurate quantification.

References

A Comparative Analysis of Solvent Properties: 2,4-Dimethylheptane vs. 2,5-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the solvent properties of two structural isomers, 2,4-Dimethylheptane and 2,5-Dimethylheptane. Both are branched-chain alkanes with the chemical formula C9H20 and are of interest in various chemical and industrial processes, including as organic solvents and fuel additives.[1][2] This document summarizes their key physical and chemical properties, provides experimental protocols for their evaluation, and visualizes comparative workflows.

Comparative Data of Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and 2,5-Dimethylheptane, compiled from various sources.

PropertyThis compound2,5-Dimethylheptane
Molecular Formula C9H20[3][4]C9H20[1][5]
Molecular Weight 128.26 g/mol [3]128.26 g/mol [5][6]
Appearance Colorless to almost colorless clear liquid[3]Colorless liquid[1][5]
Odor Petroleum-likePetroleum-like[5]
Boiling Point Approximately 133 °C[2][3][7]129.20 °C to 136 °C[1][5][6][8]
Melting Point -112.99 °C[2]-111.90 °C to -112.99°C[1][5]
Density 0.72 g/cm³ at 20 °C[3]0.7037 to 0.721 g/cm³[1][5]
Flash Point Approximately 52 °C[3][9]23 °C to 54.2 °C[1][6][8]
Vapor Pressure 10.3 mmHg at 25°C[2]9.42 mmHg at 25°C[1][8]
Refractive Index 1.40 to 1.405[2][3]1.4033 to 1.405[1][8]
Water Solubility Very slightly soluble; 3.11 mg/L at 25 °C (estimated)[1][10]Very slightly soluble to insoluble[1][5][11]
Organic Solvent Solubility Soluble in alcohols, benzene, ether, and acetone[3][7][9]Soluble in nonpolar solvents like hexane and toluene; also in alcohol, ether, and benzene[5][6][8]
Solvent Characteristics and Applications

Both this compound and 2,5-Dimethylheptane are nonpolar solvents due to their hydrocarbon structure.[3][5] This hydrophobic nature makes them largely insoluble in water but excellent solvents for nonpolar substances such as oils, fats, waxes, resins, and other hydrocarbons.[5][6][8] Their low reactivity and chemical stability make them suitable as inert reaction media where the solvent should not interfere with the chemical transformation.[1][6]

Key applications stemming from their solvent properties include:

  • Organic Synthesis: Used as a medium for reactions involving non-polar reagents.[6]

  • Extractions: Effective for extracting nonpolar compounds from aqueous mixtures or solid matrices.[5]

  • Industrial Applications: Utilized in the manufacturing of paints, coatings, and adhesives.[1][2]

  • Fuel Additives: Their high octane ratings make them valuable components in gasoline blending.[1][2]

The primary difference in their structure lies in the position of the methyl groups along the heptane backbone. This subtle structural isomerization results in slight variations in their physical properties, such as boiling and flash points, which can be a determining factor for specific applications requiring precise temperature control or safety considerations.

Experimental Protocols

The following are standard laboratory procedures for determining the key solvent properties discussed.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is simple distillation.

  • Apparatus: A round-bottom flask, a heating mantle or oil bath, a distillation head with a port for a thermometer, a condenser, a receiving flask, and boiling chips.

  • Procedure:

    • Place a small volume of the solvent (e.g., 20-30 mL) into the round-bottom flask and add a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Begin heating the flask gently.

    • Record the temperature at which the liquid is actively boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.

    • It is important to note the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[12]

2. Determination of Density

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (for high accuracy) or a graduated cylinder, and an analytical balance.

  • Procedure (using a graduated cylinder):

    • Measure the mass of an empty, dry graduated cylinder.

    • Carefully add a known volume of the solvent (e.g., 10 mL) to the graduated cylinder.

    • Measure the mass of the graduated cylinder with the solvent.

    • Calculate the mass of the solvent by subtracting the mass of the empty cylinder.

    • Density is calculated by dividing the mass of the solvent by its volume.[12]

3. Determination of Solubility

Solubility can be determined qualitatively and quantitatively.

  • Qualitative Procedure:

    • In a series of test tubes, add a small, known amount of a solute to be tested.

    • Add a known volume of the solvent (this compound or 2,5-dimethylheptane) to each test tube.

    • Agitate the mixture (e.g., using a vortex mixer) and observe if the solute dissolves completely.

    • Gentle heating can be applied to see if solubility increases with temperature.[5]

  • Quantitative Procedure (Gravimetric Method):

    • Prepare a saturated solution of a known solute in the solvent at a specific temperature by adding an excess of the solute and stirring until equilibrium is reached.

    • Carefully decant or filter a known volume of the saturated solution into a pre-weighed evaporating dish.

    • Evaporate the solvent completely, leaving behind the dissolved solute.

    • Weigh the evaporating dish with the solute residue.

    • The mass of the dissolved solute can be determined, and the solubility can be expressed in grams of solute per 100 mL of solvent.

Visualizations

Logical Comparison Workflow

The following diagram illustrates the logical process for comparing and selecting between this compound and 2,5-Dimethylheptane for a specific application based on their properties.

A Define Application Requirements (e.g., boiling point, safety) D Compare Physicochemical Data (See Table 1) A->D B This compound Property Profile B->D C 2,5-Dimethylheptane Property Profile C->D E Evaluate Performance (Experimental Testing) D->E F Select Optimal Solvent E->F

Caption: Logical flow for solvent selection.

Experimental Evaluation Workflow

This diagram outlines a general workflow for the experimental evaluation of a solvent's physical properties.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Obtain Solvent Sample B Calibrate Instruments (Thermometer, Balance) A->B C Measure Boiling Point (Distillation) B->C D Measure Density (Pycnometer) B->D E Determine Solubility (Gravimetric/Spectroscopic) B->E F Record Data C->F D->F E->F G Compare with Literature Values F->G H Final Report G->H

Caption: Workflow for solvent property evaluation.

References

A Comparative Guide to Method Validation for VOC Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prevalent methods for the analysis of Volatile Organic Compounds (VOCs) in biological matrices: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these methods, supported by experimental data and detailed protocols.

The reliability and accuracy of analytical data are paramount in scientific research and drug development.[1] Method validation is a critical process that ensures an analytical method is suitable for its intended purpose, providing reliable, rugged, and repeatable results.[1] International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines provide a framework for the validation of analytical procedures, outlining key parameters that must be evaluated.[2][3][4]

Comparison of Analytical Methods

Both HS-GC-MS and SPME-GC-MS are powerful techniques for the analysis of VOCs in complex biological samples such as blood, urine, and breath.[5][6] The choice between these methods often depends on the specific application, the nature of the VOCs, and the biological matrix being analyzed.

Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a robust and well-established technique where the vapor phase (headspace) above a liquid or solid sample in a sealed vial is injected into a GC-MS system for analysis.[5][7] This method is particularly suitable for the analysis of highly volatile compounds.

Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample before their desorption into a GC-MS system.[8][9][10] SPME can be performed in headspace mode (HS-SPME) or by direct immersion, offering high sensitivity for a wide range of VOCs.[11]

The following tables summarize the quantitative performance of these two methods based on data from various studies.

Performance in Blood Matrix
Validation ParameterHS-GC-MSSPME-GC-MSSource
Limit of Detection (LOD) 0.05 - 0.1 ng0.5 ng/10 µL[5][12]
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/10 µL[12][13]
Linearity (R²) > 0.99> 0.99[12][14]
Precision (%RSD) ≤ 15%< 1.5%[13][15]
Accuracy (% Recovery) 85 - 115%Not explicitly stated, but method deemed accurate[12][16]
Performance in Urine Matrix
Validation ParameterHS-SPME-GC-MSSource
Limit of Detection (LOD) 0.08 - 1.0 nmol L⁻¹[17]
Precision (%RSD) 5 - 9%[17]
Sensitivity 76.3%[18]
Specificity 85.4%[18]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. The following sections outline generalized protocols for HS-GC-MS and SPME-GC-MS based on common practices found in the literature.

HS-GC-MS Protocol for VOCs in Whole Blood
  • Sample Preparation:

    • Collect whole blood samples in appropriate vials containing an anticoagulant.

    • Transfer a 1 mL aliquot of the whole blood sample into a 10 mL or 20 mL headspace vial.[7]

    • To minimize matrix effects, adjust the sample pH to 11 using K₃PO₄.[5]

    • Add 0.6 g of NaCl to the vial to increase the ionic strength and promote the release of VOCs into the headspace (salting out).[5]

    • Immediately seal the vial with a PTFE-faced silicone septum.[12]

  • Incubation and Injection:

    • Place the vial in the autosampler of the HS-GC-MS system.

    • Incubate the sample at 60°C for 30 minutes to allow for equilibration of VOCs between the sample and the headspace.[5]

    • Inject 2 mL of the headspace gas into the GC-MS.[5]

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for VOC analysis, such as a TG-624SilMS (30 m, 0.32 mm I.D., 1.8 µm film thickness).[7]

    • Carrier Gas: Use Helium at a constant flow rate of 1.5 mL/min.[5][12]

    • Oven Temperature Program: Start at 50°C for 5 min, ramp to 100°C at 10°C/min, then to 120°C at 20°C/min, and finally to 260°C at 30°C/min, holding for 4.33 min.[7]

    • MS Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for target compounds.

HS-SPME-GC-MS Protocol for VOCs in Urine
  • Sample Preparation:

    • Collect urine samples and store them at -80°C until analysis.[19]

    • Thaw the urine samples and centrifuge to remove any precipitate.

    • Transfer a 4 mL aliquot of the urine supernatant into a 20 mL headspace vial.[8]

    • For optimal extraction of a broad range of VOCs, it is recommended to perform analyses under both acidic and alkaline conditions in separate vials.[8][18]

      • Acidic conditions: Adjust the pH to 1-2 by adding H₂SO₄.[8][9]

      • Alkaline conditions: Adjust the pH to 12-14 by adding NaOH.[8]

    • Add 0.8 g of NaCl to each vial.[8]

    • Seal the vials with a PTFE-faced silicone septum.

  • SPME Extraction:

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a wide range of VOCs.[8][19]

    • Place the vial in the autosampler.

    • Extraction Conditions:

      • Acidic: Expose the SPME fiber to the headspace for 60 minutes at 60°C.[8]

      • Alkaline: Expose the SPME fiber to the headspace for 60 minutes at 50°C.[8]

  • GC-MS Analysis:

    • Desorption: Thermally desorb the extracted VOCs from the SPME fiber in the GC injection port at 250°C for 4 minutes.[20]

    • GC Column: Use a column such as a Zebron ZB-624 (60 m, 0.25 mm i.d., 1.4 µm film thickness).[19]

    • Carrier Gas: Use Helium at a flow rate of 1 mL/min.[19]

    • Oven Temperature Program: Start at 40°C for 1 min, then ramp to 220°C at 5°C/min and hold for 4 min.[19]

    • MS Detection: Identify metabolites using mass spectra from a library such as the NIST Mass Spectral Library.[8]

Visualizing the Workflow and Decision-Making Process

Diagrams are provided below to illustrate the general workflow of method validation and a decision tree for selecting the appropriate analytical method.

Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_Planning Planning Phase cluster_Development Development & Optimization Phase cluster_Validation Validation Phase cluster_Documentation Documentation & Lifecycle Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Method Define_ATP->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Optimize_Parameters Optimize Method Parameters Develop_Protocol->Optimize_Parameters Assess_Specificity Specificity / Selectivity Optimize_Parameters->Assess_Specificity Determine_Linearity Linearity & Range Assess_Specificity->Determine_Linearity Evaluate_Accuracy Accuracy Determine_Linearity->Evaluate_Accuracy Measure_Precision Precision (Repeatability & Intermediate) Evaluate_Accuracy->Measure_Precision Establish_Limits LOD & LOQ Measure_Precision->Establish_Limits Test_Robustness Robustness Establish_Limits->Test_Robustness Validation_Report Prepare Validation Report Test_Robustness->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method Continuous_Monitoring Continuous Monitoring & Lifecycle Management Implement_Method->Continuous_Monitoring

Caption: General Workflow for Analytical Method Validation.

Method_Selection_Decision_Tree Decision Tree for VOC Analysis Method Selection Start Target VOCs & Matrix Volatility High Volatility? Start->Volatility Concentration Trace Concentration? Volatility->Concentration Yes Complex_Matrix Complex Matrix? Volatility->Complex_Matrix No HS_GCMS HS-GC-MS Concentration->HS_GCMS No SPME_GCMS SPME-GC-MS Concentration->SPME_GCMS Yes Complex_Matrix->HS_GCMS No Complex_Matrix->SPME_GCMS Yes

Caption: Decision Tree for VOC Analysis Method Selection.

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,4-Dimethylheptane is a critical aspect of laboratory safety and environmental responsibility. As a flammable liquid and potential environmental hazard, it necessitates a structured disposal plan that adheres to strict regulatory guidelines. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety & Handling

Before handling this compound, it is imperative to be familiar with its hazards. According to its Safety Data Sheet (SDS), it is a flammable liquid and vapor, may be fatal if swallowed and enters airways, and can cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[4]

  • Skin Protection: Wear chemically impermeable gloves and protective clothing.[1][4]

  • Respiratory Protection: Use only in a well-ventilated area. If exposure limits are exceeded, ventilation and evacuation may be required.[2][4]

Safe Handling Practices:

  • Handle in a well-ventilated place.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Use non-sparking tools and explosion-proof equipment to prevent fire from electrostatic discharge.[1][3]

  • Ground and bond containers and receiving equipment.[1]

  • Avoid contact with skin and eyes.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[3][5] It must never be disposed of down the drain or in regular trash.[6][7] The following protocol outlines the "cradle-to-grave" management process.

Step 1: Waste Classification this compound is classified as a Class 3 Flammable Liquid hazardous waste.[3] Any material contaminated with it, including absorbent materials from a spill cleanup, must also be treated as hazardous waste.

Step 2: Segregation and Container Selection Proper segregation is crucial to prevent dangerous chemical reactions.[6][8]

  • Do Not Mix: Do not mix this compound with other waste types, particularly reactive materials like oxidizers.[6] Keep it separate from acids, bases, and other incompatible chemicals.

  • Container Requirements: Use only approved, chemically compatible containers.[9][10] The original container is often a suitable choice.[7][11] Containers must be in good condition, leak-proof, and have a secure, tightly sealed closure.[8][10]

Step 3: Labeling Proper labeling is a key compliance requirement.

  • Clearly label the container with the words "Hazardous Waste."

  • Identify all constituents, including "this compound" and any other chemicals present.[11] Generic identifiers like "Solvent Waste" are not acceptable.[11]

  • Indicate the specific hazards (e.g., "Flammable," "Toxic").

  • Record the accumulation start date.

Step 4: Accumulation and Storage Waste must be stored in a designated Satellite Accumulation Area within the laboratory.[9]

  • Keep containers closed at all times, except when adding waste.[9][11]

  • Store containers in a cool, dry, well-ventilated area away from heat and all sources of ignition.[1]

  • Ensure secondary containment, such as a spill tray, is in place.[8]

  • Do not store flammable liquids in areas used for exits or stairways.[12]

Step 5: Arranging for Disposal Disposal must be handled by qualified personnel and licensed hazardous waste disposal companies.[3][13]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[9][11]

  • The material will likely be disposed of through controlled incineration at a licensed chemical destruction plant.[1]

Quantitative Storage and Disposal Data

The following table summarizes key quantitative limits relevant to the storage of flammable liquid waste like this compound, based on general laboratory safety regulations. Always confirm specific limits with your institution's EH&S department and local regulations.

ParameterGuideline/LimitRegulation/Source
Flash Point 52 °C (125.6 °F)
Hazardous Waste Classification Liquid with flash point < 60°C (140°F)[11]
Max. Lab Accumulation (SAA) 55 gallons of hazardous waste[9]
Acutely Toxic Waste Limit (P-List) 1 quart (liquid) or 1 kg (solid)[9]
Max. Storage in Flammable Cabinet 60 gallons of Class 3 Flammable Liquids[12]
Max. Quantity Outside Cabinet 25 gallons in a single room[12]
Max. Container Weight for Handling ~15 kg (33 lbs)[6]

Emergency Procedures: Spill Management

In the event of a spill, immediate and safe response is critical.[2]

  • Remove all sources of ignition from the area immediately.[1][2]

  • Ensure adequate ventilation and evacuate personnel to a safe area.[1][2]

  • Wear appropriate PPE , including respiratory protection, gloves, and eye protection.[1]

  • Contain the spill to prevent it from entering drains or waterways.[2]

  • Clean up the spill using an inert, non-combustible absorbent material like dry earth or sand.[3]

  • Collect the contaminated material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the point of generation to final disposal.

G A Waste Generation (this compound) B Characterize & Classify (Flammable Liquid - Class 3) A->B Step 1 C Select Approved, Compatible Container B->C Step 2 D Label Container ('Hazardous Waste', Contents, Date) C->D Step 3 E Store in Designated Satellite Accumulation Area (Cool, Ventilated, Secure) D->E Step 4 F Maintain Storage Compliance (Closed Container, Secondary Containment) E->F Ongoing G Contact EH&S for Pickup (or Licensed Waste Vendor) F->G Step 5 H Transport to Central Accumulation Area G->H Logistics I Final Disposal (e.g., Incineration by Licensed Facility) H->I Final Stage

Caption: Workflow for the compliant disposal of this compound waste.

References

Personal protective equipment for handling 2,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,4-Dimethylheptane, ensuring the well-being of laboratory personnel and adherence to safety protocols. Following these procedures meticulously will minimize risks and establish a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against the hazards associated with this compound, which include flammability, aspiration toxicity, and skin/eye irritation.

Glove MaterialBreakthrough Time (minutes) for HeptaneRecommendation for this compound
Nitrile24Short-term use, splash protection only. Change immediately on contact.
Neoprene39Suitable for intermittent handling.
Butyl Rubber> 480Recommended for prolonged or immersive work.
Viton™> 480Excellent resistance, suitable for high-exposure scenarios.

Note: The provided breakthrough times are for heptane and should be used as a guideline.[1] It is crucial to inspect gloves for any signs of degradation before and during use.

Tightly fitting safety goggles with side-shields are mandatory to protect against splashes. In situations where there is a higher risk of splashing, a face shield should be worn in addition to safety goggles.

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][4] In the event of a spill or if work must be performed outside of a fume hood, respiratory protection is required. The type of respirator depends on the concentration of airborne vapors.

ScenarioRequired Respirator
Routine handling in a fume hoodNo respirator required
Small spill or brief work outside a fume hoodHalf-mask air-purifying respirator with organic vapor cartridges.[5][6][7]
Large spill or emergencyFull-facepiece self-contained breathing apparatus (SCBA) operated in positive-pressure mode.[5]

A formal respiratory protection program, including fit testing and training, is essential for all personnel required to wear respirators.[2]

A flame-resistant lab coat should be worn over personal clothing.[8] Ensure the lab coat is 100% cotton or other flame-resistant material, as polyester blends can melt and cause severe burns in the event of a fire.[8] Closed-toe shoes and long pants are also mandatory.

Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Have all necessary gloves, eye protection, and lab coat readily available.

  • Locate Safety Equipment: Know the location of the nearest fire extinguisher, safety shower, and eyewash station.

  • Prepare Waste Container: Have a designated, properly labeled hazardous waste container ready for this compound waste.[9][10][11]

  • Don all required PPE before entering the designated handling area.

  • Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.[2][3][4]

  • Ground and bond containers when transferring large volumes (greater than 4 liters) to prevent static discharge, which can be an ignition source.[4][11]

  • Keep containers of this compound tightly closed when not in use to minimize the release of flammable vapors.[3][11]

  • Avoid contact with heat, sparks, open flames, and hot surfaces.[3][4][11][12]

For a small spill (less than 500 mL) inside a fume hood:

  • Alert personnel in the immediate area.

  • Use a spill kit with an absorbent material suitable for flammable liquids to dike and absorb the spill.[13]

  • Place the used absorbent material in a sealed, labeled hazardous waste bag.[13]

  • Wipe the area with soap and water.

For a large spill (greater than 500 mL) or any spill outside a fume hood:

  • Evacuate the laboratory immediately and alert others to evacuate.

  • Close the laboratory doors to contain the vapors.

  • Contact your institution's emergency response team or local fire department.

  • Do not attempt to clean up a large spill of a flammable liquid.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, paper towels), in a designated hazardous waste container.[9][10][11][14]

  • The container must be compatible with flammable liquids (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[9][10][14]

  • Do not mix this compound waste with incompatible chemicals, such as oxidizing agents.[10][11]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents and their approximate percentages.[9][10][14]

  • Do not use abbreviations or chemical formulas.[14]

  • Store the sealed and labeled waste container in a designated satellite accumulation area, preferably within a flammable storage cabinet.[10][11]

  • Keep the waste container closed at all times, except when adding waste.[9][10][14]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9][11] Do not pour this compound down the drain.[9][11]

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Task Task Evaluation: - Routine Handling in Fume Hood - Potential for Splashing - Spill Scenario Start->Task Assess the Task EyeProtection Eye Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) Task->EyeProtection Select Eye Protection Gloves Glove Selection: - Nitrile (splash) - Butyl/Viton (extended use) Task->Gloves Select Gloves Clothing Protective Clothing: - Flame-Resistant Lab Coat - Closed-toe Shoes, Long Pants Task->Clothing Select Clothing Respiratory Respiratory Protection: - None (in fume hood) - APR (small spill) - SCBA (large spill) Task->Respiratory Determine Respiratory Need Proceed Proceed with Caution EyeProtection->Proceed Gloves->Proceed Clothing->Proceed Respiratory->Proceed

Caption: Logical workflow for selecting appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.